Methyl bromoacetate-2,2-d2
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHPLOFQATIDS-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583970 | |
| Record name | Methyl bromo(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163886-16-6 | |
| Record name | Methyl bromo(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163886-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl bromoacetate-2,2-d2: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Advancing Chemical and Biological Sciences
In the landscape of modern chemical and biological research, the strategic substitution of atoms with their heavier isotopes has emerged as a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and modulating the pharmacokinetic properties of therapeutic agents. Methyl bromoacetate-2,2-d2, a deuterated isotopologue of methyl bromoacetate, exemplifies the utility of such site-specific isotopic labeling. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals. The incorporation of deuterium at the α-carbon imparts unique characteristics to the molecule, making it an invaluable reagent in mechanistic studies, proteomics, and the synthesis of deuterated pharmaceutical compounds.
Section 1: Core Chemical and Physical Properties
Methyl bromoacetate-2,2-d2 shares the same molecular structure as its non-deuterated counterpart, with the exception of the two hydrogen atoms on the carbon adjacent to the carbonyl group being replaced by deuterium atoms. This substitution results in a slight increase in its molecular weight.
Table 1: Physicochemical Properties of Methyl bromoacetate-2,2-d2 and its Non-Deuterated Analog
| Property | Methyl bromoacetate-2,2-d2 | Methyl bromoacetate | Reference(s) |
| Molecular Formula | C₃H₃D₂BrO₂ | C₃H₅BrO₂ | [1] |
| Molecular Weight | ~154.99 g/mol | ~152.97 g/mol | [1][2] |
| CAS Number | 163886-16-6 | 96-32-2 | [1][2] |
| Appearance | Colorless to straw-colored liquid | Colorless to straw-colored liquid | [3][4] |
| Odor | Sharp, penetrating | Sharp, penetrating | [3] |
| Boiling Point | Not explicitly reported, expected to be similar to the non-deuterated form | 154 °C | [2][4] |
| Density | Not explicitly reported, expected to be slightly higher than the non-deuterated form | ~1.6 g/cm³ | [2][4] |
| Solubility | Expected to be soluble in water and common organic solvents | Soluble in water and organic solvents like ethanol, ether, and acetone | [3][4] |
1.1. Spectroscopic Data: The Signature of Deuteration
The primary distinction in the analytical profile of methyl bromoacetate-2,2-d2 lies in its spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference is the absence of the characteristic singlet for the α-protons (Br-CH₂-C=O) typically observed in the ¹H NMR spectrum of methyl bromoacetate. A singlet corresponding to the methyl ester protons (-OCH₃) will still be present.
-
¹³C NMR: The resonance of the deuterated α-carbon (CD₂) will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift will also be slightly upfield compared to the non-deuterated carbon.
-
²H (Deuterium) NMR: A resonance corresponding to the deuterium atoms at the α-position will be observed.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of methyl bromoacetate-2,2-d2 will be shifted by +2 m/z units compared to the non-deuterated compound, reflecting the mass of the two deuterium atoms. The fragmentation pattern will also be altered, with fragments containing the deuterated methylene group showing a corresponding mass shift.
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the non-deuterated analog. This shift is a direct consequence of the heavier mass of deuterium.
Section 2: Synthesis of Methyl bromoacetate-2,2-d2
The synthesis of methyl bromoacetate-2,2-d2 typically involves a multi-step process starting from a deuterated precursor. A common synthetic route is outlined below.
2.1. Experimental Protocol: A Representative Synthesis
Step 1: Bromination of Deuterated Acetic Acid
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add deuterated acetic acid (CD₃COOD) and a catalytic amount of red phosphorus.
-
Heat the mixture gently and add bromine (Br₂) dropwise from the dropping funnel.
-
After the addition is complete, continue to heat the reaction mixture under reflux until the reaction is complete (monitored by NMR or GC).
-
Carefully quench the reaction and purify the resulting bromoacetic acid-d2 (BrCD₂COOD), for example, by distillation.
Step 2: Fischer Esterification
-
In a round-bottom flask, combine the bromoacetic acid-d2 from the previous step with an excess of methanol (CH₃OH).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the excess acid and extract the methyl bromoacetate-2,2-d2 into a suitable organic solvent.
-
Purify the final product by distillation under reduced pressure.
Causality Behind Experimental Choices: The Hell-Volhard-Zelinsky reaction is a standard and reliable method for the α-bromination of carboxylic acids. Fischer esterification is a classic and efficient method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol to drive the equilibrium towards the product.
Section 3: Applications in Research and Development
The primary value of methyl bromoacetate-2,2-d2 lies in its utility as a tool for mechanistic elucidation and as a building block for more complex deuterated molecules.
3.1. Kinetic Isotope Effect (KIE) Studies
The replacement of hydrogen with deuterium at the reactive α-carbon can significantly impact the rate of reactions where the cleavage of a C-H/C-D bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing reaction mechanisms. By comparing the reaction rates of methyl bromoacetate and its deuterated analog, researchers can gain insights into the transition state of a reaction. A significant KIE (kH/kD > 1) suggests that the C-H bond is being broken in the rate-determining step.
3.2. Proteomics and Protein Modification
Methyl bromoacetate is a well-known alkylating agent for nucleophilic amino acid residues, particularly cysteine and histidine.[4] In proteomics, this reactivity is harnessed to block free sulfhydryl groups of cysteine residues, preventing the formation of disulfide bonds and ensuring accurate protein identification and quantification by mass spectrometry.[5] The use of methyl bromoacetate-2,2-d2 introduces a specific mass tag (+2 Da) at the site of alkylation. This allows for differential labeling strategies in quantitative proteomics. For example, a control sample can be alkylated with non-deuterated methyl bromoacetate, while a treated sample is alkylated with the deuterated version. The mass difference in the resulting peptides allows for the relative quantification of protein abundance or modification levels between the two samples.
Protocol: Alkylation of a Cysteine-Containing Peptide
-
Dissolve the peptide in a suitable buffer (e.g., ammonium bicarbonate, pH ~8).
-
Add a reducing agent, such as dithiothreitol (DTT), to reduce any existing disulfide bonds and incubate.
-
Add methyl bromoacetate-2,2-d2 in a slight molar excess to the free sulfhydryl groups.
-
Incubate the reaction in the dark at room temperature.
-
Quench the reaction with a small molecule thiol, such as DTT or β-mercaptoethanol.
-
The alkylated peptide is then ready for analysis by mass spectrometry.
3.3. Synthesis of Deuterated Pharmaceuticals and Bioactive Molecules
The strategic incorporation of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties such as a longer half-life.[6] Methyl bromoacetate-2,2-d2 serves as a valuable deuterated building block for the synthesis of more complex deuterated pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of deuterated coumarins, a class of compounds with diverse biological activities.[2][7]
Section 4: Safety and Handling
Methyl bromoacetate-2,2-d2, like its non-deuterated counterpart, is a toxic and corrosive compound.[3] It is also a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.
Safety Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Methyl bromoacetate-2,2-d2 is more than just a heavier version of a common laboratory reagent. The presence of deuterium at a key reactive site provides researchers with a powerful tool to investigate reaction mechanisms through kinetic isotope effect studies. In the rapidly evolving field of proteomics, it offers a means for differential labeling and quantitative analysis. Furthermore, as the interest in deuterated pharmaceuticals continues to grow, the role of deuterated building blocks like methyl bromoacetate-2,2-d2 in drug discovery and development will undoubtedly expand. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in advancing chemical and biological sciences.
References
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ChemSrc. (2025). Methyl bromoacetate | CAS#:96-32-2. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60984, Methyl bromoacetate. Retrieved from [Link]
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Wikipedia. (2023). Methyl 2-bromoacetate. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Methyl bromoacetate-2,2-d2 (99% (CP)). Retrieved from [Link]
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- Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Retrieved from [Link]
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physical properties of Methyl bromoacetate-2,2-d2
An In-Depth Technical Guide to the Physical Properties of Methyl bromoacetate-2,2-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl bromoacetate-2,2-d2 is a deuterated isotopologue of methyl bromoacetate, a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of carboxymethyl groups.[1] The substitution of protium with deuterium at the alpha-position offers a powerful tool for mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry-based assays. Understanding the distinct physical properties of this isotopically labeled compound is paramount for its effective application, ensuring experimental reproducibility and the integrity of analytical data.
This guide provides a comprehensive overview of the core physical and spectroscopic properties of Methyl bromoacetate-2,2-d2. It moves beyond a simple recitation of data, offering insights into the underlying principles and practical methodologies for its characterization.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of fundamental physical constants are the bedrock of any experimental work. While many physical properties are closely related to the non-deuterated parent compound, key distinctions arise from the isotopic labeling.
Molecular Structure and Identification
-
Chemical Name: Methyl 2-bromo-2,2-dideuterioacetate
-
Synonyms: Bromoacetic Acid-d2 Methyl Ester, Methyl Bromoacetate-d2[2]
-
Molecular Formula: C₃H₃D₂BrO₂ (Chemical Formula: BrCD₂COOCH₃)[2]
The primary structural difference is the presence of two deuterium atoms on the carbon alpha to the carbonyl group, replacing the two protons in the unlabeled molecule. This substitution is the source of the unique properties discussed herein.
Summary of Physical Properties
The following table summarizes the key physical properties. Note that for properties like boiling point, melting point, and density, the values are expected to be very close to the unlabeled Methyl bromoacetate (CAS 96-32-2) as the effect of deuterium substitution on these bulk properties is minimal. However, slight variations may exist.
| Property | Value | Source |
| Appearance | Colorless to straw-colored liquid | [1][4][5][6] |
| Odor | Sharp, penetrating | [4][5][6] |
| Molecular Weight | 154.99 g/mol | [2][3] |
| Boiling Point | ~154 °C at 760 mmHg | [1][7] |
| 51-52 °C at 15 mmHg | [4][8] | |
| Melting Point | ~ -50 °C | [7] |
| Density | ~1.616 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | ~1.458 | [8] |
| Solubility | Soluble in water, ethanol, ether, acetone, benzene | [1][4] |
Spectroscopic Characterization: The Isotopic Fingerprint
Spectroscopy provides the most direct and informative methods for confirming isotopic incorporation and structural integrity. The substitution of hydrogen with deuterium results in predictable and significant changes in NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for verifying the position and extent of deuteration.
-
¹H NMR (Proton NMR): The most striking difference is observed in the proton NMR spectrum. In unlabeled methyl bromoacetate, the two alpha-protons (Br-CH₂ -COOCH₃) produce a singlet around 3.8 ppm. In Methyl bromoacetate-2,2-d2, this signal will be absent or significantly diminished (to ≤2% of its original intensity, corresponding to the isotopic purity). The only remaining signal will be a singlet for the methyl ester protons (-COOCH₃ ) around 3.7 ppm. This absence is the primary confirmation of successful deuteration at the target site.
-
¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium atoms (Br-C D₂-COOCH₃) will exhibit two key changes compared to its protonated counterpart. First, due to the spin (I=1) of deuterium, the signal for this carbon will be split into a multiplet (typically a triplet or more complex pattern) due to C-D coupling. Second, the signal will experience a slight upfield shift (isotope shift) of a few ppm.
-
²H NMR (Deuterium NMR): A less common but highly specific technique, deuterium NMR would show a signal corresponding to the chemical shift of the alpha-position, providing direct evidence of the deuterium label.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium has approximately twice the mass of protium, C-D bond vibrations occur at significantly lower frequencies than C-H vibrations.
-
C-H vs. C-D Stretching: The characteristic C-H stretching vibrations of the alpha-methylene group in unlabeled methyl bromoacetate, typically found in the 2900-3000 cm⁻¹ region, will be absent. They are replaced by C-D stretching vibrations, which are expected to appear in the 2100-2200 cm⁻¹ region. This shift is a definitive marker of deuteration.
-
Other Vibrations: The strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ will remain largely unaffected. C-H bending frequencies will also be replaced by C-D bending frequencies at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the deuterated compound.
-
Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak for Methyl bromoacetate-2,2-d2 will be observed at an m/z value that is two units higher than that of the unlabeled compound due to the presence of two deuterium atoms. Unlabeled methyl bromoacetate has a molecular weight of approximately 152.97 g/mol .[1][4][7] Therefore, the deuterated analogue will show a molecular ion peak corresponding to ~154.99 m/z.[2][3]
-
Isotope Pattern: The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotope pattern for the molecular ion and bromine-containing fragments.
Experimental Methodologies & Workflows
The following protocols outline standard procedures for verifying the physical and spectroscopic properties of Methyl bromoacetate-2,2-d2.
Workflow for Quality Control and Characterization
This diagram illustrates a logical workflow for the comprehensive characterization of a new batch of Methyl bromoacetate-2,2-d2.
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An In-Depth Technical Guide to Methyl bromoacetate-2,2-d2
This guide provides a comprehensive technical overview of Methyl bromoacetate-2,2-d2 (CAS No. 163886-16-6), a valuable stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical tools for mechanistic studies, quantitative analysis, and novel synthesis. We will delve into its fundamental properties, core applications, and detailed experimental protocols, moving beyond simple data recitation to explain the causal relationships that make this reagent a powerful asset in the modern laboratory.
Introduction: The Significance of Deuterium Labeling
In the landscape of chemical and biomedical research, stable isotope labeling is a cornerstone technique for elucidating complex systems. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium (²H or D), serve as indispensable probes.[1] Unlike radioactive isotopes, they are non-radioactive and chemically stable.[1] This substitution, while minimally affecting the molecule's chemical reactivity in many cases, imparts a distinct mass difference that is readily detectable by mass spectrometry (MS).[2]
The strategic placement of deuterium can:
-
Create ideal internal standards for quantitative mass spectrometry, correcting for experimental variability.[1][2]
-
Probe reaction mechanisms by studying the kinetic isotope effect (KIE).[3]
-
Improve the metabolic profile of drug candidates by slowing metabolism at specific sites, potentially increasing half-life and oral bioavailability.[4][5]
Methyl bromoacetate-2,2-d2 is a specialized reagent that leverages these principles. As a deuterated analogue of the versatile C₂ building block, methyl bromoacetate, it combines well-established alkylating reactivity with the analytical advantages of isotopic labeling.[6]
Physicochemical Properties and Synthesis
The fundamental identity and characteristics of Methyl bromoacetate-2,2-d2 are summarized below. These properties are nearly identical to the non-labeled parent compound, with the primary difference being the molecular weight.[7]
Table 1: Physicochemical Data for Methyl bromoacetate-2,2-d2
| Property | Value | References |
| CAS Number | 163886-16-6 | [7][8][9] |
| Molecular Formula | C₃H₃D₂BrO₂ | [7][8] |
| Molecular Weight | 154.99 g/mol | [7][8][9][10] |
| Isotopic Purity | Typically ≥98 atom % D | [10] |
| Appearance | Colorless to yellow liquid | [11] |
| Odor | Sharp, pungent | [6][11] |
| Boiling Point | ~144-146 °C | [6][11] |
| Density | ~1.62 g/mL at 25 °C | [6][11] |
| Primary Hazard | Toxic, corrosive, lachrymator | [6][11] |
Conceptual Synthetic Pathway
While specific proprietary synthesis methods may vary, a plausible and common laboratory approach for producing α-deuterated esters involves a two-step process based on established organic chemistry principles.[6][12] The synthesis would begin with the α-bromination of deuterated acetic acid, followed by a Fischer esterification.
A key precursor, bromoacetic-d2 acid, can be synthesized via a Hell-Volhard-Zelinsky-type reaction on acetic acid-d3, followed by hydrolysis. The subsequent esterification with methanol, catalyzed by a strong acid, yields the final product.
Causality of Synthesis: The Hell-Volhard-Zelinsky reaction is the method of choice for the α-bromination of carboxylic acids.[6] The subsequent Fischer esterification is a robust and scalable method for converting carboxylic acids to methyl esters.[6] The isotopic purity of the final product is critically dependent on the isotopic enrichment of the starting deuterated acetic acid.
Core Applications and Methodologies
The utility of Methyl bromoacetate-2,2-d2 stems from its dual nature: it is both a potent alkylating agent and a stable isotope-labeled tracer.[1][6]
Application 1: Internal Standard for Quantitative Mass Spectrometry
Expertise & Rationale: The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS is the ideal reference compound because it has nearly identical chemical and physical properties to the analyte of interest (the "light" version).[1] It co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression/enhancement in the MS source.[13][14] By adding a known amount of Methyl bromoacetate-2,2-d2 to a sample, one can accurately quantify its non-deuterated counterpart, methyl bromoacetate, or any derivative thereof, by comparing their respective signal intensities. This normalization corrects for sample loss during preparation and for matrix effects during analysis, leading to highly accurate and reproducible data.[13][15]
Protocol: Quantification of a Thiol-Containing Analyte via Derivatization
This protocol describes the quantification of a low-molecular-weight thiol (e.g., glutathione) in a biological matrix after derivatization with both the analyte standard (methyl bromoacetate) and the internal standard (Methyl bromoacetate-2,2-d2).
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the target thiol into a blank matrix (e.g., plasma).
-
Internal Standard Spiking: To each calibrator and unknown sample, add a fixed concentration of a derivatizing solution containing Methyl bromoacetate-2,2-d2. The rationale is to add the IS early to account for variability in the subsequent derivatization and extraction steps.[15]
-
Analyte Derivatization: Add a separate solution of standard methyl bromoacetate to form the analyte derivative.
-
Reaction Quenching & Extraction: Incubate to allow the alkylation reaction to complete. Quench the reaction (e.g., by adding an acid). Extract the derivatized analytes using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples. Monitor the specific mass transition for the analyte derivative (e.g., [M+H]⁺ → fragment) and the corresponding +2 Da shifted transition for the internal standard derivative ([M+2+H]⁺ → fragment).
-
Data Processing: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentration of the calibrators. Determine the concentration of the unknown samples from this curve.
Application 2: Covalent Labeling of Cysteine Residues in Proteins
Expertise & Rationale: Methyl bromoacetate is a well-established reagent for the alkylation of nucleophilic amino acid side chains, with a particular reactivity towards the thiol group of cysteine residues.[16][17] This reaction is highly chemoselective at appropriate pH levels (typically pH 7-9).[16] Using Methyl bromoacetate-2,2-d2 allows for the introduction of a stable isotope tag onto cysteine-containing peptides. In quantitative proteomics, this enables differential analysis; for example, a control protein sample can be labeled with the "light" reagent (methyl bromoacetate) and a treated sample with the "heavy" d2-reagent. When the samples are mixed and analyzed by MS, the relative abundance of the light and heavy forms of each peptide provides a precise measure of the change in protein expression or modification.
Protocol: Differential Labeling of a Protein Sample
-
Protein Preparation: Solubilize and denature the protein samples (control and treated) in a suitable buffer (e.g., 8M urea). Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation/Labeling:
-
To the control sample, add standard methyl bromoacetate to a final concentration of ~20 mM.
-
To the treated sample, add Methyl bromoacetate-2,2-d2 to the same final concentration.
-
Incubate at room temperature in the dark for 1 hour. The thiol group of cysteine attacks the carbon bearing the bromine in a classic Sₙ2 reaction.[17]
-
-
Quenching and Cleanup: Quench the reaction by adding excess L-cysteine or β-mercaptoethanol to consume unreacted alkylating agent.[17] Combine the "light" and "heavy" labeled samples.
-
Proteolytic Digestion: Digest the combined protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass by 2 Da (or multiples of 2 if the peptide contains multiple cysteines).
-
Data Analysis: Use specialized proteomics software to identify the paired peaks and calculate their intensity ratios, revealing changes in the relative abundance of specific cysteine-containing peptides between the two conditions.
Application 3: Mechanistic Studies via the Kinetic Isotope Effect (KIE)
Expertise & Rationale: The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms.[18] It is defined as the ratio of the reaction rate of a compound with a light isotope (k_L) to the rate of the same compound with a heavy isotope (k_H). A C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break.[3][19]
In the case of Methyl bromoacetate-2,2-d2, the deuterium atoms are not directly cleaved in its typical Sₙ2 alkylation reactions. Therefore, one would expect a secondary kinetic isotope effect rather than a primary one.[18] This effect arises from changes in hybridization at the carbon atom adjacent to the isotopic substitution.[18] For an Sₙ2 reaction where the α-carbon (the -CD₂- group) does not change hybridization significantly in the rate-determining step, the KIE (k_H/k_D) is expected to be close to 1.0. Observing a significant deviation from 1.0 could suggest a more complex mechanism or a different rate-determining step.
Handling and Safety
Methyl bromoacetate-2,2-d2 shares the same hazards as its non-deuterated counterpart. It is a combustible, toxic, and corrosive liquid.[6][11] It is a potent lachrymator (tear-producing agent) and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][11]
Mandatory Safety Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[9]
-
In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11]
Conclusion
Methyl bromoacetate-2,2-d2 is more than just a chemical reagent; it is a precision tool for the modern scientist. Its true value is realized when its well-defined alkylating chemistry is combined with the analytical power of stable isotope labeling. From enabling high-accuracy quantification in complex biological matrices to probing the subtleties of protein chemistry, this compound provides a robust and reliable means to generate high-quality, defensible data in drug discovery, proteomics, and mechanistic research.
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Introduction: Beyond a Simple Alkylating Agent
An In-depth Technical Guide to Methyl bromoacetate-2,2-d2: Molecular Weight, Characterization, and Applications
Methyl bromoacetate is a well-established and versatile reagent in organic synthesis, primarily valued as a C2 building block and a potent alkylating agent for introducing the carboxymethyl group into a target molecule.[1][2] Its utility spans the synthesis of a wide array of compounds, including pharmaceuticals, vitamins, and complex heterocyclic scaffolds like coumarins.[1][3]
This guide focuses on its stable isotope-labeled analog, Methyl bromoacetate-2,2-d2 . The substitution of two hydrogen atoms with deuterium at the alpha-carbon position may seem subtle, but it imparts unique physicochemical properties that are of profound interest to researchers, particularly in the fields of drug discovery and development. Understanding the precise molecular weight of this deuterated compound is the first step in leveraging its capabilities for advanced scientific inquiry.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the fundamental properties and molecular weight of Methyl bromoacetate-2,2-d2, explain the scientific rationale behind its use, detail its applications, and provide validated protocols for its characterization and handling.
Core Physicochemical Properties and Molecular Weight
A precise understanding of a compound's molecular weight is fundamental to all quantitative experimental work, from stoichiometry calculations to mass spectrometry analysis. Below is a comparative summary of the non-labeled compound and its deuterated analog.
| Property | Methyl Bromoacetate (Non-labeled) | References |
| Molecular Formula | C₃H₅BrO₂ | [3][4] |
| Average Molecular Weight | 152.97 g/mol | [2][3] |
| Monoisotopic Mass | 151.94729 Da | [3] |
| CAS Number | 96-32-2 | [3][4] |
| Property | Methyl bromoacetate-2,2-d2 | References |
| Molecular Formula | C₃H₃D₂BrO₂ or BrCD₂COOCH₃ | [5][6] |
| Average Molecular Weight | 154.99 g/mol (154.9869 g/mol ) | [5][6][7] |
| CAS Number | 163886-16-6 | [5][6][8] |
The Basis of the Mass Shift: From Protium to Deuterium
The increase in molecular weight from 152.97 g/mol to 154.99 g/mol is a direct and predictable consequence of isotopic substitution. The calculation is rooted in the mass difference between a protium atom (¹H) and a deuterium atom (²H or D).
-
Atomic Mass of Hydrogen (Protium, ¹H): ~1.008 amu
-
Atomic Mass of Deuterium (²H): ~2.014 amu
In Methyl bromoacetate-2,2-d2, the two hydrogen atoms on the carbon adjacent to the carbonyl group (the C2 position) are replaced by deuterium atoms.
Calculation:
-
Mass increase per substitution: (Mass of D) - (Mass of H) ≈ 2.014 amu - 1.008 amu = 1.006 amu
-
Total mass increase for two substitutions: 2 × 1.006 amu = 2.012 amu
-
Calculated Molecular Weight of Deuterated Compound: (MW of non-labeled) + (Total mass increase) ≈ 152.975 g/mol + 2.012 g/mol = 154.987 g/mol
This calculated value aligns perfectly with the high-precision molecular weight of 154.9869 g/mol provided by chemical suppliers.[7]
The Scientific Rationale for Deuteration: The Kinetic Isotope Effect (KIE)
The primary motivation for using deuterated compounds in drug development is to leverage the Kinetic Isotope Effect (KIE) . This quantum mechanical phenomenon arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism, proceed at a slower rate for the deuterated compound.[9]
This strategic slowing of metabolic processes can offer significant therapeutic advantages:
-
Enhanced Metabolic Stability: Leads to a longer drug half-life and more stable plasma concentrations.[9][10]
-
Improved Safety Profile: Can reduce the formation of reactive or toxic metabolites.[10]
-
Reduced Dosing Frequency: A longer duration of action may allow for less frequent administration, improving patient compliance.[11]
Caption: The Kinetic Isotope Effect (KIE) slows the metabolic breakdown of deuterated drugs.
Applications in Research and Drug Development
Methyl bromoacetate-2,2-d2 is not a therapeutic agent itself but a critical building block and tool for pharmaceutical research.
-
Metabolic Pathway Elucidation: By synthesizing a drug candidate using this deuterated reagent, researchers can trace the fate of the carboxymethyl moiety. If metabolism occurs at the C2 position, the KIE will alter the metabolic profile, providing clear evidence of the reaction site.[12]
-
Improving Drug Candidates: It can be used to synthesize deuterated versions of existing drugs or new chemical entities where metabolism at the alpha-carbonyl position is a known liability. This "deuterium switch" can improve pharmacokinetic properties.[10] The FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib validates this as a successful strategy.[9][10]
-
Internal Standards for Bioanalysis: In quantitative mass spectrometry, deuterated compounds are the gold standard for use as internal standards.[13] Methyl bromoacetate-2,2-d2 can be used to synthesize the deuterated analog of a target analyte. Because it is chemically identical to the non-labeled analyte but has a distinct mass, it allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[11]
Experimental Integrity: Characterization and Purity Verification
For deuterated compounds, the concept of "purity" is twofold and requires rigorous validation.[14]
-
Chemical Purity: The absence of other, non-target chemical compounds.
-
Isotopic Purity (or Isotopic Enrichment): The percentage of molecules that contain the desired number of deuterium atoms at the specified positions.[14][15] A batch of Methyl bromoacetate-2,2-d2 will inevitably contain small amounts of d1 (one deuterium) and d0 (no deuterium) isotopologues.[14]
High-quality research demands the characterization of both. A combination of mass spectrometry and NMR spectroscopy is the standard approach.[13][15]
Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)
This protocol provides a self-validating method to quantify the distribution of isotopologues.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 µg/mL) of Methyl bromoacetate-2,2-d2 in a suitable solvent like acetonitrile or methanol.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.
-
Infuse the sample directly or use UPLC for separation if necessary.[16]
-
-
Data Acquisition:
-
Acquire data in full scan mode with high resolution (>70,000) to clearly separate the peaks of different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatogram or spectrum for the molecular ion cluster.
-
Identify the monoisotopic masses for the d0, d1, and d2 species.
-
Integrate the peak area (or intensity) for each isotopologue.
-
-
Calculation:
-
Calculate the percentage of each species: %dₓ = (Area of dₓ / (Area of d₀ + Area of d₁ + Area of d₂)) × 100.
-
The isotopic purity is typically reported as the percentage of the desired d2 species.
-
Protocol: Structural and Positional Verification by NMR Spectroscopy
NMR is essential to confirm that deuteration occurred at the correct position and that the overall molecular structure is intact.[13][15]
-
Sample Preparation:
-
Dissolve an adequate amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
¹H NMR (Proton NMR) Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Verification Step: The key indicator of successful labeling is the significant reduction or complete absence of the singlet signal corresponding to the -CH₂- protons of non-labeled Methyl bromoacetate. The integration of any residual peak relative to the methyl ester singlet (-OCH₃) can provide a semi-quantitative measure of isotopic purity.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
Verification Step: The signal for the C2 carbon will appear as a triplet (due to coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield compared to the non-labeled compound. This confirms the location of the deuterium atoms.
-
Caption: A validated workflow for the characterization of deuterated reagents.
Conclusion
Methyl bromoacetate-2,2-d2 is a powerful tool for modern chemical and pharmaceutical research. Its molecular weight of approximately 154.99 g/mol is a direct result of the substitution of two hydrogen atoms with deuterium, a modification that underpins its utility. This deuteration enables the exploitation of the kinetic isotope effect to create more stable drug candidates and serves as an indispensable mass shift for creating high-fidelity internal standards for bioanalysis. For the scientist, trustworthiness in results begins with the rigorous, orthogonal characterization of this starting material, using both mass spectrometry and NMR to validate its isotopic purity and structural integrity.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Deuterated Alkylating Agents in Organic Synthesis
Abstract
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, represents a sophisticated approach in modern organic synthesis and drug development. This guide provides a comprehensive technical overview of deuterated alkylating agents, from the fundamental principles of the kinetic isotope effect (KIE) that govern their utility, to their synthesis, characterization, and application. We will delve into the mechanistic rationale behind their enhanced metabolic stability and their indispensable role as internal standards in analytical chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage deuterium chemistry to overcome challenges in pharmacokinetics, toxicity, and quantitative analysis.
The Foundational Principle: The Kinetic Isotope Effect (KIE)
The utility of deuterated compounds is fundamentally rooted in the Kinetic Isotope Effect (KIE) , a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts.[][2] The core of this effect lies in the vibrational energy of chemical bonds.
The Carbon-Deuterium Bond: A Stronger Connection
A covalent bond is not static; it vibrates at a specific frequency. The energy of this vibration, even at its lowest possible state (absolute zero), is known as the Zero-Point Energy (ZPE). Due to its greater mass, a deuterium atom vibrates more slowly in a carbon-deuterium (C-D) bond compared to a hydrogen atom in a carbon-hydrogen (C-H) bond.[2] This results in a lower ZPE for the C-D bond.
Consequently, more energy is required to reach the transition state to cleave a C-D bond compared to a C-H bond.[2][3] This energy difference makes the C-D bond effectively stronger and slower to break during a chemical reaction. The magnitude of this effect is expressed as the ratio of rate constants (kH/kD), which can be significant for reactions where C-H bond cleavage is the rate-determining step.[]
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect.
Application in Drug Development
Many drugs are cleared from the body through metabolic processes, often mediated by enzymes like the Cytochrome P450 (CYP) family.[4] These enzymatic reactions frequently involve the cleavage of C-H bonds. By selectively replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This strategy can lead to:
-
Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life and exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing.[][5]
-
Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can shunt metabolism towards safer pathways.
-
Enhanced Efficacy: By maintaining therapeutic concentrations for longer, the overall efficacy of the drug may be improved.[]
This "metabolic switching" is a powerful tool in drug design, exemplified by the FDA-approved drug Austedo® (deutetrabenazine), which offers a better pharmacokinetic profile than its non-deuterated counterpart.[6]
Synthesis of Deuterated Alkylating Agents
The synthesis of deuterated compounds can be approached in two primary ways: by incorporating deuterium from a simple source (e.g., D₂O) into a complex molecule, or by building the molecule from a deuterated starting material. For alkylating agents, the latter is often more precise and efficient.
Common Deuterium Sources and Reagents
| Deuterium Source | Common Use | Advantages | Disadvantages |
| Deuterium Oxide (D₂O) | H/D exchange for acidic protons | Inexpensive, readily available | Limited to exchangeable positions, often low incorporation |
| Deuterated Solvents (e.g., DMSO-d₆) | H/D exchange, deuterium source in base-mediated reactions | Can act as both solvent and reagent | Cost, may require harsh conditions |
| Deuterium Gas (D₂) | Catalytic deuteration of unsaturated bonds | High isotopic purity | Requires specialized hydrogenation equipment |
| Deuterated Reagents (e.g., CD₃I, LiAlD₄) | Introduction of specific deuterated functional groups | Site-specific, high isotopic fidelity | Higher cost, synthesis of reagent required |
Synthesis of a Key Reagent: Deuterated Methyl Iodide (CD₃I)
Deuterated methyl iodide is a cornerstone reagent for introducing a trideuteromethyl (-CD₃) group. It is commonly synthesized from deuterated methanol (CD₃OD).
Reaction: CD₃OD + I₂ + P(red) → CD₃I
Several methods exist, with a common one involving the reaction of deuterated methanol with iodine and red phosphorus, or with hydroiodic acid.[7][8] The product is a volatile liquid that must be handled with care due to its toxicity and reactivity. Purification is typically achieved by distillation, but challenges can arise from the formation of azeotropes with any remaining deuterated methanol.[9]
Caption: General workflow for the synthesis and validation of CD₃I.
Applications of Deuterated Alkylating Agents
Case Study: Deuterated DNA Alkylating Drugs
Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by attaching an alkyl group to DNA, particularly at the N7 position of guanine.[10][11] This disrupts DNA replication and transcription, leading to cell death.[10] While effective, their use can be limited by toxicity and metabolism.
-
Deuterated Temozolomide (TMZ-d₃): Temozolomide is an oral alkylating agent used to treat brain tumors like glioblastoma.[12] Its activity relies on the formation of a methyldiazonium cation, which methylates DNA. Metabolism of the methyl group can influence its pharmacokinetics. A deuterated version, TMZ-d₃, where the active methyl group is replaced by -CD₃, serves primarily as an invaluable internal standard for pharmacokinetic studies using LC-MS, ensuring accurate quantification of the active drug in biological matrices.[13][14]
-
Deuterated Busulfan: Busulfan is a bifunctional alkylating agent used in high-dose chemotherapy regimens prior to hematopoietic stem cell transplantation.[15][16] It functions by cross-linking DNA strands.[15] Deuteration of the butane backbone could potentially alter its metabolic profile, which is primarily driven by conjugation with glutathione.[15] While not a clinical drug, deuterated busulfan analogs are critical tools for mechanistic and metabolic studies.
Indispensable Tools: Deuterated Internal Standards for Mass Spectrometry
Perhaps the most widespread application of deuterated compounds is their use as internal standards (IS) in quantitative mass spectrometry.[17] An ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.
Deuterated standards are perfect for this role.[18] They have nearly identical physicochemical properties to their non-deuterated (protium) counterparts, meaning they co-elute during liquid chromatography (LC) and experience the same degree of ion suppression or enhancement in the MS source.[18] However, their mass difference allows the mass spectrometer to detect and quantify both the analyte and the standard simultaneously and independently. This corrects for any sample loss during extraction or variability in instrument response, leading to highly accurate and precise quantification.[18]
Caption: Use of a deuterated internal standard in a typical LC-MS workflow.
Experimental Protocols & Self-Validating Systems
A robust protocol is a self-validating one, incorporating analytical checks to confirm the identity, purity, and isotopic enrichment of the product.
Protocol: Synthesis of Deuterated Methyl Iodide (CD₃I)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). Methyl iodide is toxic and a suspected carcinogen.
Materials:
-
Deuterated Methanol (CD₃OD, 99.8 atom % D)
-
Iodine (I₂)
-
Red Phosphorus (P)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Deionized Water
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood. Ensure all glassware is oven-dried. Maintain an inert atmosphere (e.g., Argon).
-
Reaction: To the flask, add red phosphorus (1.0 eq) and deuterated methanol (CD₃OD, 1.2 eq). Cool the flask in an ice bath.
-
Addition: Slowly add a solution of iodine (1.0 eq) in a minimal amount of CD₃OD via the dropping funnel over 1-2 hours. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The dark color of iodine should fade.
-
Distillation (Workup): Arrange the apparatus for distillation. Gently distill the crude CD₃I, collecting the fraction boiling at approximately 40-42°C.
-
Washing: Wash the collected distillate with a small amount of cold water to remove any remaining CD₃OD, followed by a wash with a dilute sodium thiosulfate solution to remove any trace iodine.
-
Drying & Final Distillation: Separate the organic layer and dry it over anhydrous calcium chloride. Decant the dried liquid into a clean, dry distillation apparatus and perform a final distillation to yield pure CD₃I.
Characterization and Validation
The successful synthesis must be confirmed through rigorous analytical techniques. This is a critical step for trustworthiness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most direct confirmation. A successful synthesis will show the disappearance (or significant reduction to <0.2%) of the methyl proton signal (~2.16 ppm for CH₃I). The only visible proton signals should be from residual solvent or trace protio-impurities.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A single resonance corresponding to the -CD₃ group will confirm the presence and chemical environment of the deuterium.[19]
-
¹³C NMR: The carbon spectrum will show a characteristic multiplet for the -CD₃ carbon due to coupling with the three deuterium nuclei (spin I=1), providing further structural proof.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is essential for confirming the molecular weight and isotopic purity.[20] The mass spectrum will show a molecular ion (M⁺) peak at m/z 145, corresponding to the mass of CD₃I, a +3 mass unit shift from the m/z 142 peak of standard CH₃I. The isotopic distribution can be analyzed to confirm high enrichment.[20]
-
This combined analytical approach provides a complete picture, verifying the structure, purity, and successful deuteration of the alkylating agent.[20]
Conclusion
Deuterated alkylating agents are more than mere isotopic curiosities; they are precision tools that enable significant advancements in medicinal chemistry and analytical science. By leveraging the kinetic isotope effect, scientists can rationally design drug candidates with improved metabolic profiles, leading to safer and more effective therapies. Concurrently, their role as the gold standard for internal standards in mass spectrometry underpins the accuracy and reliability of quantitative bioanalysis in drug discovery and clinical development. A thorough understanding of their synthesis and rigorous analytical validation is paramount to harnessing their full potential, ensuring that the data generated and the molecules advanced are of the highest integrity.
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deutraMed. (2020). How using deuterium in pharmaceuticals is gaining momentum. Available at: [Link]
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Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]
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ResearchGate. (n.d.). An alternate and scalable process for the synthesis of temozolomide. Available at: [Link]
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NCBI Bookshelf. (n.d.). Busulfan. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]
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Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Available at: [Link]
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YouTube. (2025). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. Available at: [Link]
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NCBI Bookshelf. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
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Pharmacy 180. (n.d.). Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of deuterated N-alkylation drugs based on photocatalytic.... Available at: [Link]
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Pankaj, S., et al. (2018). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH. Available at: [Link]
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ACS Omega. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. Available at: [Link]
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Chapter 1: Compound Profile & Hazard Identification
An In-depth Technical Guide to the Safety and Handling of Methyl bromoacetate-2,2-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, use, and disposal of methyl bromoacetate-2,2-d2. As a potent alkylating agent and a deuterated compound, it presents a unique combination of chemical reactivity and isotopic considerations that demand rigorous safety protocols. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering laboratory personnel to build a self-validating system of safety.
Methyl bromoacetate-2,2-d2 (CAS No. 163886-16-6) is the deuterated analogue of methyl bromoacetate (CAS No. 96-32-2).[1][2] While deuteration is a powerful tool in drug development for altering pharmacokinetic profiles via the kinetic isotope effect, it does not significantly mitigate the inherent chemical hazards of the parent molecule.[3] The toxicological profile is therefore considered to be nearly identical to that of methyl bromoacetate.
The compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[4] It is classified as a combustible liquid and is highly toxic and corrosive.[1][5] Its vapor is a lachrymator, meaning it causes severe irritation and tearing upon contact with the eyes.[6] The primary danger of methyl bromoacetate lies in its function as a powerful alkylating agent, which allows it to react with biological nucleophiles, including DNA and proteins, leading to cellular damage.[7][8] This reactivity is the basis for its use in synthesis but also the root of its significant health hazards.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for the parent compound, methyl bromoacetate, provides the essential framework for understanding its hazards.[1]
| Hazard Class | Category | Hazard Statement | Citations |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][5] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | [1][5] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |
Toxicological Summary
-
Routes of Exposure: Inhalation, ingestion, and skin or eye contact are all significant routes of potential exposure.[1]
-
Acute Effects: Inhalation can cause severe irritation of the respiratory tract, potentially leading to delayed lung edema.[6] Skin and eye contact result in severe burns and chemical conjunctivitis.[6] Ingestion is highly toxic and can cause severe damage to the gastrointestinal tract, with possible perforation.[5][6]
-
Chronic Effects: Due to its nature as an alkylating agent, repeated exposure may carry risks analogous to other cytotoxic compounds, although specific long-term studies on methyl bromoacetate are not thoroughly detailed in the provided safety data sheets. Allergic skin reactions can occur after initial exposure.[1]
Chapter 2: Exposure Control & Personal Protection
A multi-layered approach is essential to minimize exposure. This involves a hierarchy of controls, starting with engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling methyl bromoacetate-2,2-d2 is a certified chemical fume hood.[1][5][9] All manipulations, including weighing, transferring, and reaction quenching, must be performed within a fume hood to prevent inhalation of vapors. The work area should also be equipped with an eyewash station and a safety shower in close proximity.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards of this compound. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.
| Body Part | Required PPE | Rationale & Specifications | Citations |
| Hands | Double-gloving with appropriate chemical-resistant gloves. | The inner glove should be nitrile, while the outer glove should be a more robust material like butyl rubber or Viton. Always consult a glove compatibility chart. Dispose of contaminated gloves immediately in hazardous waste. | [1][6] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Due to its severe corrosivity and lachrymatory properties, standard safety glasses are insufficient. A face shield is required to protect the entire face from splashes. | [1][5] |
| Body | Chemical-resistant apron over a flame-resistant lab coat. | Provides a barrier against splashes and spills. Impervious clothing is critical. | [1][6] |
| Respiratory | Air-purifying respirator with an organic vapor cartridge. | A respirator is necessary if there is a risk of exposure exceeding limits, such as during a large spill or a failure of engineering controls. The respirator must be NIOSH-approved and fit-tested. | [1][5] |
Chapter 3: Standard Operating Procedures (SOPs) for Handling & Storage
Adherence to strict protocols is non-negotiable. The following workflow provides a self-validating system for safe handling from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container in a designated unpacking area, preferably with local exhaust ventilation.[10] Wear appropriate PPE during inspection. Check for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, well-ventilated area designated for toxic and corrosive materials.[1][5] It must be kept away from heat, sparks, and open flames.[9]
-
Segregation: Store methyl bromoacetate-2,2-d2 separately from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[5][7]
-
Refrigeration: For long-term stability and to minimize vapor pressure, refrigeration is recommended.[5][9] Protect from light.[1]
Experimental Workflow
Caption: Workflow for Safe Handling of Methyl bromoacetate-2,2-d2.
Chapter 4: Emergency Response Protocol
Immediate and correct response to an emergency is critical to mitigating harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[6] Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill and Fire Response
Caption: Emergency Spill Response Decision Tree.
-
Spills: Evacuate the immediate area.[9] Eliminate all ignition sources.[4] For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[6] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1] For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[4] Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]
-
Fire: The compound is a combustible liquid with a flash point of approximately 62-63°C (144-145°F).[1][5] Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[4] Water spray can be used to cool fire-exposed containers.[5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][6]
Chapter 5: Waste Management
Proper disposal is a critical final step in the safe handling lifecycle.
-
Segregation: All waste contaminated with methyl bromoacetate-2,2-d2, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[3] It should be segregated into a clearly labeled, sealed container.[1]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag, listing the full chemical name and approximate quantities.
-
Disposal: Disposal must be carried out in strict accordance with institutional, local, and national regulations.[3] Never pour this chemical down the drain.[11] Contact your EHS department for specific pickup and disposal procedures.[3]
Chapter 6: Physicochemical Data for Risk Assessment
Understanding the physical properties of the compound is essential for a thorough risk assessment. Data for the non-deuterated parent compound is more readily available and serves as a reliable proxy for the deuterated version in the context of safety.
| Property | Value (Methyl bromoacetate) | Value (Methyl bromoacetate-2,2-d2) | Citations |
| CAS Number | 96-32-2 | 163886-16-6 | [1] |
| Molecular Formula | C₃H₅BrO₂ | C₃H₃D₂BrO₂ | [1] |
| Molecular Weight | 152.97 g/mol | 154.99 g/mol | [2] |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid | [1][4] |
| Odor | Sharp, penetrating | Pungent | [1][4] |
| Boiling Point | 144 - 146 °C | No data available | [1] |
| Melting Point | -50 °C | No data available | [1] |
| Density | ~1.62 g/cm³ at 20-25 °C | No data available | [1] |
| Vapor Pressure | 4.4 hPa at 25 °C | No data available | [1] |
| Flash Point | 62 - 63 °C (144 - 145 °F) | No data available | [1][5] |
| Solubility | Soluble in water | No data available | [4] |
Conclusion
Methyl bromoacetate-2,2-d2 is a valuable synthetic tool whose utility is matched by its significant hazards. A culture of safety, built upon a deep understanding of its chemical properties and toxicological risks, is paramount. By integrating robust engineering controls, meticulous personal protective equipment protocols, and strict adherence to handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be adapted into institution-specific Standard Operating Procedures, ensuring the safety of all laboratory personnel.
References
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Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. PubChem. [Link]
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ChemSrc. (2025, August 21). Methyl bromoacetate. [Link]
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Wikipedia. Methyl 2-bromoacetate. [Link]
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CP Lab Safety. Methyl bromoacetate-2, 2-d2, min 98 atom% D, 5 grams. [Link]
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Synergy Recycling. Disposal of deuterium (D₂). [Link]
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Makhlouf, H., et al. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
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Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]
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Soralump, S., & Chanakul, A. (2022). Guidance to Ensure the Safe Handling of Oral Hazardous Agents. Health Science Clinical Research. [Link]
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MDPI. (2011). Safe Handling of Cytotoxics: Guideline Recommendations. [Link]
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Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
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SQEG. (2019). PPE FOR FUMIGANT HANDLING AND USE. [Link]
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Vandenbroucke, J. (2002). Safe handling of cytotoxic drugs. Hospital Pharmacy Europe. [Link]
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A Technical Guide to Methyl bromoacetate-2,2-d2: Sourcing and Application in Quantitative Proteomics
Introduction: The Role of Isotopic Labeling in Modern Drug Discovery
In the landscape of contemporary drug development and proteomics research, the precise quantification of protein expression and modification is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful analytical tool for achieving this. Methyl bromoacetate-2,2-d2, a deuterated analog of the well-known alkylating agent methyl bromoacetate, offers a strategic advantage in this domain. Its application as an internal standard allows for the accurate and reproducible quantification of peptides, particularly those containing cysteine residues. This guide provides an in-depth overview of the commercial sources of Methyl bromoacetate-2,2-d2, its chemical properties, and a detailed protocol for its application in quantitative proteomics workflows, tailored for researchers, scientists, and drug development professionals. The strategic incorporation of deuterium at the 2-position provides a distinct mass shift, enabling the differentiation of the labeled standard from its endogenous, non-labeled counterpart, without significantly altering its chemical reactivity.
Commercial Suppliers of Methyl bromoacetate-2,2-d2: A Comparative Overview
The selection of a high-quality deuterated reagent is a critical first step in any quantitative proteomics experiment. The key parameters to consider are isotopic purity (atom % D) and chemical purity. Below is a comparative table of prominent commercial suppliers of Methyl bromoacetate-2,2-d2.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity | Available Pack Sizes |
| Sigma-Aldrich | 489565 | 163886-16-6 | BrCD₂CO₂CH₃ | 154.99 | 98 | 99% (CP) | 5 g |
| CDN Isotopes | D-1479 | 163886-16-6 | BrCD₂COOCH₃ | 154.99 | 98 | Not specified | 0.5 g, 1 g |
| LGC Standards | CDN-D-1479 | 163886-16-6 | C₃D₂H₃BrO₂ | 154.9869 | 98 | min 98% | 0.5 g, 1 g |
| Santa Cruz Biotechnology | sc-269389 | 163886-16-6 | C₃H₃D₂BrO₂ | 154.99 | Not specified | Not specified | Inquire |
| Amerigo Scientific | ASC-69V5 | 163886-16-6 | BrCD₂CO₂CH₃ | 154.99 | Not specified | 99% (CP) | Inquire |
| Pharmaffiliates | PA STI 089666 | 163886-16-6 | C₃H₃D₂BrO₂ | 154.99 | Not specified | Not specified | Inquire |
Note: "CP" denotes chemically pure. Specifications and availability are subject to change and should be confirmed with the supplier. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Mechanism of Action: S-Alkylation of Cysteine Residues
Methyl bromoacetate is a potent alkylating agent that readily reacts with nucleophiles. In the context of proteomics, its primary target is the thiol group (-SH) of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the deprotonated thiol (thiolate anion) attacks the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[1]
Caption: SN2 mechanism of cysteine alkylation by Methyl bromoacetate-2,2-d2.
The deuterium labeling at the α-carbon does not significantly impact the reaction kinetics compared to the non-deuterated analog, ensuring that both the internal standard and the target analyte exhibit similar chemical behavior during the sample preparation process.
Application in Quantitative Proteomics: A Step-by-Step Workflow
The use of Methyl bromoacetate-2,2-d2 as an internal standard is particularly valuable in "spike-in" quantitative proteomics experiments. In this approach, a known amount of the deuterated alkylating agent is used to derivatize a standard protein or peptide, which is then added to the biological sample. Alternatively, in a differential labeling strategy, one sample is treated with the deuterated reagent and another with the non-deuterated reagent. The samples are then mixed and analyzed by mass spectrometry. The relative peak intensities of the deuterated and non-deuterated peptide pairs allow for accurate quantification.
Below is a detailed protocol for the differential alkylation of a protein sample for relative quantification using LC-MS/MS.
Experimental Protocol: Differential Alkylation for Quantitative Proteomics
1. Protein Extraction and Quantification:
-
Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. Reduction of Disulfide Bonds:
-
To 100 µg of protein from each sample, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[2]
-
Allow the samples to cool to room temperature.
3. Differential Alkylation:
-
Sample A (Light Labeling): Add a freshly prepared solution of non-deuterated Methyl bromoacetate in a suitable solvent (e.g., acetonitrile or DMF) to a final concentration of 20 mM.
-
Sample B (Heavy Labeling): Add a freshly prepared solution of Methyl bromoacetate-2,2-d2 to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 30 minutes.[2] The darkness prevents the formation of reactive radicals.
4. Quenching the Reaction:
-
To quench the alkylation reaction, add DTT to a final concentration of 40 mM to both samples and incubate for 15 minutes at room temperature. This will react with any excess alkylating agent.
5. Sample Pooling and Protein Precipitation:
-
Combine Sample A and Sample B in a 1:1 ratio.
-
Precipitate the combined protein sample using a method compatible with mass spectrometry, such as acetone or trichloroacetic acid (TCA) precipitation, to remove interfering substances.
6. Proteolytic Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
7. Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and other contaminants.
-
Elute the peptides with a solution of acetonitrile and formic acid.
8. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass by 2 Da due to the deuterium labeling.
9. Data Analysis:
-
Use specialized proteomics software to identify the peptide pairs and quantify their relative abundance based on the peak intensities of the light and heavy forms.
Caption: Workflow for quantitative proteomics using differential alkylation with Methyl bromoacetate and its deuterated analog.
Safety and Handling
Methyl bromoacetate and its deuterated analog are toxic and corrosive substances.[3] They are also lachrymators, meaning they can cause severe eye irritation and tearing.[3] It is imperative to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl bromoacetate-2,2-d2 is a valuable tool for researchers engaged in quantitative proteomics and drug development. Its ability to act as a stable isotope-labeled internal standard for the alkylation of cysteine residues enables precise and accurate quantification of proteins and peptides by mass spectrometry. By carefully selecting a reputable commercial supplier and adhering to a well-defined experimental protocol, researchers can leverage the power of this reagent to gain deeper insights into complex biological systems.
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PubChem. Methyl bromoacetate. National Center for Biotechnology Information. [Link]
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Amerigo Scientific. Methyl bromoacetate-2,2-d2 (99% (CP)). [Link]
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Pharmaffiliates. Methyl Bromoacetate-2,2-d2. [Link]
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Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry, 17(21), 2380–2386. [Link]
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Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994–999. [Link]
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-
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-
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Methodological & Application
Application Note: Quantitative Proteomics Using Methyl Bromoacetate-2,2-d2 for Cysteine Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Quantitative Proteomics through Stable Isotope Labeling of Cysteine Residues
Quantitative mass spectrometry-based proteomics is an indispensable tool for the large-scale identification and quantification of proteins, providing critical insights into cellular processes, disease mechanisms, and drug action.[1][2] A variety of techniques have been developed for relative and absolute quantification, with stable isotope labeling methods offering high accuracy and precision by enabling the direct comparison of protein abundance between different samples within the same mass spectrometry analysis.[1][3]
One powerful strategy involves the chemical labeling of specific amino acid residues. Cysteine, with its reactive sulfhydryl group, presents a prime target for selective modification.[4][5] Alkylation of cysteine residues is a standard procedure in proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linear state for efficient enzymatic digestion and mass spectrometric analysis.[3][4] By employing isotopically labeled alkylating agents, this obligatory step can be leveraged for quantitative analysis.
This application note details a robust workflow for quantitative proteomics using methyl bromoacetate-2,2-d2, a deuterated alkylating agent, for the differential labeling of cysteine residues. This method facilitates highly accurate MS1-based quantification of cysteine-containing peptides, providing a cost-effective and reliable alternative to other labeling strategies.
The Principle of Cysteine Alkylation with Methyl Bromoacetate-2,2-d2
The workflow is predicated on the differential labeling of two proteome samples with the "light" (d0) and "heavy" (d2) isotopic forms of methyl bromoacetate. The core of this technique is the nucleophilic substitution reaction between the thiolate anion of a cysteine residue and the electrophilic carbon of methyl bromoacetate. This reaction forms a stable thioether bond, effectively capping the cysteine residue.
The "light" reagent, methyl bromoacetate, and the "heavy" reagent, methyl bromoacetate-2,2-d2, are chemically identical, ensuring similar reactivity and chromatographic behavior. However, the two deuterium atoms in the "heavy" reagent introduce a precise mass shift of +2.012 Da for each labeled cysteine residue. This mass difference is readily resolved at the MS1 level, allowing for the relative quantification of peptide abundance by comparing the signal intensities of the light and heavy isotopic envelopes.[1]
The selection of a d2-label offers a balance between a discernible mass shift and minimal potential for chromatographic separation of the light and heavy labeled peptides, a phenomenon that can sometimes be observed with more heavily deuterated labels.[1]
Key Advantages of the Methyl Bromoacetate-2,2-d2 Labeling Strategy
-
High Specificity for Cysteine: Bromoacetates exhibit high reactivity towards the sulfhydryl group of cysteine residues.[4]
-
Irreversible Labeling: The formation of a stable thioether bond ensures the permanence of the label throughout the sample preparation and analysis workflow.
-
Cost-Effective: Compared to some commercially available isobaric tagging kits, this chemical labeling approach can be more economical for large-scale quantitative studies.
-
Straightforward MS1-Level Quantification: The data analysis is based on the well-established principles of comparing peak intensities at the precursor ion level, which can be performed with a variety of software packages.[6]
-
Compatibility with Standard Proteomics Workflows: The labeling step is easily integrated into standard protein digestion protocols.[3][4]
Experimental Workflow and Protocols
A generalized experimental workflow for quantitative proteomics using methyl bromoacetate-2,2-d2 is depicted below.
Caption: General workflow for quantitative proteomics using methyl bromoacetate-2,2-d2.
Protocol 1: Protein Extraction, Reduction, and Alkylation
This protocol is a general guideline and may require optimization based on the specific sample type and protein concentration.
Materials:
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
"Light" alkylating agent: Methyl bromoacetate (d0)
-
"Heavy" alkylating agent: Methyl bromoacetate-2,2-d2
-
Quenching solution: 1 M DTT
-
Ammonium bicarbonate (50 mM, pH 8.0)
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction: For each sample, take an equal amount of protein (e.g., 100 µg). Add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate at 37°C for 1 hour with gentle shaking.
-
Alkylation:
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Buffer Exchange/Cleanup: Dilute the samples at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Proceed to enzymatic digestion.
Protocol 2: In-solution Enzymatic Digestion
Materials:
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
Procedure:
-
Digestion: Add trypsin to each protein sample at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Cleanup: Desalt the peptide mixtures using C18 solid-phase extraction (SPE) cartridges or tips according to the manufacturer's instructions.
-
Sample Combination: After cleanup, combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
LC-MS/MS Analysis: Analyze the combined peptide mixture by LC-MS/MS.
Data Analysis Workflow
The data analysis for this quantitative proteomics approach involves several key steps:
-
Peptide and Protein Identification: Process the raw mass spectrometry data using a database search engine such as MaxQuant, Sequest, or Mascot to identify peptides and proteins.[8]
-
MS1 Feature Detection and Quantification: The software will detect the isotopic envelopes for both the "light" and "heavy" labeled peptides at the MS1 level. The relative quantification is determined by calculating the ratio of the integrated peak areas of the heavy-labeled peptide to its light-labeled counterpart.[6]
-
Data Normalization: Normalize the quantitative data to account for any minor errors in sample mixing.
-
Statistical Analysis: Perform statistical tests to identify proteins with significant changes in abundance between the two samples.
Setting up a Custom Modification in Proteomics Software
To ensure accurate identification and quantification, it is crucial to define the mass modifications corresponding to the "light" and "heavy" labels in your search software.
Table 1: Mass Modifications for Database Searching
| Parameter | Methyl Bromoacetate (d0) | Methyl Bromoacetate-2,2-d2 |
| Target Residue | Cysteine (C) | Cysteine (C) |
| Monoisotopic Mass Shift | +72.02113 Da | +74.03368 Da |
| Chemical Formula | C3H4O2 | C3H2D2O2 |
Note: The mass shift is due to the addition of a carboxymethyl group (-CH2COOCH3) to the sulfhydryl group of cysteine, with the loss of a hydrogen atom from the thiol and a bromine atom from the reagent.
Instructions for adding custom modifications can be found in the documentation for your specific software package (e.g., MaxQuant, Skyline).[8][9]
Caption: Alkylation of a cysteine residue with methyl bromoacetate-2,2-d2.
Data Presentation and Interpretation
The primary output of the data analysis is a list of identified proteins with their corresponding abundance ratios between the two samples. This data can be presented in tables and visualized using volcano plots to highlight proteins that are significantly up- or down-regulated.
Table 2: Example Quantitative Proteomics Data Output
| Protein Accession | Gene Name | Peptide Sequence | Ratio H/L | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 0.98 | 0.85 | Unchanged |
| P60709 | ACTB | SYELPDGQVITIGNER | 1.05 | 0.72 | Unchanged |
| Q06830 | HSP90B1 | IQEIMPNHSDFK | 2.54 | 0.001 | Upregulated |
| P10636 | G6PD | VLLQNNYLAR | 0.45 | 0.005 | Downregulated |
Troubleshooting and Considerations
-
Incomplete Alkylation: Ensure complete reduction of disulfide bonds and use a sufficient excess of the alkylating agent. Incomplete alkylation can lead to inaccurate quantification.[4]
-
Side Reactions: While bromoacetates are highly specific for cysteine, some off-target modifications of other nucleophilic residues (e.g., histidine, lysine, methionine) can occur, especially at higher pH and reagent concentrations. Performing the alkylation at a pH around 8.0-8.5 and optimizing the reagent concentration can minimize these side reactions.[10]
-
Chromatographic Shift: Deuterium labeling can sometimes cause a slight shift in retention time between the light and heavy labeled peptides.[1] Modern proteomics software can typically account for this during the data analysis process.
-
Kinetic Isotope Effect: The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, potentially altering the reaction rate of the deuterated reagent.[11] However, for the alkylation of highly reactive thiolates, this effect is generally considered to be minimal and does not significantly impact quantitative accuracy.
Conclusion
The use of methyl bromoacetate-2,2-d2 for the differential labeling of cysteine residues offers a robust, accurate, and cost-effective method for quantitative proteomics. By integrating this chemical labeling strategy into standard proteomics workflows, researchers can gain valuable insights into the dynamic changes of the proteome in various biological systems. This application note provides the fundamental principles and detailed protocols to successfully implement this powerful quantitative technique.
References
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Hale, J. E., Butler, J. P., & Gelfanova, V. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical biochemistry, 333(1), 17-22.
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
- Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2002). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry, 16(12), 1143-1149.
- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150-5158.
- Kłoniecki, M., & Gierlinski, M. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 229, 103939.
- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404.
- Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
- MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments.
- Domon, B., & Aebersold, R. (2010). Options and considerations when selecting a quantitative proteomics strategy.
- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis.
- Paulo, J. A., Gygi, S. P., & Lauffenburger, D. A. (2016). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics.
- Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343-2394.
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University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
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BigOmics Analytics. (2025). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved from [Link]
- DeuteRater: a Tool for Quantifying Peptide Isotope Precision and Kinetic Proteomics. (2017). Journal of proteome research, 16(2), 937-946.
- Zhang, J., Wang, Y., & Li, S. (2010). Deuterium isobaric amine-reactive tags for quantitative proteomics. Analytical chemistry, 82(16), 7022-7028.
- Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of proteome research, 13(12), 5293-5309.
- Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Mass spectrometry-based proteomics using Q Exactive, a high-performance benchtop quadrupole Orbitrap mass spectrometer. Molecular & cellular proteomics, 10(9), M111.011015.
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University of Washington Proteomics Resource. (n.d.). Skyline. Retrieved from [Link]
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- Neilson, K. A., Ali, N. A., Muralidharan, S., Mirzaei, M., Mariani, M., Assad, J., ... & Haynes, P. A. (2011). Less label, more free: approaches in label-free quantitative mass spectrometry. Proteomics, 11(4), 535-553.
- Chen, X., Wei, S., & Ji, Y. (2019). MS1 ion current‐based quantitative proteomics: A promising solution for reliable analysis of large biological cohorts. Mass Spectrometry Reviews, 38(4-5), 346-369.
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Application Note & Protocol: Unveiling Protein Reactivity Landscapes using Methyl Bromoacetate-2,2-d2 and LC-MS/MS
Introduction: Probing the Proteome with Covalent Chemistry
In the intricate cellular machinery, proteins are the primary actors, and their function is often dictated by the chemical reactivity of their constituent amino acid residues. Identifying these reactive "hotspots" is crucial for understanding protein function, elucidating disease mechanisms, and developing targeted covalent therapeutics.[1][2][3] Chemical proteomics, which employs reactive small-molecule probes, has emerged as a powerful strategy to map these sites across the entire proteome.[4][5]
Methyl bromoacetate (MBA) is a potent alkylating agent that introduces a carboxymethyl group onto nucleophilic amino acid side chains.[6] Its utility lies in its ability to covalently modify residues like histidine and cysteine, which are frequently involved in enzyme catalysis, metal binding, and protein-protein interactions.[6][7] By using a stable isotope-labeled version, Methyl bromoacetate-2,2-d2 (d2-MBA), we can leverage the power of mass spectrometry for quantitative analysis. This approach allows for the differential labeling of two proteome states (e.g., treated vs. untreated), enabling the precise measurement of changes in residue reactivity in response to stimuli or drug treatment.[8][]
This guide provides a comprehensive, in-depth protocol for the LC-MS/MS analysis of proteins modified by d2-MBA. It is designed for researchers, scientists, and drug development professionals seeking to identify and quantify reactive sites within proteins of interest or on a proteome-wide scale. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from sample preparation to data analysis.
Principle of the Method
The core of this methodology is a quantitative, MS1-level "light" vs. "heavy" labeling strategy. Two distinct protein samples (e.g., control and experimental) are treated with unlabeled ("light," d0) MBA and deuterated ("heavy," d2) MBA, respectively. The d2-MBA contains two deuterium atoms, resulting in a 2 Dalton mass shift compared to its light counterpart. After labeling, the samples are combined, digested into peptides, and analyzed by LC-MS/MS.
In the mass spectrometer, a peptide modified with MBA will appear as a pair of peaks in the full MS (MS1) scan, separated by the mass difference between the d0 and d2 labels. The ratio of the intensities of these peaks provides a precise relative quantification of the modification at that specific site between the two samples.[10] Subsequent MS/MS fragmentation of the peptide ions allows for the identification of the peptide sequence and the precise localization of the modification site.[1]
Reactivity Profile of Methyl Bromoacetate
Methyl bromoacetate is an α-haloacetate, a class of electrophilic reagents known to react with various nucleophilic amino acid side chains.[6] The primary targets under physiological conditions (pH ~7.4) are:
-
Histidine: The imidazole side chain of histidine is a strong nucleophile and a primary target for MBA.[6]
-
Cysteine: The thiol group of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (pKa ~8.5). Its reactivity is therefore highly pH-dependent.[7][11]
-
Methionine: The thioether side chain can be alkylated.
-
Lysine: The ε-amino group can be a target, although generally less reactive than histidine or cysteine at neutral pH.
-
Aspartate & Glutamate: The carboxyl groups can potentially be esterified, though this is less common.
The choice of reaction pH is critical for controlling selectivity. At a near-neutral pH of 7.4, both histidine and accessible, reactive cysteines are primary targets.[7] Understanding this reactivity profile is key to interpreting the resulting data, as modifications can occur on multiple residue types.
Experimental Workflow Overview
The overall experimental process is a multi-step workflow that requires careful execution. Each stage is designed to ensure the integrity of the sample and the reliability of the final data.
Caption: High-level experimental workflow.
Detailed Protocols
Part 1: Protein Labeling with Methyl Bromoacetate (d0/d2)
Causality: This protocol is designed to label accessible, nucleophilic residues on proteins in their native or near-native state to probe their reactivity. The reaction is performed under mild conditions (pH 7.4, 37°C) to preserve protein structure as much as possible while enabling efficient alkylation. A 10-fold molar excess of the reagent is a good starting point to ensure sufficient labeling without excessive non-specific modification; this should be optimized for each biological system.
Materials:
-
Protein extract or purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4).
-
Methyl bromoacetate (d0-MBA), 100 mM stock in anhydrous DMSO.
-
Methyl bromoacetate-2,2-d2 (d2-MBA), 100 mM stock in anhydrous DMSO.
-
Quenching solution: 1 M Dithiothreitol (DTT) or L-cysteine.
Procedure:
-
Sample Preparation: Adjust the concentration of your control and experimental protein samples to 1-2 mg/mL in the reaction buffer. Ensure any nucleophilic buffer components (like Tris) have been removed via buffer exchange.
-
Labeling Reaction:
-
To the control sample , add d0-MBA from the stock solution to a final concentration of 1 mM (assuming a 10-fold molar excess over a target protein concentration of ~100 µM; adjust as needed).
-
To the experimental sample , add d2-MBA from the stock solution to the same final concentration.
-
-
Incubation: Incubate both samples for 60 minutes at 37°C with gentle shaking. Note: Incubation time and temperature may require optimization.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM. This will consume any unreacted MBA. Incubate for 15 minutes at room temperature.
-
Sample Combination: Combine the "light" labeled control sample and the "heavy" labeled experimental sample in a 1:1 protein amount ratio.
Part 2: Sample Preparation for Mass Spectrometry
Causality: This is a standard "bottom-up" proteomics workflow.[12] Denaturation unfolds the proteins, making them accessible to the protease. Reduction and alkylation of cysteine residues are crucial for preventing disulfide bond reformation and ensuring efficient digestion.[13] Iodoacetamide is used here to cap all cysteine thiols, regardless of their initial reactivity, ensuring that the only differential modification observed is the intended carboxymethylation.
Materials:
-
Urea, 8 M in 100 mM Ammonium Bicarbonate (ABC).
-
Dithiothreitol (DTT), 500 mM stock in 100 mM ABC.
-
Iodoacetamide (IAA), 500 mM stock in 100 mM ABC (prepare fresh, in the dark).
-
Trypsin, MS-grade (e.g., sequencing grade modified).
-
Formic Acid (FA), LC-MS grade.
Procedure:
-
Denaturation & Reduction: Add 8 M Urea to the combined protein sample to a final concentration of 4-6 M. Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution & Digestion: Dilute the sample 4-fold with 100 mM ABC to reduce the urea concentration to < 2 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Quenching & Desalting: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3). Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Final Preparation: Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer for LC-MS analysis (e.g., 0.1% Formic Acid, 2% Acetonitrile in water).
LC-MS/MS Analysis
Causality: High-resolution Orbitrap mass spectrometers are ideal for this application due to their high mass accuracy and resolution in the MS1 scan, which is critical for resolving the isotopic envelopes of the light and heavy peptide pairs and for accurate quantification.[14] A data-dependent acquisition (DDA) strategy is employed, where the most intense ions in the MS1 scan are selected for fragmentation (MS/MS) to enable peptide identification and modification site localization.
Typical LC-MS/MS Parameters (Orbitrap-based instrument):
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase, e.g., 75 µm x 25 cm | Provides good separation of complex peptide mixtures. |
| LC Gradient | 60-90 min, 5-40% Acetonitrile with 0.1% FA | Standard gradient for separating a wide range of tryptic peptides. |
| MS1 Scan | ||
| Resolution | 60,000 - 120,000 | To resolve isotopic peaks and accurately measure mass.[14] |
| AGC Target | 1e6 - 3e6 | To ensure good ion statistics for quantification.[14] |
| Max IT | 50 - 100 ms | Balances sensitivity with cycle time. |
| Scan Range | 350-1500 m/z | Covers the typical mass range for tryptic peptides. |
| MS/MS Scan (DDA) | ||
| TopN | 10 - 20 | Number of most intense precursors selected for fragmentation. |
| Resolution | 15,000 - 30,000 | Sufficient for identifying fragment ions. |
| Isolation Window | 1.2 - 1.6 m/z | To isolate the precursor ion of interest. |
| Fragmentation | HCD (Higher-energy C-trap Dissociation) | Provides rich b- and y-ion series for peptide sequencing.[15] |
| NCE | 27 - 30 | Normalized collision energy; may require optimization. |
| Dynamic Exclusion | 30 s | Prevents repeated fragmentation of the same abundant peptides. |
Data Analysis Workflow
Causality: The data analysis pipeline is designed to first identify peptides from the MS/MS spectra and then use the MS1 data to quantify the relative abundance of the light and heavy forms of the modified peptides. Defining the carboxymethylation as a variable modification on all potential target residues is crucial for its detection.
Caption: Data analysis pipeline.
Software Settings (Example for MaxQuant)
| Parameter Group | Setting | Rationale |
| Type | Reporter ion MS1 (customized) or Standard with label definition | Set up for heavy/light quantification at the MS1 level. |
| Labels | Define Carboxymethyl-d0 (C, H, K, M) and Carboxymethyl-d2 (C, H, K, M) | Specifies the isotopic labels for quantification. |
| Enzyme | Trypsin/P | Standard protease for bottom-up proteomics. |
| Variable Modifications | Carboxymethyl-d0 (C, H, K, M) : +72.021 DaCarboxymethyl-d2 (C, H, K, M) : +74.034 Da Oxidation (M) | To search for peptides containing the modification on potential target residues.[16] |
| Fixed Modifications | Carbamidomethyl (C) | To account for the standard alkylation of all cysteines with IAA. |
| Quantification | MS1 level quantification using defined labels | To extract the intensity ratios of the peptide doublets.[17] |
| FDR | 1% at Peptide and Protein level | Standard setting for controlling false discoveries.[16] |
Note: The exact mass of the modification is BrCD2CO2CH3 minus Br plus the hydrogen from the modified residue. The modification itself is -CD2CO2CH3. The mass shift upon reaction is the addition of the carboxymethyl group and loss of a proton from the amino acid side chain. For d0-MBA, the added mass is C3H3O2 = 71.013 Da. For d2-MBA, it is C3HD2O2 = 73.026 Da. The search should be for the mass of the added moiety.
Interpreting the Results
The primary output will be a list of modified peptides and proteins. For each modified site, you will obtain a heavy/light (H/L) ratio.
-
H/L Ratio ≈ 1: No change in reactivity at this site between the control and experimental conditions.
-
H/L Ratio > 1: Increased reactivity in the experimental ("heavy" labeled) condition.
-
H/L Ratio < 1: Decreased reactivity in the experimental condition, possibly due to target engagement by a compound or a change in protein conformation that masks the site.
Volcano plots are an excellent way to visualize the data, plotting the log2(H/L ratio) against the -log10(p-value) to identify sites with both statistically significant and large-magnitude changes in reactivity.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, incorporate the following validation steps:
-
Reverse Labeling: Perform a replicate experiment where the control sample is labeled with "heavy" d2-MBA and the experimental sample with "light" d0-MBA. True hits should show an inverted H/L ratio.
-
Dose-Response: If studying the effect of a compound, perform the labeling at multiple concentrations. A true target should show a dose-dependent change in its H/L ratio.
-
Site-Directed Mutagenesis: Mutate the identified reactive residue (e.g., Histidine to Alanine) in your protein of interest and repeat the labeling experiment. The modification and the corresponding quantitative change should be abrogated in the mutant.
References
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Luchini, A., et al. (2021). The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein. Frontiers in Chemistry, 9, 702829. Available at: [Link]
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Sebastiano, R., et al. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid Communications in Mass Spectrometry, 17(21), 2380-2386. Available at: [Link]
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MacCoss, M. J., et al. (2005). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Analytical Chemistry, 77(23), 7606–7613. Available at: [Link]
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Sadygov, R. G., et al. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 239-254. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Bromoacetate: A Vital Component in Biochemical Research and Analysis. Retrieved from [Link]
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Hansen, F. M., et al. (2021). MaxQuant.Live Enables Enhanced Selectivity and Identification of Peptides Modified by Endogenous SUMO and Ubiquitin. Journal of Proteome Research, 20(3), 1834–1843. Available at: [Link]
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Frese, C. K., et al. (2021). Proteome Discoverer—A Community Enhanced Data Processing Suite for Protein Informatics. Journal of the American Society for Mass Spectrometry, 32(4), 869–877. Available at: [Link]
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Bar-Peled, L., et al. (2017). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies. ACS Chemical Biology, 12(9), 2455–2463. Available at: [Link]
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ResearchGate. (2018). How to identify chemical modifications in peptides using MaxQuant? Retrieved from [Link]
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Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Slide presentation. Available at: [Link]
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The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
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ProQuest. (n.d.). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. Retrieved from [Link]
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Pharmazie - Max Planck Institute. (n.d.). MaxQuant – Information and Tutorial. Retrieved from [Link]
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Tocheva, E. I., et al. (2011). A comparison of methionine, histidine and cysteine in copper(I)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments. Journal of Inorganic Biochemistry, 105(11), 1495-1502. Available at: [Link]
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Li, L. (2019). Protein preparation for LC-MS/MS analysis. protocols.io. [Link]
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Moxley, M. A., et al. (2008). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 80(19), 7291–7299. Available at: [Link]
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Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2926–2933. Available at: [Link]
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LNBio - CNPEM. (n.d.). Tutorial for protein identification and quantification with MaxQuant software platform. Retrieved from [Link]
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ChemRxiv. (2023). sCIP-ing towards streamlined chemoproteomics. Retrieved from [Link]
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ResearchGate. (n.d.). Proteome Discoverer settings. Retrieved from [Link]
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ResearchGate. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Retrieved from [Link]
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PubMed Central. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Retrieved from [Link]
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Digital Commons @ UConn. (2023). Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Retrieved from [Link]
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Proteome Software. (n.d.). Loading MaxQuant Results into Scaffold Products. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Retrieved from [Link]
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- 8. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
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The Gold Standard for Thiol Quantification: Methyl Bromoacetate-2,2-d2 as an Internal Standard in Isotope Dilution Mass Spectrometry
Introduction: The Imperative for Precision in Analyte Quantification
In the realms of drug development, clinical diagnostics, and fundamental biological research, the accurate quantification of small molecules is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a pillar of modern analytical science, offering unparalleled sensitivity and selectivity.[1][2] However, the journey from a complex biological matrix to a reliable quantitative result is fraught with potential for variability. Ion suppression, extraction inconsistencies, and instrument drift can all compromise data integrity.[3]
Isotope Dilution Mass Spectrometry (IDMS) emerges as the definitive technique to surmount these challenges, providing a robust framework for achieving the highest levels of accuracy and precision.[4][5] The core principle of IDMS is the introduction of a known quantity of a stable isotope-labeled (SIL) version of the analyte into the sample at the earliest possible stage.[4] This "internal standard" (IS) is chemically identical to the analyte of interest but isotopically distinct, allowing it to be differentiated by the mass spectrometer. Because the SIL-IS experiences the same physical and chemical variations as the native analyte throughout the entire analytical workflow—from extraction to ionization—the ratio of their signals provides a self-correcting measurement system.[6]
Methyl bromoacetate is a potent alkylating agent frequently employed to derivatize nucleophilic functional groups, most notably the thiol group of cysteine residues, to enhance their chromatographic retention and mass spectrometric detection.[7][8] This application note details the use of its deuterated isotopologue, Methyl bromoacetate-2,2-d2 , as an internal standard for the precise quantification of thiol-containing molecules, such as the critical biological antioxidant, cysteine. By leveraging the power of IDMS with a chemically identical internal standard, this methodology ensures the generation of highly reliable and reproducible data, a cornerstone of authoritative scientific research.
Physicochemical Properties and Handling
Understanding the properties of both the analyte derivatizing agent and the internal standard is critical for method development and ensuring laboratory safety.
Methyl Bromoacetate (Analyte Derivatizing Agent) is a colorless to straw-colored liquid with a sharp, penetrating odor.[9][10] It is classified as toxic and corrosive, and it is a lachrymator, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Methyl Bromoacetate-2,2-d2 (Internal Standard) shares the chemical reactivity of its unlabeled counterpart but has a higher mass due to the substitution of two hydrogen atoms with deuterium. This mass shift of +2 Da is ideal for preventing isotopic crosstalk in the mass spectrometer.[12]
| Property | Methyl Bromoacetate | Methyl bromoacetate-2,2-d2 | Source(s) |
| CAS Number | 96-32-2 | 163886-16-6 | [9][12] |
| Molecular Formula | C₃H₅BrO₂ | C₃H₃D₂BrO₂ | [9][12] |
| Molecular Weight | 152.97 g/mol | 154.99 g/mol | [10][12] |
| Boiling Point | ~154 °C | 51-52 °C / 15 mmHg | [9][12] |
| Density | ~1.6 g/mL at 25 °C | 1.637 g/mL at 25 °C | [9][12] |
| Isotopic Purity | N/A | Typically ≥98 atom % D | [12][13] |
| Chemical Purity | Typically ≥97% | Typically ≥99% (CP) | [7][12] |
The Analytical Principle: Derivatization and Isotope Dilution
The quantification of small, polar analytes like cysteine from complex biological matrices presents a significant challenge. Derivatization with methyl bromoacetate serves two primary purposes:
-
Stabilization : The thiol group of cysteine is highly susceptible to oxidation, which can artificially lower its measured concentration. Alkylation with methyl bromoacetate forms a stable thioether bond, effectively "capping" the reactive thiol and preventing its degradation during sample processing.
-
Improved Analytical Performance : The resulting S-carboxymethylcysteine derivative is less polar than native cysteine, leading to better retention on reversed-phase chromatography columns and improved ionization efficiency in the mass spectrometer.
The use of Methyl bromoacetate-2,2-d2 as the internal standard is the cornerstone of this method's accuracy. It reacts with cysteine in the exact same manner as the unlabeled reagent, forming S-carboxymethyl-d2-cysteine. Because the internal standard is added prior to any sample manipulation, any loss of analyte during protein precipitation, extraction, or transfer will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the MS signal due to matrix components will affect both the analyte and the internal standard equally.[3] This ensures that the ratio of the analyte to the internal standard remains constant, directly reflecting the initial concentration of the analyte in the sample.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (e.g., Cysteine, 1 mg/mL): Accurately weigh and dissolve 10 mg of L-Cysteine in 10 mL of 0.1% formic acid in water. Store at -20°C.
-
Internal Standard Stock Solution (Methyl bromoacetate-2,2-d2, 1 mg/mL): Accurately weigh and dissolve 10 mg of Methyl bromoacetate-2,2-d2 in 10 mL of LC-MS grade acetonitrile. Store at -20°C. Caution: Handle in a fume hood.
-
Derivatizing Agent Solution (Methyl bromoacetate, 10 mg/mL): Accurately weigh and dissolve 100 mg of Methyl bromoacetate in 10 mL of LC-MS grade acetonitrile. Prepare fresh daily. Caution: Handle in a fume hood.
-
Internal Standard Working Solution (IS-WS, 1 µg/mL): Dilute the IS stock solution 1:1000 with acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of dilutions of the analyte stock solution in the appropriate biological matrix (e.g., plasma, cell lysate) to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High concentrations).
Sample Preparation and Derivatization Protocol
This protocol is designed for the analysis of cysteine in human plasma.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.
-
Aliquoting: To 50 µL of each sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the IS-WS (1 µg/mL Methyl bromoacetate-2,2-d2). Vortex briefly.
-
Reduction (Optional but Recommended): To reduce any existing disulfide bonds (e.g., cystine to cysteine), add 10 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) in 100 mM ammonium bicarbonate buffer (pH ~8.5). Incubate at 37°C for 30 minutes.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization: Add 10 µL of the Derivatizing Agent Solution (10 mg/mL Methyl bromoacetate). Vortex and incubate at room temperature for 20 minutes in the dark. The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon of methyl bromoacetate. The slightly basic conditions from the reduction step (if performed) or the inherent buffering capacity of the sample facilitate this reaction.
-
Evaporation: Dry the samples under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Methodology
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See table below |
Optimized Multiple Reaction Monitoring (MRM) Transitions:
The derivatized analyte is S-carboxymethylcysteine. The internal standard is S-(dideutero-carboxymethyl)cysteine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| S-carboxymethylcysteine | 180.1 | 134.1 | 15 | Quantifier |
| S-carboxymethylcysteine | 180.1 | 88.1 | 20 | Qualifier |
| S-(dideutero-carboxymethyl)cysteine (IS) | 182.1 | 136.1 | 15 | Quantifier |
| S-(dideutero-carboxymethyl)cysteine (IS) | 182.1 | 90.1 | 20 | Qualifier |
Note: These transitions are based on typical fragmentation patterns where the precursor is the [M+H]⁺ ion, and the primary product ion corresponds to the neutral loss of formic acid (HCOOH, 46 Da).[11] Collision energies must be optimized for the specific mass spectrometer being used.
Visualizing the Workflow
Caption: Quantitative analysis workflow using IDMS.
Method Validation: Ensuring a Self-Validating System
A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose.[12] The validation process for this IDMS method should adhere to guidelines from regulatory bodies like the FDA and EMA.[3]
Key Validation Parameters:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute and are detected at the MRM transitions of the analyte or the IS.
-
Linearity and Range: Construct a calibration curve over the expected concentration range using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n≥5) on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte spiked into post-extraction blank matrix with the peak area of the analyte in a pure solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3]
-
Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While high recovery is desirable, consistency is more critical, as the co-eluting SIL-IS will correct for incomplete and variable recovery.
-
Stability: This is a critical parameter, especially when dealing with reactive thiols and derivatizing agents.
-
Freeze-Thaw Stability: Assess analyte stability in the matrix after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate analyte stability in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Confirm analyte stability in the matrix at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative Stability: Ensure the derivatized analyte is stable in the reconstituted sample in the autosampler for the expected duration of the analytical run.
-
Caption: Key parameters for bioanalytical method validation.
Conclusion: Achieving Authoritative and Trustworthy Results
The use of Methyl bromoacetate-2,2-d2 as a stable isotope-labeled internal standard for the quantification of thiols via derivatization and LC-MS/MS represents a state-of-the-art analytical approach. This IDMS method is intrinsically robust, correcting for nearly all sources of analytical variability, from sample preparation to mass spectrometric detection. By following the detailed protocols for sample preparation, instrumental analysis, and rigorous method validation outlined in this note, researchers, scientists, and drug development professionals can generate data of the highest caliber. This level of analytical certainty is not merely a technical achievement; it is a prerequisite for making confident decisions in drug development, advancing our understanding of biological systems, and ultimately ensuring the quality and safety of therapeutic products.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60984, Methyl bromoacetate. Retrieved from [Link]
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- Reisz, J. A., Bechtold, E., King, S. B., Poole, L. B., & Furdui, C. M. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Journal, 280(23), 6150–6161.
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Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
- Bailey, E., Farmer, P. B., & Lamb, J. H. (1980). The enantiomer as internal standard for the quantitation of the alkylated amino acid S-methyl-L-cysteine in haemoglobin by gas chromatography-chemical ionisation mass spectrometry with single ion detection.
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Jones, D. P., & Liang, Y. (2009). Measuring the poise of thiol/disulfide couples in vivo. Free Radical Biology & Medicine, 47(10), 1329–1338.
- Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 464, 25-43.
- Feng, J., et al. (2007). Simultaneous Determination of Multiple Drugs of Abuse and Relevant Metabolites in Urine by LC-MS-MS. Journal of Analytical Toxicology, 31(7), 359-368.
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Sisu@UT. (n.d.). Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
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Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]
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BEBAC. (n.d.). Bioanalytical Method Development and Validation. Retrieved from [Link]
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ResearchGate. (n.d.). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Amino Acids with Methyl bromoacetate-2,2-d2
Authored by: A Senior Application Scientist
Date: January 25, 2026
Abstract
This document provides a comprehensive guide for the derivatization of amino acids using Methyl bromoacetate-2,2-d2, a deuterated alkylating agent. This technique is particularly valuable for quantitative analyses using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of stable isotopes allows for the preparation of internal standards for accurate and precise quantification of amino acids in complex biological matrices. This guide will detail the underlying chemical principles, a step-by-step protocol, and best practices for successful implementation in a research or drug development setting.
Introduction: The Rationale for Amino Acid Derivatization
Amino acids, the fundamental building blocks of proteins, are inherently polar and non-volatile molecules. These properties make their direct analysis by techniques like GC-MS challenging, as they tend to have poor chromatographic peak shape and may decompose at the high temperatures of the GC injector.[1][2] Derivatization is a chemical modification process that transforms the amino acids into less polar and more volatile compounds, thereby improving their analytical characteristics. This is typically achieved by reacting the polar functional groups (amino, carboxyl, and side-chain groups) with a derivatizing agent.
The use of a stable isotope-labeled derivatizing agent, such as Methyl bromoacetate-2,2-d2, introduces a known mass shift in the target analytes. This is the foundation of the stable isotope dilution method, a gold standard in quantitative analysis. By "spiking" a known amount of the deuterated standard into a sample, the ratio of the native analyte to the labeled standard can be used to calculate the exact concentration of the analyte, correcting for variations in sample preparation and instrument response.[3][4] This approach is a cornerstone of modern quantitative proteomics and metabolomics.[5][]
The Chemistry of Derivatization with Methyl bromoacetate-2,2-d2
The derivatization of amino acids with Methyl bromoacetate-2,2-d2 is an alkylation reaction. Specifically, it is a nucleophilic substitution reaction where the nucleophilic amino group of the amino acid attacks the electrophilic carbon of the Methyl bromoacetate-2,2-d2, displacing the bromide ion. This reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
The primary reaction occurs at the alpha-amino group of the amino acid. Depending on the reaction conditions and the specific amino acid, secondary reactions can occur at other nucleophilic sites, such as the epsilon-amino group of lysine or the sulfhydryl group of cysteine. The carboxyl group of the amino acid is not directly modified by this reagent but may be esterified in a separate step if GC-MS analysis is intended.
The key feature of this reagent is the presence of two deuterium atoms on the acetyl group. This results in a derivative that is chemically identical to the one formed with non-labeled Methyl bromoacetate but has a mass increase of 2 Da for each derivatized amino group.
Caption: Reaction scheme for the derivatization of an amino acid with Methyl bromoacetate-2,2-d2.
Experimental Workflow
The overall workflow for the derivatization and analysis of amino acids using Methyl bromoacetate-2,2-d2 is outlined below. This workflow can be adapted for various sample types, from purified protein hydrolysates to complex biological fluids.
Caption: General workflow for amino acid derivatization and analysis.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific applications and sample matrices.
Reagents and Materials
-
Amino acid standards
-
Methyl bromoacetate-2,2-d2
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl), various concentrations
-
Sodium hydroxide (NaOH), various concentrations
-
Organic solvents (e.g., ethyl acetate, acetonitrile) of HPLC or GC grade
-
Deionized water
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Sample Preparation
For protein samples, a hydrolysis step is required to release individual amino acids. Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is common. After hydrolysis, the acid must be removed (e.g., by evaporation under nitrogen) and the sample reconstituted in a suitable buffer. The pH of the sample should be adjusted to be compatible with the derivatization reaction (pH ~9.0).
Derivatization Procedure
-
Aliquot Sample: To a reaction vial, add 100 µL of the amino acid sample (or standard) in borate buffer.
-
Add Reagent: Add a molar excess of Methyl bromoacetate-2,2-d2 dissolved in a suitable solvent like acetonitrile. The exact amount should be optimized, but a 10-fold molar excess over the total expected amino acid concentration is a good starting point.
-
Incubate: Cap the vial tightly, vortex briefly, and incubate at 60-70°C for 30-60 minutes. The optimal time and temperature may vary for different amino acids and should be determined empirically.
-
Quench Reaction: After incubation, cool the vials to room temperature. Quench the reaction by acidifying the mixture with a small volume of acid (e.g., formic acid or HCl) to a pH of ~2-3.
Sample Clean-up (Liquid-Liquid Extraction)
-
Add Extraction Solvent: Add 500 µL of an organic solvent (e.g., ethyl acetate) to the acidified reaction mixture.
-
Extract: Vortex vigorously for 1-2 minutes to extract the derivatized amino acids into the organic phase.
-
Separate Phases: Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean vial.
-
Dry Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried derivative in a solvent compatible with the intended analytical method (e.g., acetonitrile for LC-MS or a silylating agent for GC-MS).
Analytical Considerations
GC-MS Analysis
For GC-MS, a secondary derivatization step is often required to esterify the carboxyl group, further increasing volatility. This can be achieved using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The derivatized sample can then be analyzed on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane).
| Parameter | Suggested Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Scan or Selected Ion Monitoring (SIM) mode |
LC-MS Analysis
LC-MS analysis can often be performed without further derivatization of the carboxyl group. Reversed-phase chromatography is typically used.
| Parameter | Suggested Value |
| Column | C18, 100 mm x 2.1 mm ID, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| MS Ion Source | Electrospray Ionization (ESI), positive mode |
| MS Analyzer | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Data Interpretation
The primary advantage of using Methyl bromoacetate-2,2-d2 is for quantitative analysis. A calibration curve should be prepared using known concentrations of unlabeled amino acid standards and a constant concentration of the deuterated internal standards. The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard is plotted against the concentration of the native analyte.
Table 1: Expected Mass Shifts for Common Amino Acids
| Amino Acid | Monoisotopic Mass (Da) | Derivatized Mass (Da) (Single Derivatization) | Mass Shift (Da) |
| Glycine | 75.032 | 149.064 | +74.032 |
| Alanine | 89.048 | 163.079 | +74.031 |
| Valine | 117.079 | 191.110 | +74.031 |
| Leucine | 131.095 | 205.126 | +74.031 |
| Isoleucine | 131.095 | 205.126 | +74.031 |
| Proline | 115.063 | 189.094 | +74.031 |
| Phenylalanine | 165.079 | 239.110 | +74.031 |
| Tryptophan | 204.089 | 278.121 | +74.032 |
| Methionine | 149.051 | 223.082 | +74.031 |
| Serine | 105.042 | 179.073 | +74.031 |
| Threonine | 119.058 | 193.089 | +74.031 |
| Cysteine | 121.019 | 195.051 | +74.032 |
| Tyrosine | 181.073 | 255.104 | +74.031 |
| Asparagine | 132.053 | 206.084 | +74.031 |
| Glutamine | 146.069 | 220.100 | +74.031 |
| Aspartic Acid | 133.037 | 207.068 | +74.031 |
| Glutamic Acid | 147.053 | 221.084 | +74.031 |
| Lysine | 146.105 | 220.136 (or 294.167 for double) | +74.031 (or +148.062) |
| Arginine | 174.111 | 248.142 | +74.031 |
| Histidine | 155.069 | 229.100 | +74.031 |
Note: The mass shift is calculated based on the addition of a -CD2-COOCH3 group and the loss of one hydrogen from the amino group. Actual observed masses will depend on the ionization state.
Troubleshooting and Considerations
-
Low Derivatization Efficiency: Ensure the pH of the reaction mixture is sufficiently basic. Check the integrity of the derivatizing reagent, as it can be sensitive to moisture.
-
Multiple Peaks per Amino Acid: This may indicate incomplete derivatization or side reactions. Optimize reaction time and temperature. For amino acids like lysine, double derivatization is possible and may need to be accounted for in the analysis.
-
Poor Peak Shape (GC-MS): Ensure the secondary derivatization (if used) is complete. Check for active sites in the GC system.
-
Matrix Effects (LC-MS): The use of stable isotope-labeled internal standards helps to mitigate matrix effects. However, significant ion suppression can still be an issue. Diluting the sample or using more rigorous sample clean-up may be necessary.
Conclusion
Derivatization of amino acids with Methyl bromoacetate-2,2-d2 is a robust method for preparing samples for quantitative analysis by mass spectrometry. The incorporation of a stable isotope label allows for the creation of ideal internal standards, leading to high accuracy and precision. By carefully controlling the reaction conditions and optimizing the analytical method, researchers can confidently quantify amino acids in a wide range of applications, from basic research to clinical diagnostics and pharmaceutical development.
References
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(5), 1641-1648. [Link]
-
Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]
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Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols, 6(2), 147-157. [Link]
-
Shimadzu. Analysis of Amino acids by pre-column derivatization methods. [Link]
-
Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
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Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter-platform comparison study. Journal of Pharmaceutical and Biomedical Analysis, 114, 394-401. [Link]
-
Chemistry LibreTexts. Synthesis of Amino Acids. [Link]
-
Kaspar, H., et al. (2008). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 169. [Link]
-
Zhou, P., et al. (2022). Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Pacific Oyster (Crassostrea gigas) Induced by Thermal Processing Methods. Frontiers in Nutrition, 9, 876037. [Link]
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The Strategic Integration of Methyl Bromoacetate-2,2-d2 in Drug Discovery and Development: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide to the strategic application of methyl bromoacetate-2,2-d2, a deuterated building block, in the landscape of modern drug discovery. As Senior Application Scientists, we aim to provide not just procedural steps, but a deeper understanding of the rationale behind its use, empowering researchers to leverage its unique properties for creating more effective and safer therapeutics.
The Deuterium Advantage: More Than Just a Heavy Isotope
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a subtle yet powerful strategy in medicinal chemistry.[1] This modification, while seemingly minor, can profoundly alter a drug candidate's metabolic fate and pharmacokinetic profile. The core principle underpinning this "deuterium advantage" is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond in a rate-determining step proceed more slowly.[1]
In drug discovery, this effect is strategically employed to:
-
Enhance Metabolic Stability: Many drug molecules are metabolized by enzymes like Cytochrome P450, which often involves the cleavage of C-H bonds. By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[1]
-
Improve Pharmacokinetic Profiles: Slower metabolism can lead to a longer drug half-life, increased exposure (Area Under the Curve - AUC), and potentially a lower or less frequent dosing regimen for patients.[1]
-
Reduce Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive metabolites. Deuteration can alter metabolic pathways, reducing the production of these harmful species.[1]
-
Elucidate Reaction Mechanisms: The KIE is a classic tool for studying reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining steps of enzymatic or chemical processes.
Methyl bromoacetate-2,2-d2 serves as a versatile reagent for introducing a deuterated two-carbon unit, the -CD2COOCH3 group, into a molecule. This allows for the targeted modification of drug candidates to harness the benefits of deuteration.
Physicochemical Properties: A Comparative Overview
Understanding the physical and chemical properties of both the deuterated and non-deuterated forms of methyl bromoacetate is crucial for their effective use in synthesis. While their reactivity is largely analogous, the difference in mass impacts certain physical constants.
| Property | Methyl Bromoacetate (Non-deuterated) | Methyl bromoacetate-2,2-d2 |
| Molecular Formula | C₃H₅BrO₂ | C₃H₃D₂BrO₂ |
| Molecular Weight | 152.97 g/mol | 154.99 g/mol |
| CAS Number | 96-32-2 | 163886-16-6 |
| Appearance | Colorless to straw-colored liquid | Colorless to straw-colored liquid |
| Boiling Point | 154 °C (at 760 mmHg) | 51-52 °C (at 15 mmHg) |
| Density | ~1.6 g/cm³ | 1.637 g/mL (at 25 °C) |
| Reactivity | Potent alkylating agent | Potent alkylating agent |
| Key Hazard | Toxic, Corrosive, Lachrymator | Toxic, Corrosive, Lachrymator |
Core Applications and Methodologies
Methyl bromoacetate-2,2-d2 is primarily used as an alkylating agent to introduce a deuterated carboxymethyl group onto nucleophilic atoms such as nitrogen, oxygen, or sulfur.[2] This functionality is a key step in the synthesis of deuterated drug analogues and metabolic probes.
Synthesis of Deuterated Drug Analogues
A primary application of methyl bromoacetate-2,2-d2 is in the synthesis of deuterated versions of existing drugs or new chemical entities to improve their pharmacokinetic properties.
Workflow for Synthesizing a Deuterated Drug Analogue:
Caption: Workflow for developing a deuterated drug analogue.
Case Study Example: Synthesis of a Cognition-Enhancing Compound
A patent for cognition-enhancing compounds describes the use of methyl bromoacetate-2,2-d2 in the synthesis of a deuterated analogue.[3] The protocol involves the alkylation of a deuterated N-Benzyl beta-alanine ethyl ester derivative.
Protocol 1: N-Alkylation for a Deuterated Drug Candidate
-
Objective: To synthesize a deuterated intermediate by alkylating a secondary amine with methyl bromoacetate-2,2-d2.
-
Materials:
-
N-Benzyl beta alanine-2,2,3,3-d4 ethyl ester
-
Methyl bromoacetate-2,2-d2 (1.0 equivalent)
-
Sodium carbonate (Na₂CO₃) (1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Deuterium oxide (D₂O)
-
-
Procedure:
-
To a reaction vessel, add N-Benzyl beta alanine-2,2,3,3-d4 ethyl ester and sodium carbonate.
-
Add anhydrous THF and a small amount of D₂O to form a suspension.
-
Add methyl bromoacetate-2,2-d2 to the suspension.
-
Heat the reaction mixture to 35-40 °C and stir for approximately 7 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired deuterated product.
-
-
Causality and Self-Validation: The use of a mild base like sodium carbonate is sufficient to facilitate the alkylation of the secondary amine without causing significant hydrolysis of the ester groups. The reaction progress is monitored to ensure complete consumption of the starting material, and the final product is purified and characterized (e.g., by NMR and MS) to confirm the incorporation of the deuterated carboxymethyl group.
Application in Mechanistic Studies
By introducing a deuterated methylene group, methyl bromoacetate-2,2-d2 can be used to probe reaction mechanisms where a C-H bond at this position might be involved in a rate-determining step. While less common for this specific reagent (as the C-Br bond is the primary site of reaction), the deuterated product can be used in subsequent reactions where the deuterated methylene is adjacent to a newly formed reactive center.
Use as a Tracer in Metabolic Studies
Compounds synthesized with methyl bromoacetate-2,2-d2 can be used as tracers in drug metabolism studies. The two-mass-unit increase provides a clear signal in mass spectrometry to differentiate the parent drug and its metabolites from endogenous compounds.
Workflow for a Metabolic Tracer Study:
Caption: General workflow for a metabolic tracer study.
Protocol 2: O-Alkylation for Synthesis of a Labeled Naphthalene Derivative for NMR Studies
A research paper on singlet-assisted diffusion-NMR describes the synthesis of a deuterated naphthalene derivative using methyl bromoacetate-2,2-d2 for O-alkylation of a diol intermediate.[4][5]
-
Objective: To synthesize a deuterated diester by alkylating a diol with methyl bromoacetate-2,2-d2.
-
Materials:
-
Naphthalene-1,4-diol intermediate
-
Methyl bromoacetate-2,2-d2 (2.2 equivalents)
-
Potassium hydroxide (KOH) or another suitable base
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the naphthalene-1,4-diol intermediate in anhydrous THF in a reaction vessel under an inert atmosphere.
-
Add the base (e.g., KOH) to the solution and stir to form the dialkoxide.
-
Add methyl bromoacetate-2,2-d2 to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting deuterated diester by column chromatography.
-
-
Causality and Self-Validation: The strong base deprotonates the hydroxyl groups, creating nucleophilic alkoxides that readily attack the electrophilic carbon of methyl bromoacetate-2,2-d2 in an SN2 reaction. The stoichiometry is controlled to ensure dialkylation. The final product's identity and isotopic purity are confirmed by NMR (¹H and ²H) and high-resolution mass spectrometry, which will show the expected mass shift corresponding to the two incorporated -CD₂COOCH₃ groups.
Analytical Characterization
The successful incorporation of the deuterated moiety must be rigorously confirmed.
-
Mass Spectrometry (MS): The most direct evidence of successful deuteration is the observation of the expected mass increase in the molecular ion peak. For each -CH₂COOCH₃ group replaced with -CD₂COOCH₃, an increase of 2 mass units will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The signal corresponding to the -CH₂- protons will be absent or significantly diminished in the spectrum of the deuterated product.
-
²H NMR: A signal will appear in the deuterium NMR spectrum corresponding to the incorporated -CD₂- group.
-
¹³C NMR: The carbon signal for the -CD₂- group will appear as a multiplet (typically a triplet for a CD₂ group) due to C-D coupling, and its intensity will be lower compared to the corresponding -CH₂- signal in the non-deuterated analogue.
-
Safety and Handling
Methyl bromoacetate-2,2-d2, like its non-deuterated counterpart, is a hazardous chemical.
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Lachrymator: It is a potent tear-inducing agent.
All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
Methyl bromoacetate-2,2-d2 is a valuable and versatile building block in drug discovery and development. Its primary utility lies in the strategic introduction of a deuterated carboxymethyl group to enhance the metabolic stability and pharmacokinetic properties of drug candidates. By understanding the principles of the kinetic isotope effect and employing robust synthetic and analytical methodologies, researchers can effectively leverage this reagent to design and develop safer and more efficacious medicines. The protocols and workflows described herein provide a foundation for the practical application of methyl bromoacetate-2,2-d2, grounded in the principles of scientific integrity and field-proven synthetic strategies.
References
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Pirali, T., Serafini, M., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(8), 611–631. [Link]
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Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Amerigo Scientific. (n.d.). Methyl bromoacetate-2,2-d2 (99% (CP)). Retrieved January 25, 2026, from [Link]
- Palle, V. P., et al. (2016). Cognition enhancing compounds and compositions, methods of making, and methods of treating. U.S.
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Li, J., & Liu, K. K.-C. (2004). Synthetic Approaches to the 2002 New Drugs. Mini-Reviews in Medicinal Chemistry, 4(2), 207–233. [Link]
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Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 57(7), 1758–1784. [Link]
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Shearman, G. C., et al. (2015). Singlet-assisted diffusion-NMR (SAD-NMR): redefining the limits when measuring tortuosity in porous media. ePrints Soton. [Link]
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Harwood, L. M., & Ganellin, C. R. (Eds.). (2006). Analogue-based Drug Discovery. John Wiley & Sons. [Link]
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Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]
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Pileio, G. (2015). Long-lived states in solution NMR. University of Southampton. [Link]
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Mutlib, A. E. (2008). Application of stable isotopes in DMPK and toxicology. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1021–1036. [Link]
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- 2. Methyl bromoacetate | CAS#:96-32-2 | Chemsrc [chemsrc.com]
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- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the N-alkylation of Amines with Methyl bromoacetate-2,2-d2
Introduction: The Strategic Advantage of Deuterium Labeling in Amine Alkylation
The N-alkylation of amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and life sciences sectors. This reaction introduces alkyl groups onto a nitrogen atom, a common structural motif in a vast array of bioactive molecules. The introduction of a carboxymethyl group via reagents like methyl bromoacetate is a frequently employed strategy to synthesize amino acid derivatives, modify peptides, or create intermediates for more complex molecular architectures.[1]
This guide focuses on a specialized application of this reaction: the N-alkylation of primary amines using Methyl bromoacetate-2,2-d2 . The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, at the alpha-position of the ester offers distinct advantages for researchers, scientists, and drug development professionals.[2][3] Deuterated compounds serve as invaluable tools in mechanistic studies, as internal standards for mass spectrometry-based quantification, and, increasingly, as active pharmaceutical ingredients (APIs) with potentially improved metabolic profiles.[4][5][6] The "heavy" nature of deuterium can influence reaction rates and metabolic pathways, a phenomenon known as the kinetic isotope effect (KIE), which can be strategically exploited in drug design to enhance pharmacokinetic properties.[7][8]
This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and practical insights for the successful N-alkylation of primary amines with methyl bromoacetate-2,2-d2.
Mechanistic Insights: The SN2 Pathway and the Secondary Kinetic Isotope Effect
The N-alkylation of a primary amine with methyl bromoacetate-2,2-d2 proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted reaction involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, leading to an inversion of stereochemistry at the alpha-carbon if it were chiral.
A critical challenge in the N-alkylation of primary amines is the potential for over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially even a quaternary ammonium salt.[9] Strategies to favor mono-alkylation include using a large excess of the primary amine or employing specific reaction conditions that minimize the reactivity of the secondary amine product.
The Secondary Kinetic Isotope Effect (KIE): A Deeper Look
The presence of two deuterium atoms on the carbon adjacent to the leaving group (the α-carbon) in methyl bromoacetate-2,2-d2 gives rise to a secondary kinetic isotope effect. Unlike a primary KIE where the C-D bond is broken in the rate-determining step, in this SN2 reaction, the C-D bonds remain intact. The observed effect on the reaction rate is a consequence of the change in vibrational frequencies of the C-D bonds between the ground state (sp³ hybridized) and the transition state (approaching sp² hybridization).
The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the greater mass of deuterium. In the SN2 transition state, the out-of-plane bending vibrations of the α-hydrogens (or deuteriums) are less restricted as the carbon re-hybridizes. This leads to a smaller difference in zero-point energy between the ground state and the transition state for the deuterated compound compared to its non-deuterated counterpart. Consequently, the activation energy for the reaction with the deuterated substrate is slightly lower, resulting in a small inverse kinetic isotope effect (kH/kD < 1), meaning the deuterated compound may react slightly faster. However, steric and electronic factors can also influence the KIE, and in some SN2 reactions, a small normal KIE (kH/kD > 1) is observed. Understanding this effect can be crucial for optimizing reaction times and interpreting kinetic data.[10]
Experimental Protocol: Selective Mono-N-alkylation of a Primary Amine
This protocol provides a general method for the selective mono-N-alkylation of a primary amine with methyl bromoacetate-2,2-d2. The use of a non-nucleophilic base and controlled addition of the alkylating agent are key to minimizing over-alkylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Primary Amine | ≥98% | Commercially Available | Ensure dryness |
| Methyl bromoacetate-2,2-d2 | ≥98% atom D | Commercially Available | Store under inert gas |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available | Non-nucleophilic base |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Reaction solvent |
| Diethyl ether | Anhydrous | Commercially Available | For work-up |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and a septum
-
Syringes and needles
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stir plate
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup (if required)
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the primary amine (1.0 eq) and anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution via syringe. Stir the mixture at room temperature for 10 minutes.
-
Alkylation: Slowly add methyl bromoacetate-2,2-d2 (1.1 eq) dropwise via syringe over a period of 30-60 minutes. A slight exotherm may be observed. Maintain the reaction temperature at room temperature or cool with a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours, depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove any remaining HBr salts and unreacted starting material.
-
Wash the organic layer with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(carboxymethyl-d2)amino ester.[11]
Visualizing the Workflow
Caption: Experimental Workflow for N-alkylation.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive amine; Inactive base or wet solvent. | Increase reaction temperature (e.g., to 40-50 °C); Use freshly dried solvent and a new bottle of base. |
| Over-alkylation | Reaction too concentrated; Alkylating agent added too quickly. | Use more dilute conditions; Add the methyl bromoacetate-2,2-d2 more slowly and at a lower temperature (e.g., 0 °C). |
| Ester Hydrolysis | Presence of water; Use of a strong, nucleophilic base. | Ensure all reagents and solvents are anhydrous; Use a non-nucleophilic base like DIPEA or 2,6-lutidine.[12] |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography; Consider derivatization of the product to alter its polarity for easier separation. |
Safety Precautions
Methyl bromoacetate and its deuterated analogue are toxic, corrosive, and lachrymatory substances. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
The N-alkylation of amines with methyl bromoacetate-2,2-d2 is a powerful technique for introducing an isotopically labeled carboxymethyl group. This method provides access to valuable compounds for use in drug discovery and development, from elucidating metabolic pathways to potentially creating more robust drug candidates. By understanding the underlying SN2 mechanism, considering the secondary kinetic isotope effect, and employing a carefully controlled experimental protocol, researchers can successfully synthesize these important deuterated building blocks.
References
-
ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Retrieved from [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
Kilgore, J. (2018). Answer to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. Retrieved from [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]
-
Pliatsika, V., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. Retrieved from [Link]
-
Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Synthesis of Amino Acids. Retrieved from [Link]
-
MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of deuterated compounds, the magic methyl effect and.... Retrieved from [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for deuterated compound.
-
Isotope Science. (n.d.). Deuterated Drug Development: Advanced Products & Tailored Solutions. Retrieved from [Link]
-
Wang, D., et al. (2023). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Chemical Communications. Retrieved from [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Amines as nucleophiles. Retrieved from [Link]
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Application Note: Precision S-Alkylation of Thiols Using Methyl bromoacetate-2,2-d2 for Isotopic Labeling in Drug Development and Mechanistic Studies
Abstract
This comprehensive guide details the application and protocols for the S-alkylation of thiols using the isotopically labeled reagent, Methyl bromoacetate-2,2-d2. This technique is of paramount importance in pharmaceutical research and drug development for introducing a stable isotopic label into thiol-containing molecules. Such labeling is invaluable for quantitative analysis by mass spectrometry, elucidation of metabolic pathways, and mechanistic studies of drug action. We present a detailed, field-proven protocol, elucidate the underlying SN2 reaction mechanism, and discuss critical experimental parameters that ensure high-yield, selective, and reproducible S-alkylation.
Introduction: The Significance of Deuterium-Labeled S-Alkylation
The selective introduction of deuterium into a drug candidate or biologically active molecule is a powerful strategy in modern medicinal chemistry. S-alkylation, the formation of a thioether (or sulfide) from a thiol and an alkyl halide, is a fundamental and robust transformation in organic synthesis.[1] The use of Methyl bromoacetate-2,2-d2 as the alkylating agent allows for the precise installation of a deuterium-labeled carboxymethyl group onto a sulfhydryl moiety.
Why is this important?
-
Pharmacokinetic Studies (ADME): Deuterium labeling provides a distinct mass shift that enables the use of mass spectrometry to track the absorption, distribution, metabolism, and excretion of a drug molecule without altering its fundamental biochemical properties.
-
Metabolic Pathway Elucidation: By comparing the metabolic fate of the labeled versus unlabeled compound, researchers can pinpoint sites of metabolic activity.
-
Quantitative Bioanalysis: The deuterium-labeled compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the parent drug in biological matrices.
-
Mechanistic Investigations: Isotopic labeling can be used to probe reaction mechanisms, including enzyme inhibition and covalent modification of protein thiols.
This guide provides the necessary theoretical framework and practical protocols for researchers to confidently implement this critical synthetic transformation.
Reaction Mechanism: A Classic SN2 Pathway
The S-alkylation of a thiol with Methyl bromoacetate-2,2-d2 proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3]
The key steps are:
-
Deprotonation of the Thiol: Thiols are significantly more acidic than their alcohol counterparts due to the polarizability of sulfur and the weaker H-S bond.[4][5] A suitable base is used to deprotonate the thiol (R-SH) to form the corresponding thiolate anion (R-S⁻). This thiolate is a potent nucleophile.[6]
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic methylene carbon of Methyl bromoacetate-2,2-d2.[6] This attack occurs from the "backside" relative to the bromine atom, which is the leaving group.[3]
-
Transition State and Inversion of Configuration: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile (thiolate) and the leaving group (bromide) are both partially bonded to the carbon atom.[3] As the C-S bond forms, the C-Br bond breaks, leading to an inversion of stereochemistry at the carbon center (though not relevant for the deuterated methylene group).[4]
-
Product Formation: The final product is the S-alkylated thioether, containing the deuterium-labeled carboxymethyl group, along with the bromide salt of the base's cation.
The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is generally preferred as it solvates the cation of the base but does not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[2]
Caption: SN2 Mechanism of S-Alkylation.
Experimental Protocol: S-Alkylation of a Model Thiol
This protocol describes a general procedure for the S-alkylation of a thiol with Methyl bromoacetate-2,2-d2. The specific quantities and reaction conditions may need to be optimized for different thiol substrates.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Thiol Substrate (e.g., Thiophenol) | Reagent Grade, >98% | Various | Handle with care due to strong odor.[7] |
| Methyl bromoacetate-2,2-d2 | >98% Deuterium Incorporation | Various | Toxic, corrosive, and a lachrymator.[8][9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Fine Powder | Various | A mild and effective base for this reaction.[1] |
| Dimethylformamide (DMF) | Anhydrous | Various | Polar aprotic solvent. |
| Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Safety Precautions
-
Methyl bromoacetate-2,2-d2 is toxic, corrosive, and a potent lachrymator (tear-producing agent). [8][10] All manipulations must be performed in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]
-
Thiols often have strong, unpleasant odors. Handle in a fume hood and quench any residual thiol with bleach before disposal.[7]
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[9]
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiol substrate (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the thiol (approximately 5-10 mL per mmol of thiol).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously for 10-15 minutes at room temperature. The formation of the thiolate is often indicated by a slight color change.
-
-
Addition of Alkylating Agent:
-
Slowly add Methyl bromoacetate-2,2-d2 (1.05 - 1.1 eq) to the stirring suspension via syringe. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting thiol. The reaction is typically complete within 1-3 hours.[12]
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or brine (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove residual DMF.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.[13]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and the incorporation of deuterium.
-
Caption: Experimental Workflow for S-Alkylation.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Solution |
| Incomplete Reaction | Insufficient base; Inactive base (hydrolyzed); Low reactivity of thiol. | Use a stronger base (e.g., NaH, but with caution); Ensure base is anhydrous; Increase reaction temperature or time. |
| Formation of Disulfide Byproduct | Oxidation of the thiol/thiolate.[4] | Degas the solvent; Run the reaction under an inert atmosphere (N₂ or Ar). |
| Hydrolysis of the Ester | Presence of water; Strong base. | Use anhydrous solvent and reagents; Use a milder base like K₂CO₃ or Et₃N. |
| Difficult Purification | Co-elution of product and starting material. | Adjust the polarity of the eluent for chromatography; Consider a different workup procedure. |
Conclusion
The S-alkylation of thiols with Methyl bromoacetate-2,2-d2 is a reliable and indispensable method for the synthesis of deuterium-labeled thioethers. The straightforward SN2 mechanism, coupled with the generally mild reaction conditions, makes this transformation accessible for a wide range of applications in drug discovery and development. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can effectively synthesize these valuable labeled compounds for their downstream applications.
References
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Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Organic Chemistry Basics. (2024, February 9). Thiol Alkylation. Retrieved from [Link]
- Kazemi, F., & Kaboudin, B. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem Compound Database. Retrieved from [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol. Retrieved from [Link]
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Chemsrc. (2025, August 21). Methyl bromoacetate. Retrieved from [Link]
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Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
-
ResearchGate. (2024, May 15). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]
- Caesar, P. D. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
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CrashCourse. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
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Application Note: Real-Time Monitoring of Alkylation Reactions Using Methyl bromoacetate-2,2-d2 by Thin-Layer Chromatography
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
This comprehensive application note provides a detailed protocol and expert insights for monitoring the progress of alkylation reactions using Methyl bromoacetate-2,2-d2 via thin-layer chromatography (TLC). We delve into the core principles of TLC, the rationale behind procedural steps, and the nuances of using a deuterated reagent. This guide is designed for researchers, scientists, and drug development professionals seeking a robust, reliable, and efficient method to track reaction kinetics, determine completion, and assess purity in real-time.
Introduction: The Strategic Importance of Reaction Monitoring
In synthetic organic chemistry, particularly within drug discovery and development, the ability to accurately monitor a chemical reaction is paramount. It allows for precise determination of reaction completion, optimization of reaction conditions, and identification of potential side products. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for this purpose.[1][2]
Alkylation reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental transformations in the synthesis of pharmaceutical agents. Methyl bromoacetate is a common and effective electrophilic alkylating agent used to introduce a carboxymethyl group, for instance, by reacting with nucleophiles like phenols or amines.[3]
1.1 The Role of Deuterated Reagents
The specific use of Methyl bromoacetate-2,2-d2 introduces a layer of analytical sophistication. Deuterium (²H), a stable isotope of hydrogen, has nearly double the mass of protium (¹H).[4] While the deuterated and non-deuterated versions of methyl bromoacetate are chemically identical in terms of polarity and will thus exhibit the same chromatographic behavior (i.e., identical Rf values) on a TLC plate, the deuterium label is invaluable for other analytical applications. Its primary utility is in mechanistic studies through the Kinetic Isotope Effect (KIE) , where the heavier C-D bond can alter reaction rates compared to a C-H bond, providing insight into bond-breaking events in the rate-determining step.[5][6] Additionally, the deuterium label serves as a unique mass signature for tracking the fragment in mass spectrometry and can be used to simplify complex proton NMR spectra.[7]
This guide focuses on the TLC monitoring aspect, where the key is to differentiate the starting materials from the product based on polarity, regardless of the isotopic label.
Foundational Principles of TLC in Alkylation Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Stationary Phase: Typically a polar adsorbent like silica gel (SiO₂) coated on a plate (e.g., glass or aluminum).[8][9]
-
Mobile Phase (Eluent): A solvent or solvent mixture that travels up the plate via capillary action.[10]
-
Separation Mechanism: The separation hinges on polarity. More polar compounds have a stronger affinity for the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[8][11] Conversely, less polar compounds are more soluble in the mobile phase and travel further, yielding a higher Rf.
In a typical alkylation of a phenol or an amine with Methyl bromoacetate-2,2-d2, we expect a significant polarity change. The starting nucleophile (e.g., phenol) is often more polar than the resulting ether-ester product. This difference in polarity is what allows us to effectively monitor the reaction's progress.
The Critical Role of the Co-Spot
A cornerstone of reliable reaction monitoring by TLC is the three-lane spotting technique.[8][12]
-
Lane 1 (SM): A spot of the pure starting material (the nucleophile).
-
Lane 2 (C): A "co-spot" where the reaction mixture is spotted directly on top of the starting material spot.
-
Lane 3 (RM): A spot of the reaction mixture aliquot.
The co-spot is a self-validating control. It unequivocally confirms if the spot corresponding to the starting material in the reaction mixture lane is indeed unreacted starting material.[13][14] This is especially crucial when the product and starting material have very similar Rf values.[12]
Detailed Protocol: Monitoring an O-Alkylation Reaction
This protocol details the monitoring of a generic O-alkylation of a phenol with Methyl bromoacetate-2,2-d2.
Materials:
-
Silica Gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., p-Anisaldehyde or Potassium Permanganate)
-
Heat gun or hot plate
-
Reaction solvents and TLC eluents (e.g., Hexanes, Ethyl Acetate)
-
Forceps
Workflow Diagram:
Caption: General workflow for monitoring a reaction by TLC.
Step-by-Step Methodology:
-
Plate and Chamber Preparation:
-
Cut a TLC plate to a suitable size (e.g., 4 cm x 7 cm).
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.[13][15] Mark three lanes for SM, C, and RM.
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the eluent level is below the baseline on your TLC plate.[13]
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid. Allow it to sit for 5-10 minutes. This ensures a uniform solvent front.
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution (~1%) of your starting phenol in a volatile solvent (e.g., ethyl acetate).[16]
-
At designated time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot (a few drops) from the reaction mixture.[14] Dilute this aliquot in a separate vial with a volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' lane on the baseline.
-
Apply a spot of the diluted reaction mixture onto the 'RM' lane.
-
For the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[12]
-
Causality: Keeping spots small (~1-2 mm diameter) and allowing them to dry completely between applications prevents streaking and ensures sharp separation.[9][14]
-
-
Development and Visualization:
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber and replace the lid.
-
Allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[15]
-
Allow the plate to air dry completely.
-
First Visualization (Non-destructive): View the plate under a UV lamp (254 nm).[17] Most aromatic compounds will appear as dark spots on a fluorescent green background.[18] Circle any visible spots with a pencil.
-
Second Visualization (Destructive): If spots are not UV-active or for confirmation, use a chemical stain.
-
Iodine: Place the plate in a sealed chamber with a few crystals of iodine. Most organic compounds will develop temporary brown spots.[19]
-
p-Anisaldehyde Stain: Dip the plate in the stain, then gently heat with a heat gun until colored spots appear. This stain is excellent for a wide variety of functional groups and often produces distinct colors.[19][20]
-
-
-
Interpretation of Results:
-
Calculate the Rf value for each spot using the formula:
-
At t=0: The RM lane should show a strong spot corresponding to the starting material and possibly a faint spot for the Methyl bromoacetate-2,2-d2.
-
As the reaction proceeds: The intensity of the starting material spot in the RM lane will decrease, while a new spot (the product) will appear. The product will likely have a different Rf value (typically higher, i.e., less polar, in this case).
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[13]
-
Visualizing Reaction Progress:
Caption: Idealized TLC plates showing reaction progress over time. Blue=Starting Material, Green=Product, Red=Reagent.
Expertise in Practice: Solvent System Optimization
The choice of eluent is the most critical variable in TLC.[10] The goal is to achieve good separation, with Rf values for the compounds of interest ideally falling between 0.2 and 0.8.[13]
Causality-Driven Selection:
-
If spots remain on the baseline (Rf is too low): The eluent is not polar enough to move the compounds off the silica gel. Solution: Increase the eluent's polarity. For a Hexane/Ethyl Acetate system, this means increasing the proportion of Ethyl Acetate.[9]
-
If spots run with the solvent front (Rf is too high): The eluent is too polar, and all compounds are highly soluble in it, leading to poor separation. Solution: Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (Hexanes).[9][16]
Data Presentation: Solvent System Guide
| Compound Polarity | Starting Eluent System (v/v) | Adjustment Strategy |
| Non-Polar | 9:1 Hexanes / Ethyl Acetate | Increase Hexanes for lower Rf |
| Moderately Polar | 3:1 Hexanes / Ethyl Acetate | Adjust ratio in either direction |
| Polar | 1:1 Hexanes / Ethyl Acetate | Increase Ethyl Acetate for higher Rf |
| Very Polar | 100% Ethyl Acetate or 95:5 DCM / Methanol | Add small amounts of Methanol to increase polarity[1][23] |
Troubleshooting and Self-Validating Systems
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample solution before spotting.[9] |
| No Spots Visible | Compound is not UV-active; stain is inappropriate; sample is too dilute. | Use a more general stain (e.g., p-Anisaldehyde); spot multiple times in the same location, drying between applications.[14] |
| Inconsistent Rf Values | Developing chamber was not saturated; solvent composition changed due to evaporation. | Always use a lid and filter paper to saturate the chamber; use fresh eluent for each run.[1] |
| "Smiling" or Uneven Front | Edge effects on the TLC plate; chamber not level. | Spot samples away from the edges of the plate; ensure the chamber is on a level surface. |
Conclusion
Monitoring alkylation reactions with Methyl bromoacetate-2,2-d2 by TLC is a powerful, efficient, and indispensable technique in the modern synthetic laboratory. By understanding the principles of chromatographic separation, employing the three-lane spotting method for self-validation, and systematically optimizing the eluent system, researchers can gain precise and real-time control over their chemical transformations. This robust methodology ensures confidence in reaction outcomes and facilitates the streamlined development of new chemical entities.
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Thin-layer chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Friedel–Crafts alkylation with α-bromoarylacetates for the preparation of enantioenriched 2,2-diarylethanols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Wikipedia. (2023, March 23). Methyl 2-bromoacetate. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Kinetic isotope effect. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2022). Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation. Retrieved from [Link]
-
Chemistry Teaching Labs - University of York. (2014, July 11). Monitoring a reaction by TLC [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. Retrieved from [Link]
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Application Note: High-Precision Quantitative NMR Spectroscopy using Methyl Bromoacetate-2,2-d2 as an Internal Standard
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique for determining the purity and concentration of chemical compounds. The accuracy of qNMR relies heavily on the use of a suitable internal standard. This application note provides a detailed guide to the principles and practice of using Methyl bromoacetate-2,2-d2 as an internal standard in ¹H qNMR for the precise quantification of organic molecules, particularly in the context of pharmaceutical and chemical research. We will explore the rationale behind its selection, a comprehensive experimental protocol, and data analysis workflows.
The Principle of Quantitative NMR
Quantitative NMR (qNMR) stands as a powerful analytical method due to the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1] This fundamental principle allows for the determination of the absolute concentration or purity of a substance without the need for compound-specific calibration curves, a significant advantage over many chromatographic techniques.[2] The most common approach in qNMR is the internal standard method, where a certified reference material is co-dissolved with the analyte.[3]
The purity of an analyte can be calculated using the following equation[4]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
P: Purity of the analyte and standard
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
Methyl Bromoacetate-2,2-d2: A Novel Internal Standard
The selection of an appropriate internal standard is critical for the accuracy and reliability of qNMR results. An ideal internal standard should possess the following characteristics[5][6]:
-
High purity (certified)
-
Chemical stability and inertness towards the analyte and solvent
-
Good solubility in common NMR solvents
-
A simple NMR spectrum with signals that do not overlap with analyte signals
-
Low volatility and hygroscopicity
Methyl bromoacetate-2,2-d2 emerges as a strong candidate for a qNMR internal standard based on these criteria.
Rationale for Selection
-
Simplified ¹H NMR Spectrum: The deuteration at the α-carbon position eliminates the signal from the -CH₂- group, leaving a single, sharp singlet for the methyl (-OCH₃) protons. This significantly reduces the potential for signal overlap with the analyte.
-
Strategic Chemical Shift: The methyl protons of esters typically resonate in a region of the ¹H NMR spectrum (around 3.7-3.8 ppm) that is often clear of signals from many common organic functional groups, particularly aromatic and aliphatic C-H protons.
-
Chemical Stability: Methyl bromoacetate is stable under recommended storage conditions, a crucial attribute for a reliable standard.[7]
-
Solubility: It is soluble in a range of common deuterated solvents used for NMR analysis.[7]
Experimental Protocol
This section provides a step-by-step protocol for determining the purity of an analyte using Methyl bromoacetate-2,2-d2 as an internal standard.
Materials and Equipment
-
Analyte: The compound of interest.
-
Internal Standard: Methyl bromoacetate-2,2-d2 (high purity, certified if possible).
-
NMR Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity.
-
High-Precision Analytical Balance: Capable of weighing to at least 0.01 mg.[5]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
High-Quality NMR Tubes: 5 mm tubes are standard.
Workflow Diagram
Caption: A flowchart illustrating the key stages of a qNMR experiment.
Step-by-Step Methodology
-
Accurate Weighing:
-
Using a high-precision analytical balance, accurately weigh approximately 5-10 mg of the analyte into a clean vial. Record the exact mass (m_analyte).
-
Accurately weigh a suitable amount of Methyl bromoacetate-2,2-d2 into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1 to ensure comparable signal intensities. Record the exact mass (m_std).
-
-
Sample Dissolution:
-
Add a precise volume (e.g., 0.6 mL for a standard 5 mm tube) of the chosen deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication. Incomplete dissolution can lead to inaccuracies.[5]
-
-
Transfer to NMR Tube:
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 5-10 minutes).
-
Shimming: Perform careful shimming of the magnetic field to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard) to ensure full relaxation between scans. A conservative D1 of 30-60 seconds is often a good starting point if T₁ values are unknown.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Spectral Width (SW): Set a spectral width that encompasses all signals of interest with a clear baseline on both sides.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform careful manual phase correction to ensure all peaks are correctly phased.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integration:
-
Integrate the well-resolved singlet of the methyl protons of Methyl bromoacetate-2,2-d2.
-
Integrate a well-resolved, non-overlapping signal of the analyte. It is crucial that this signal arises from a known number of protons.
-
-
Data Analysis and Example Calculation
Data Presentation
| Parameter | Analyte (Example: Ibuprofen) | Standard (Methyl bromoacetate-2,2-d2) |
| Mass (m) | 10.25 mg | 7.85 mg |
| Molecular Weight (M) | 206.29 g/mol | 154.99 g/mol |
| Purity (P) | Unknown (P_analyte) | 99.5% (P_std) |
| ¹H NMR Signal | Doublet at ~0.9 ppm | Singlet at ~3.8 ppm |
| Number of Protons (N) | 6 | 3 |
| Integral (I) | 1.55 | 1.00 |
Calculation
Using the formula from Section 1 and the data from the table above:
P_analyte = (1.55 / 1.00) * (3 / 6) * (206.29 / 154.99) * (7.85 / 10.25) * 0.995 P_analyte = 1.55 * 0.5 * 1.331 * 0.766 * 0.995 P_analyte = 0.788
Therefore, the calculated purity of the ibuprofen sample is 98.3% .
Self-Validation and Trustworthiness
To ensure the trustworthiness of the qNMR protocol, the following self-validating steps should be incorporated:
-
Choice of Signals: Where possible, calculate the purity using multiple, well-resolved signals from the analyte. The results should be consistent.
-
Stability Check: Re-acquire the spectrum after several hours to ensure no degradation of the analyte or the internal standard has occurred.
-
Certified Reference Material: Whenever possible, use an internal standard from a reputable supplier with a certificate of analysis detailing its purity.
Conclusion
Methyl bromoacetate-2,2-d2 is a highly suitable internal standard for quantitative ¹H NMR spectroscopy. Its simple spectrum, with a distinct singlet in a relatively uncongested region, combined with its stability and solubility, allows for accurate and reliable quantification of a wide range of organic analytes. By following the detailed protocol outlined in this application note, researchers in pharmaceutical and chemical development can achieve high-precision purity and concentration measurements, enhancing the quality and reproducibility of their work.
References
-
PubChem. Methyl bromoacetate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Methyl 2-bromoacetate. [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
Analytical Sciences Digital Library. Practical Aspects of Quantitative NMR. [Link]
-
BIPM. Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
JEOL Ltd. Welcome! Quick Introduction to Quantitative NMR. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
Bentham Science Publishers. Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Methyl bromoacetate | CAS#:96-32-2 | Chemsrc [chemsrc.com]
- 3. Methyl bromoacetate(96-32-2) 1H NMR [m.chemicalbook.com]
- 4. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing excess Methyl bromoacetate-2,2-d2 from reaction mixture
<_ _>
Topic: Troubleshooting the Removal of Excess Methyl bromoacetate-2,2-d2 from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying reaction mixtures containing excess methyl bromoacetate-2,2-d2. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification puzzles.
Methyl bromoacetate-2,2-d2 is a valuable deuterated alkylating agent used to introduce a stable isotopic label.[1] However, its physical properties—moderate polarity, water solubility, and relatively low molecular weight—can make its removal from a final product challenging. This guide provides a series of troubleshooting questions and in-depth answers to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing excess methyl bromoacetate-2,2-d2?
Answer: The difficulty in removing unreacted methyl bromoacetate-2,2-d2 stems from a combination of its physical and chemical properties. Understanding these is the first step in designing an effective purification strategy.
-
Polarity and Solubility: The ester functionality makes the molecule moderately polar. It is soluble in a wide range of organic solvents like ethanol, ether, and acetone, but it is also appreciably soluble in water.[2][3] This dual solubility profile can lead to partitioning between the organic and aqueous layers during a standard liquid-liquid extraction, making complete removal by washing difficult.
-
Boiling Point: With a boiling point of approximately 154 °C at atmospheric pressure, it is more volatile than many complex target molecules.[4][5] However, it is not volatile enough to be easily removed under standard rotary evaporation conditions, especially if your target product is a semi-volatile liquid or a low-melting solid.
-
Reactivity: As a potent alkylating agent, it can react with nucleophilic functional groups.[6] While this is its intended purpose, it also means it can react with quenching or workup reagents in unintended ways if conditions are not carefully controlled.
-
Co-elution in Chromatography: Its polarity can cause it to co-elute with polar to moderately polar target compounds during flash column chromatography, leading to contaminated product fractions.
The deuterium labeling on the alpha-carbon does not significantly alter these macroscopic physical properties compared to its non-deuterated counterpart. The molecular weight is slightly higher (approx. 155 g/mol vs 153 g/mol ), but this difference is negligible in the context of bulk separation techniques.[1][4]
Q2: My standard aqueous workup isn't effective. How can I optimize the extraction process?
Answer: This is a common issue. A simple water or brine wash is often insufficient due to the compound's solubility.[2] The key is to exploit its chemical reactivity to transform it into a more easily separable species.
One effective strategy is to use a mildly basic wash to induce hydrolysis of the ester. The resulting bromoacetate salt is highly water-soluble and will be readily extracted into the aqueous phase.
Causality: The ester in methyl bromoacetate is susceptible to base-catalyzed hydrolysis.[7] By washing the organic layer with a dilute aqueous base (e.g., 1 M sodium bicarbonate or 0.5 M potassium carbonate), you convert the organic-soluble ester into a water-soluble carboxylate salt (bromoacetate) and methanol. The salt has a much higher affinity for the aqueous phase than the organic phase.
-
Initial Quench: Once the primary reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, using a volume of base equal to approximately half the organic layer volume for each wash.
-
Caution: Be sure to vent the separatory funnel frequently, as CO₂ gas may be generated if the reaction mixture is acidic.
-
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water and dissolved salts from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Verification: Analyze a small sample of the crude product by ¹H NMR or LC-MS to confirm the absence of the characteristic methyl singlet of the starting material.
Caption: Workflow for hydrolytic quench and extraction.
Q3: What is a "scavenger," and how can I use one to remove this reagent?
Answer: A scavenger is a reagent, often polymer-supported (a "resin"), that is added to a reaction mixture to react selectively with an excess reagent or byproduct.[8] The key advantage is that the scavenger and its bound adduct can be removed by simple filtration, dramatically simplifying purification.[9] For an electrophile like methyl bromoacetate, a nucleophilic scavenger is ideal.
Causality: Scavenger resins are functionalized with groups that have a high affinity for the target impurity. For methyl bromoacetate, a thiol-functionalized resin (scavenger for electrophiles) or an amine-functionalized resin are excellent choices.[10][11] The nucleophilic thiol or amine groups on the resin attack the carbon bearing the bromine atom in an Sₙ2 reaction, forming a stable covalent bond and tethering the unwanted reagent to the solid support.
Thiol-based scavengers are highly effective for capturing α-halo esters and other alkylating agents.[12]
-
Reaction Completion: Ensure your primary reaction has gone to completion.
-
Select Solvent: The scavenging reaction can often be performed directly in the reaction solvent, provided it is compatible with the resin (e.g., THF, DCM, DMF).
-
Add Scavenger: Add the polymer-supported thiol resin to the reaction mixture. A typical starting point is to use 3-4 molar equivalents of scavenger relative to the initial excess of methyl bromoacetate-2,2-d2.
-
Stir: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitor: Monitor the disappearance of the methyl bromoacetate-2,2-d2 from the solution phase by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate in vacuo.
Caption: Mechanism of electrophile capture by a thiol scavenger resin.
Q4: How can I optimize my flash chromatography to improve separation?
Answer: If a chemical quench or scavenging is not feasible, optimizing flash chromatography is the next logical step. The goal is to maximize the difference in retention (ΔRf) between your product and the excess reagent.
Causality: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[13] For polar compounds, increasing the polarity of the mobile phase decreases retention (higher Rf value). To separate a moderately polar impurity like methyl bromoacetate from a desired product, you must find a solvent system where their polarities are sufficiently different.
-
TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) before running a column.[14] Aim for an Rf value for your desired product between 0.2 and 0.4 to ensure good separation and a reasonable elution time.
-
Solvent System Selection:
-
If your product is less polar than methyl bromoacetate-2,2-d2: Use a less polar solvent system (e.g., increase the hexane content in a hexane/ethyl acetate system). This will keep your product moving down the column while the more polar bromoacetate is retained more strongly on the silica.
-
If your product is more polar: This is the more challenging scenario. You may need to explore alternative stationary phases. Consider using reversed-phase (C18) silica, where the separation mechanism is based on hydrophobicity.[13] In this case, the very polar methyl bromoacetate will elute quickly, while a more non-polar product will be retained longer.
-
-
Loading Technique: For difficult separations, consider dry loading. Dissolve your crude product in a strong, volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This often results in sharper bands and better resolution compared to liquid loading.
| Purification Method | Scale | Equipment Needed | Pros | Cons |
| Optimized Extraction | Any | Separatory Funnel | Fast, inexpensive, removes reagent chemically. | Product must be stable to mild base; may not be 100% effective. |
| Scavenger Resin | Lab Scale | Stir plate, filter funnel | High purity, simple filtration removal, very selective.[8] | Resins can be expensive; requires screening for optimal resin; can require long reaction times. |
| Flash Chromatography | Any | Chromatography column, silica | Well-established, can remove multiple impurities at once. | Can be solvent and time-intensive; potential for co-elution with products of similar polarity. |
| Distillation | > 5g | Distillation apparatus | Effective for large scale; purifies and removes solvent simultaneously. | Product must be non-volatile (high boiling point); requires significant difference in boiling points. |
Q5: Is it safe to handle and quench methyl bromoacetate-2,2-d2?
Answer: Safety is paramount. Methyl bromoacetate is a lachrymator (causes tearing) and a toxic, corrosive alkylating agent.[2] All handling and quenching procedures must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Handling: Always handle methyl bromoacetate and its solutions in a certified chemical fume hood.
-
PPE: Wear safety goggles, a lab coat, and nitrile gloves. Ensure your gloves are compatible with the solvents being used.
-
Quenching: Be aware that quenching reactions, especially with strong nucleophiles or bases, can be exothermic. For larger-scale reactions, consider cooling the reaction mixture in an ice bath before slowly adding the quenching solution.
By understanding the chemical principles behind these purification techniques, you can effectively troubleshoot and resolve the challenge of removing excess methyl bromoacetate-2,2-d2, ensuring the high purity required for your research and development goals.
References
-
Wikipedia. Methyl 2-bromoacetate. [Link]
-
PubChem, National Institutes of Health. Methyl bromoacetate | C3H5BrO2 | CID 60984. [Link]
- Flynn, D. L., et al. (1997). Method for removing unreacted electrophiles from a reaction mixture.
-
Biotage. Metal Scavenger User Guide. [Link]
-
Pep-Tech Corporation. Resins with Functional Groups as Scavengers. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Journal of Materials Chemistry C. (2021). Understanding the role of Tris(2-aminoethyl)amine in stabilizing mixed-cation perovskites. [Link]
-
ACS Central Science. (2020). New Redox Strategies in Organic Synthesis by Means of Electrochemistry and Photochemistry. [Link]
-
Wikipedia. Alkylation. [Link]
-
Chemical Society Reviews. (2024). Enhancing electrochemical reactions in organic synthesis: the impact of flow chemistry. [Link]
-
PubMed. (2001). Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
Velocity Scientific Solutions. SiliametS Metal Scavengers. [Link]
-
ACS Central Science. (2020). New Redox Strategies in Organic Synthesis by Means of Electrochemistry and Photochemistry. [Link]
- Google Patents.
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
NCBI Bookshelf. Holland-Frei Cancer Medicine. 6th edition. Alkylating Agents. [Link]
-
ResearchGate. (2015). A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
-
Reddit. r/Chempros - Age-old question: How do you hydrolyse a neopentylic methyl ester?. [Link]
-
Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. [Link]
-
YouTube. What Is Quenching In Organic Chemistry?. [Link]
-
Oncohema Key. (2016). Alkylating Agents. [Link]
-
Chemistry LibreTexts. Running a flash column. [Link]
-
MDPI. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. [Link]
-
Reddit. r/OrganicChemistry - How does quenching work?. [Link]
-
Biotage. Metal scavengers for organic purification. [Link]
-
PubMed. (2001). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. [Link]
-
Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]
-
Chemsrc. Methyl bromoacetate | CAS#:96-32-2. [Link]
-
Amerigo Scientific. Methyl bromoacetate-2,2-d2 (99% (CP)). [Link]
-
Yogi Intermediates Pvt. Ltd. Methyl 2 Bromoacetate. [Link]
Sources
- 1. Methyl bromoacetate-2,2-d2 (99% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 2. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2 Bromoacetate - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]
- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 5. Methyl bromoacetate | CAS#:96-32-2 | Chemsrc [chemsrc.com]
- 6. Alkylation - Wikipedia [en.wikipedia.org]
- 7. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
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- 10. suprasciences.com [suprasciences.com]
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- 14. sorbtech.com [sorbtech.com]
Technical Support Center: Troubleshooting Incomplete Alkylation with Methyl Bromoacetate-2,2-d2
Welcome to the technical support guide for troubleshooting alkylation reactions using methyl bromoacetate-2,2-d2. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific alkylation reaction. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with methyl bromoacetate-2,2-d2 is showing low conversion. How can I diagnose the root cause of this incomplete reaction?
A1: Low conversion is a common issue in alkylation reactions and can stem from several factors. A systematic approach is crucial for an accurate diagnosis.
Initial Diagnostic Steps:
-
Confirm Starting Material Purity: Impurities in your nucleophile, methyl bromoacetate-2,2-d2, or solvent can inhibit the reaction.[1] Ensure all reagents are pure and that solvents are anhydrous, especially when using moisture-sensitive bases like sodium hydride (NaH).[1]
-
Reaction Monitoring: It's essential to track the reaction's progress. Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the reaction has stalled or is proceeding slowly.[1][2][3]
-
Assess Reagent Stoichiometry: An incorrect ratio of nucleophile, base, and electrophile can lead to an incomplete reaction. Carefully re-evaluate the equivalents of each reagent used.
A helpful initial diagnostic workflow is presented below:
Caption: Initial diagnostic workflow for incomplete alkylation.
Q2: I've confirmed my reagents are pure and the reaction has stalled. Which reaction parameters should I focus on optimizing?
A2: Once you've ruled out purity issues, the next step is to optimize the reaction conditions. The choice of base, solvent, and temperature are all critically interlinked in SN2 reactions.[4][5]
Key Parameters for Optimization:
-
Base Selection: The base's strength and steric properties are crucial. It must be strong enough to deprotonate your nucleophile without causing side reactions. For many ester alkylations, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is used to ensure complete and rapid enolate formation.[4][5][6] Weaker bases like potassium carbonate (K₂CO₃) can be effective for more acidic nucleophiles.[1]
-
Solvent Choice: The solvent plays a significant role in stabilizing the transition state of the SN2 reaction. Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[7] However, be cautious with certain base/solvent combinations; for example, NaH in DMF can lead to decomposition at elevated temperatures.[1]
-
Temperature Control: Alkylation reactions are often performed at low temperatures (e.g., -78 °C), especially during the deprotonation step with strong bases like LDA, to control reactivity and minimize side reactions. The temperature can then be slowly raised after the addition of the electrophile. If the reaction is slow, a modest increase in temperature may be beneficial, but this must be balanced against the potential for increased side reactions.[1]
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Strong, sterically hindered base. Ideal for kinetic enolate formation.[4][5][6] |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic base. Requires anhydrous conditions.[1] Can be problematic with DMF at higher temperatures.[1] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetonitrile, Acetone | Milder base, suitable for more acidic nucleophiles.[1] |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | A common base for substrates like malonic esters.[4] |
Q3: My reaction is producing significant byproducts. What are the likely side reactions and how can I mitigate them?
A3: Side reactions can compete with your desired alkylation, consuming starting materials and complicating purification. With methyl bromoacetate, the most common side reactions are hydrolysis and elimination.
-
Hydrolysis of the Ester: The methyl ester group in both the starting material and the product is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[1] This will form bromoacetic acid or the corresponding carboxylate of your product.
-
Mitigation:
-
Use a non-nucleophilic base like NaH or LDA instead of hydroxide-containing bases.
-
Employ milder bases like K₂CO₃ if your nucleophile's acidity allows.[1]
-
Ensure strictly anhydrous conditions, as any water present can lead to hydrolysis.[1]
-
Perform the reaction at lower temperatures to slow the rate of hydrolysis.[1]
-
-
-
Elimination (E2) Reaction: While methyl bromoacetate is a primary halide and thus favors SN2, elimination can become a competing pathway if your nucleophile is also a strong, sterically hindered base.[4][5]
-
Deuterium Exchange: A specific concern with your deuterated reagent is the potential for H/D exchange. The C-D bonds at the α-position to the carbonyl are not acidic and should be stable under most alkylating conditions. However, prolonged exposure to very strong bases or elevated temperatures could potentially lead to some exchange if even a minuscule amount of enolization of the methyl bromoacetate-2,2-d2 occurs.
-
Mitigation: Use of strong, non-nucleophilic bases like LDA at low temperatures for the deprotonation of your primary substrate, followed by the addition of the deuterated electrophile, should minimize any potential for this side reaction.
-
The general mechanism for the desired SN2 alkylation is as follows:
Caption: General mechanism of alkylation.
Q4: I am struggling to purify my product from unreacted methyl bromoacetate-2,2-d2. What are the best strategies for work-up and purification?
A4: Removing excess electrophile is crucial for obtaining a pure product.
Work-up Procedure:
-
Quenching: After the reaction is complete, it's important to quench any remaining reactive species.[8] This can be done by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Perform a liquid-liquid extraction to separate the organic product from inorganic salts. A common choice is ethyl acetate and water.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification Techniques:
-
Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts.[1][7] The choice of solvent system (eluent) is critical and should be determined by running analytical TLC plates first.
-
Distillation: If your product is volatile and thermally stable, distillation can be an effective purification method, especially on a larger scale.
-
Precipitation/Recrystallization: If your product is a solid, you may be able to induce precipitation or perform a recrystallization to achieve high purity.
If unreacted methyl bromoacetate is particularly difficult to remove, consider using a scavenger resin during work-up that reacts with alkyl halides.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Ketone with Methyl Bromoacetate-2,2-d2 using LDA
Materials:
-
Ketone (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.05 equiv)
-
Methyl bromoacetate-2,2-d2 (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF and diisopropylamine to the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of the ketone in anhydrous THF dropwise, again keeping the temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl bromoacetate-2,2-d2 dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Proceed with an appropriate aqueous work-up and purification by column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Procedure:
-
During the reaction, periodically take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate. Also spot the starting materials (nucleophile and methyl bromoacetate-2,2-d2) as references.
-
Develop the TLC plate in a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
References
- Benchchem. (n.d.). Impact of base selection on methyl bromoacetate reaction efficiency.
- Benchchem. (n.d.). How to remove unreacted methyl bromoacetate from a protein sample.
- Google Patents. (n.d.). Preparation and use of alkylating agents.
- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
- Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
- Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions.
- University of Calgary. (n.d.). CHEM 330 Topics Discussed on Oct 2.
- University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
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- 2. mt.com [mt.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP1660433A2 - Preparation and use of alkylating agents - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base Selection for Reactions with Methyl Bromoacetate-2,2-d2
Welcome to the technical support center for optimizing reactions involving Methyl Bromoacetate-2,2-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal base and troubleshooting common issues encountered during your experiments. Our focus is on providing not just protocols, but the causal reasoning behind experimental choices to ensure the scientific integrity and success of your work.
Troubleshooting Guide
This section addresses specific issues you may encounter when using Methyl Bromoacetate-2,2-d2 in base-mediated reactions.
Question 1: My reaction is sluggish or incomplete compared to reactions with non-deuterated methyl bromoacetate. What is the likely cause and how can I address it?
Answer:
A common reason for reduced reaction rates with Methyl bromoacetate-2,2-d2 is the primary kinetic isotope effect (KIE) . The cleavage of a carbon-deuterium (C-D) bond is energetically more demanding and therefore slower than the cleavage of a carbon-hydrogen (C-H) bond.[1][2] In many base-mediated reactions involving methyl bromoacetate, the rate-determining step is the deprotonation at the alpha-carbon to form an enolate.
Causality: The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a lower zero-point energy. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. This effect is most pronounced when the C-D bond is broken in the rate-determining step of the reaction.[1]
Solutions:
-
Increase Reaction Time: The simplest approach is to extend the reaction time to allow for the slower deprotonation step to proceed to completion.
-
Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the higher barrier of C-D bond cleavage. However, be mindful of potential side reactions that may also be accelerated at higher temperatures.
-
Stronger, Non-Nucleophilic Base: Consider using a stronger, non-nucleophilic base to facilitate more efficient deprotonation. A sterically hindered base like Lithium diisopropylamide (LDA) can be effective.[3]
Question 2: I am observing significant ester hydrolysis, leading to the formation of bromoacetic acid-d2 and low yield of my desired product. How can I prevent this?
Answer:
Ester hydrolysis, or saponification, is a frequent side reaction when using strong, nucleophilic bases, especially in the presence of water.[4] The ester group of methyl bromoacetate is susceptible to nucleophilic attack by hydroxide ions or other strong nucleophilic bases.
Causality: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and methanol.
Solutions:
-
Choice of Base: Opt for a weaker, non-nucleophilic base. The choice of base is critical and should be tailored to the acidity of your substrate's proton that needs to be removed.
-
Potassium Carbonate (K₂CO₃): A mild and effective base for alkylating relatively acidic nucleophiles like phenols.[4]
-
Triethylamine (Et₃N): A non-nucleophilic organic base that acts as a proton scavenger, particularly useful in N-alkylation reactions.[4]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base suitable for deprotonating less acidic protons. It requires strictly anhydrous conditions.[4]
-
-
Anhydrous Conditions: Ensure your solvent and glassware are rigorously dried. Any residual water can lead to the formation of hydroxide ions and promote ester hydrolysis.
-
Temperature Control: Perform the reaction at lower temperatures to minimize the rate of the competing hydrolysis reaction.
Question 3: My product shows a loss of deuterium at the alpha-position. What is causing this deuterium scrambling and how can it be minimized?
Answer:
Loss of the deuterium label, or deuterium scrambling, can occur if the enolate intermediate is protonated by a proton source in the reaction mixture before it reacts with your desired electrophile.[5][6]
Causality: The formation of the enolate is often a reversible process. If there are any protic species present (e.g., water, alcohol, or the conjugate acid of the base used), the enolate can be protonated. If the proton source is non-deuterated, this will lead to the replacement of a deuterium atom with a hydrogen atom at the alpha-position. This process can occur multiple times, leading to a gradual loss of the isotopic label.[7]
Solutions:
-
Strictly Anhydrous and Aprotic Conditions: Use anhydrous solvents and reagents to eliminate water as a potential proton source. Aprotic solvents like THF or DMF are preferred.
-
Use of a Deuterated Co-solvent: In some cases, adding a deuterated co-solvent like D₂O can help to maintain the deuterium label by ensuring that any protonation of the enolate occurs with a deuteron.[5]
-
Choice of Base: Using a strong, non-nucleophilic base that irreversibly deprotonates the substrate can minimize the equilibrium concentration of the starting material and reduce the chances for proton-deuterium exchange. Lithium diisopropylamide (LDA) is a good candidate for this purpose.[3]
-
Immediate Trapping of the Enolate: Add the electrophile to the reaction mixture as soon as the enolate is formed to trap it before it has a chance to undergo proton-deuterium exchange.
Frequently Asked Questions (FAQs)
What is the approximate pKa of the alpha-protons in Methyl bromoacetate-2,2-d2?
How do I choose the right base for my specific reaction?
The optimal base depends on the pKa of the proton you are abstracting from your nucleophile and the desired reactivity.
| Base | Conjugate Acid pKa | Classification | Common Applications & Considerations |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Weak | Neutralizing HBr in N-alkylations to prevent over-alkylation.[4] |
| Triethylamine (Et₃N) | 10.8 | Weak, Non-nucleophilic | Proton scavenger in reactions with amines.[4] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate | O-alkylation of phenols and other acidic nucleophiles.[4] |
| Sodium Ethoxide (NaOEt) | 16 | Strong | Used in Darzens condensations with ethyl esters to avoid transesterification.[8] |
| Sodium Hydride (NaH) | ~35 | Strong, Non-nucleophilic | Deprotonation of alcohols and other less acidic nucleophiles. Requires anhydrous conditions.[4] |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, Sterically Hindered | Irreversible formation of enolates. Ideal for minimizing side reactions and deuterium scrambling.[3] |
Can I use Methyl bromoacetate-2,2-d2 in a Reformatsky or Darzens reaction?
Yes, Methyl bromoacetate-2,2-d2 is a suitable substrate for both the Reformatsky and Darzens reactions.
-
Reformatsky Reaction: This reaction involves the formation of an organozinc intermediate (a zinc enolate) from an alpha-halo ester and zinc metal, which then adds to a carbonyl compound.[9][10][11][12] The use of the deuterated analog would lead to the synthesis of β-hydroxy esters with the deuterium label intact at the alpha-position. Since the C-D bond is not broken during the formation of the zinc enolate, a significant kinetic isotope effect is not expected for this step.
-
Darzens Reaction: This reaction involves the base-mediated condensation of an alpha-halo ester with a ketone or aldehyde to form an α,β-epoxy ester (a glycidic ester).[8][13][14][15][16] The first step is the deprotonation of the alpha-carbon, so a kinetic isotope effect may be observed, potentially requiring stronger reaction conditions or longer reaction times compared to the non-deuterated analog.
Visualizing Experimental Workflows
Decision Tree for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for your reaction with Methyl bromoacetate-2,2-d2.
Caption: A decision-making flowchart for base selection.
Mechanism of Deuterium Scrambling
The following diagram illustrates how deuterium at the alpha-position can be lost through reversible enolate formation in the presence of a protic solvent or impurity.
Caption: Mechanism of base-catalyzed deuterium-proton exchange.
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol using Potassium Carbonate
This protocol provides a general procedure for the O-alkylation of a phenol using Methyl bromoacetate-2,2-d2 with a mild base to minimize side reactions.
Materials:
-
Phenol (1.0 eq.)
-
Methyl bromoacetate-2,2-d2 (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Anhydrous Acetone or Acetonitrile
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetone or acetonitrile to form a stirrable suspension.
-
Add Methyl bromoacetate-2,2-d2 (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Aminov, J. (2022). Enols and Enolates 2: Deuterium Exchange. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
Master Organic Chemistry. (2022). Darzens Condensation. [Link]
-
National Institutes of Health. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]
-
Wikipedia. (n.d.). Darzens reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
ResearchGate. (n.d.). (a) Proposed mechanism of hydrogen–deuterium exchange via enolate...[Link]
-
National Institutes of Health. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]
-
Organic Reactions. (n.d.). The Reformatsky Reaction. [Link]
-
Arkivoc. (2009). A comparison of several modern alkylating agents. [Link]
-
National Institutes of Health. (n.d.). Kinetic isotope effects for RNA cleavage by 2'-O- transphosphorylation: Nucleophilic activation by specific base. [Link]
-
Wikipedia. (n.d.). Methyl 2-bromoacetate. [Link]
-
Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
Organic Chemistry Tutor. (n.d.). Darzens Reaction. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]
-
YouTube. (2012). Organic Chemistry: keto enol tatutomerism I Deuterium Effect I Mechanism. [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]
-
YouTube. (2024). The Reformatsky Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Reddit. (2023). Improvement of selectivity/yield of Alkylation. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. Darzens reaction - Wikipedia [en.wikipedia.org]
- 14. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Scaling-Up Reactions with Methyl bromoacetate-2,2-d2
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Methyl bromoacetate-2,2-d2. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the successful scale-up of your reactions involving this valuable isotopic labeling reagent. Our aim is to combine technical accuracy with field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with Methyl bromoacetate-2,2-d2?
A1: The main challenges include managing reaction exotherms, ensuring consistent mixing, preventing side reactions like hydrolysis and H/D exchange, and purifying the final product to remove unreacted starting materials and byproducts.[1] On a larger scale, the surface-area-to-volume ratio decreases, which can make heat dissipation more difficult.[1]
Q2: Is there a risk of losing the deuterium label during my reaction?
A2: Yes, hydrogen-deuterium (H/D) exchange can occur at the alpha-carbonyl position, especially under basic conditions. The acidity of the α-protons (or deuterons in this case) makes them susceptible to abstraction by a base, leading to the formation of an enolate. If there are proton sources in the reaction mixture (e.g., residual water, protic solvents), the enolate can be quenched by a proton, resulting in the loss of the deuterium label.
Q3: How does the deuterium substitution affect the reaction rate?
A3: The presence of deuterium at the reaction center can lead to a kinetic isotope effect (KIE), which may alter the reaction rate compared to the non-deuterated analog. For Sₙ2 reactions, an inverse KIE (kH/kD < 1) is often observed, meaning the deuterated compound may react slightly faster.[2] However, the magnitude of this effect is typically small and may not be the primary factor influencing your reaction's success.[2]
Q4: What are the key safety precautions when handling Methyl bromoacetate-2,2-d2 on a large scale?
A4: Methyl bromoacetate is a lachrymator and is toxic and corrosive.[3] When handling large quantities, it is crucial to work in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Process safety management for large-scale alkylation reactions should be a priority, with robust procedures in place to manage potential risks.[5]
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the scale-up of reactions with Methyl bromoacetate-2,2-d2.
Problem 1: Low Reaction Yield
Lower than expected yields are a frequent issue when transitioning from lab to pilot or production scale. Several factors can contribute to this problem.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. On a larger scale, heat and mass transfer limitations can slow down the reaction.[1]
-
Solution:
-
Monitor Reaction Progress: Utilize analytical techniques like HPLC, GC-MS, or NMR to track the consumption of starting materials and the formation of the product.
-
Optimize Reaction Conditions: If the reaction has stalled, consider extending the reaction time. A cautious, incremental increase in temperature may also be beneficial, but be mindful of potential side reactions and the thermal stability of your reactants and products.
-
Reagent Addition: Ensure the stoichiometry is correct. In some cases, a slight excess of Methyl bromoacetate-2,2-d2 may be necessary to drive the reaction to completion.
-
-
-
Side Reactions:
-
Cause: The most common side reaction is hydrolysis of the methyl ester group, which can be catalyzed by acidic or basic conditions.[6] Elimination reactions can also compete with the desired substitution, particularly with sterically hindered substrates or at elevated temperatures.
-
Solution:
-
Control pH: If your reaction is sensitive to pH, use a buffered system or ensure your base is non-nucleophilic and added slowly to avoid large pH spikes.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.
-
Choice of Base and Solvent: For reactions like the Williamson ether synthesis, the choice of base and solvent is critical. A strong, non-nucleophilic base and an aprotic polar solvent are often preferred.[7]
-
-
-
Poor Mixing:
-
Cause: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing overall yield.[1]
-
Solution:
-
Optimize Agitation: Ensure the reactor's agitator is appropriate for the viscosity of your reaction mixture and is operating at a speed that ensures homogeneity.
-
Controlled Reagent Addition: Add Methyl bromoacetate-2,2-d2 and any other critical reagents subsurface and at a controlled rate to allow for efficient mixing and heat dissipation.
-
-
Problem 2: Impurity Formation
The presence of impurities can complicate downstream processing and compromise the quality of your final product.
Potential Causes & Solutions:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction (see "Low Reaction Yield" section).
-
Solution: Drive the reaction to completion by optimizing reaction time, temperature, and stoichiometry.
-
-
Hydrolysis Product (Bromoacetic acid-d2):
-
Cause: Presence of water in the reaction mixture, leading to hydrolysis of the methyl ester.
-
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure all starting materials and solvents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
-
-
Products of H/D Exchange:
-
Cause: Use of basic conditions in the presence of protic solvents or impurities.
-
Solution:
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, DMF, acetonitrile) when running reactions under basic conditions.
-
Non-nucleophilic, Anhydrous Base: Utilize a strong, non-nucleophilic, and anhydrous base to minimize the presence of proton sources.
-
-
Problem 3: Scale-Up Challenges
Scaling up a reaction is not always a linear process. New challenges often arise that were not apparent on the lab scale.
-
Exotherm Management:
-
Cause: Alkylation reactions are often exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[1]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum rate of heat release. This data is crucial for designing an adequate cooling system.[8]
-
Controlled Addition: Add the limiting reagent at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Emergency Cooling Plan: Have a contingency plan in place for emergency cooling in case of a temperature excursion.
-
-
-
Purification Difficulties:
-
Cause: Methods that are effective for small-scale purification, such as column chromatography, may not be practical or economical for large-scale production.[9]
-
Solution:
-
Crystallization/Recrystallization: If your product is a solid, developing a robust crystallization or recrystallization procedure is often the most effective method for large-scale purification.
-
Distillation: For liquid products with a sufficient boiling point difference from impurities, distillation can be an effective purification technique.
-
Extraction: Optimize liquid-liquid extraction procedures to remove water-soluble or acid/base-soluble impurities.
-
-
Protocols for Scaled-Up Reactions
This section provides a general protocol for a Williamson ether synthesis on a larger scale, highlighting key considerations for using Methyl bromoacetate-2,2-d2.
Industrial Scale Williamson Ether Synthesis
Objective: To synthesize an ether by reacting an alcohol with Methyl bromoacetate-2,2-d2 on a multi-kilogram scale.
Materials:
| Reagent/Material | Quantity | Notes |
| Alcohol (Substrate) | 1.0 equivalent | Ensure it is anhydrous. |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 equivalents | Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 10-20 L per kg of alcohol | Ensure low water content. |
| Methyl bromoacetate-2,2-d2 | 1.05 equivalents | |
| Saturated Ammonium Chloride Solution | As needed for quenching | |
| Extraction Solvent (e.g., Ethyl Acetate) | As needed | |
| Brine | As needed | |
| Anhydrous Sodium Sulfate | As needed |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Base Addition: Charge the reactor with the calculated amount of anhydrous THF. Under a continuous nitrogen purge, carefully add the sodium hydride dispersion in portions.
-
Alkoxide Formation: Slowly add the alcohol to the sodium hydride suspension at a temperature that allows for controlled hydrogen evolution (typically 0-25 °C). The addition rate should be controlled to manage the exotherm and foaming. Stir the mixture until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Alkylation: Cool the reactor to the desired reaction temperature (e.g., 0-10 °C). Slowly add the Methyl bromoacetate-2,2-d2 subsurface to the stirred alkoxide solution. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC or GC). Continue stirring until the reaction is complete.
-
Quenching: Once the reaction is complete, cool the reactor to 0-5 °C. Slowly and carefully add saturated ammonium chloride solution to quench any unreacted sodium hydride.
-
Work-up:
-
Transfer the reaction mixture to an extraction vessel.
-
Add water and the extraction solvent.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation or crystallization.
-
Workflow Diagram:
Analytical Methods for Quality Control
Ensuring the chemical and isotopic purity of your product is critical. A combination of NMR and mass spectrometry is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the disappearance of the starting alcohol's hydroxyl proton and the presence of the new ether linkage. The absence of a signal for the alpha-protons in the bromoacetate moiety can confirm the retention of the deuterium label.
-
²H NMR: Provides a direct way to observe the deuterium nuclei and confirm their location in the final product.[10]
-
¹³C NMR: Useful for confirming the overall carbon skeleton of the product.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: These techniques are invaluable for determining the molecular weight of the product and identifying any impurities.[11] The mass spectrum will clearly show the mass increase corresponding to the incorporation of the deuterated fragment. It can also be used to quantify the level of isotopic enrichment.[12]
-
Safety Information
Hazard Identification:
-
GHS Pictograms:
-
Corrosion
-
Acute Toxicity (fatal or toxic)
-
Health Hazard
-
-
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Handling and Storage:
-
Handling: Always handle Methyl bromoacetate-2,2-d2 in a well-ventilated area, wearing appropriate PPE. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
References
-
American Fuel & Petrochemical Manufacturers. (n.d.). Alkylation Safety. Retrieved from [Link]
- Bansal, S., et al. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 9(3), 453-460.
- Emenike, B. U., & El-Adly, A. I. (2020). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Ashram, M., Mizyed, S. A., & Georghiou, P. E. (2003). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate. ResearchGate. Retrieved from [Link]
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Who we serve. (2024, May 22). Multicomponent Reactions: A Promising Approach to Isotope Labeling. Retrieved from [Link]
-
Gronert, S., O'Hair, R. A. J., & Taylor, S. (1996). Deuterium kinetic isotope effects in gas phase SN2 reactions. ResearchGate. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). The Challenges of Increased Complexity in API Development and Manufacture. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management for Petroleum Refineries. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
Lab Manager. (2025, August 14). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
-
Emerson. (n.d.). How do you run the alkylation unit safely while still meeting production goals?. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, December 8). Trends and Challenges Impacting Highly Potent API Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
C-Therm Technologies Ltd. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (2022, October 25). Alkylation Safety & the Production of Cleaner Gasoline [Video]. YouTube. Retrieved from [Link]
- Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1699.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
- Reo, B. L., et al. (2010). A NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4539-4545.
- Schymanski, E. L., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Analytical and Bioanalytical Chemistry, 411(22), 5767-5782.
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
- McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(11), 1056.
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Utah Tech University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of bromoacetic acid and esters thereof.
-
Peterson, J. W., et al. (n.d.). A rapid, quantitative NMR test for oxygen-17 enrichment in water. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov. Retrieved from [Link]
- Liu, Y., et al. (2026, January 5). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. ACS Omega.
-
Amerigo Scientific. (n.d.). Methyl bromoacetate-2,2-d2 (99% (CP)). Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
- Wang, H., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(4), 1756-1765.
-
Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
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- 4. Alkylation Safety | American Fuel & Petrochemical Manufacturers [afpm.org]
- 5. osha.gov [osha.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quenching Unreacted Methyl bromoacetate-2,2-d2 in Protein Labeling
Welcome to the technical support center for protein labeling experiments utilizing methyl bromoacetate-2,2-d2. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical quenching step. Ensuring the complete neutralization of unreacted labeling reagent is paramount for the integrity of downstream analyses and the overall success of your experiment.
This guide is structured to address common questions and challenges in a direct, question-and-answer format, grounded in established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What is "quenching" and why is it a critical step after protein labeling with methyl bromoacetate-2,2-d2?
A: Quenching is the process of rapidly and irreversibly neutralizing any excess, unreacted methyl bromoacetate-2,2-d2 in your reaction mixture.[1] Methyl bromoacetate is a haloacetate, a class of alkylating agents that are highly reactive towards nucleophilic amino acid residues, primarily the thiol group of cysteine.[2][3]
This step is critical for several reasons:
-
Preventing Non-Specific Labeling: Allowing the reaction to proceed unchecked can lead to the modification of less reactive but more abundant residues (e.g., histidine, lysine, aspartate, N-terminus), resulting in off-target labeling and compromising the specificity of your experiment.[4][5]
-
Ensuring Temporal Control: Quenching effectively stops the labeling reaction at a defined time point, which is crucial for kinetic studies or when comparing different experimental conditions.
-
Protecting Downstream Processes: Unreacted alkylating agents can modify and damage downstream components, such as digestive enzymes (e.g., trypsin), antibodies, or chromatography resins, interfering with subsequent analytical steps.[6]
Q2: What are the most common and effective quenching reagents for methyl bromoacetate-2,2-d2?
A: The most effective quenching reagents are small molecules containing highly reactive nucleophiles that can rapidly consume the electrophilic methyl bromoacetate-2,2-d2. The choice of quencher can significantly impact the quality of your results.[6]
Here are the most common options:
-
L-Cysteine: Widely considered the gold standard for quenching haloacetyl compounds. Its thiol group is highly nucleophilic and reacts rapidly with methyl bromoacetate. Importantly, cysteine quenching has been shown to effectively preserve the activity of enzymes like trypsin, which is often used for subsequent protein digestion in proteomics workflows.[6]
-
Dithiothreitol (DTT): A strong reducing agent also commonly used to quench alkylation reactions.[4][6] DTT contains two thiol groups, making it an efficient scavenger of haloacetates.[7] However, it's important to be aware of potential interferences in downstream applications, such as fluorescence-based assays.[8]
-
Tris(hydroxymethyl)aminomethane (Tris): While often present as a buffer component, the primary amine in Tris can also quench alkylating agents.[9] However, its reactivity is generally lower than that of thiol-containing compounds. Tris is a more effective quencher for aldehydes like formaldehyde.[9]
-
Glycine: The primary amine in glycine can react with and quench haloacetates, though it is generally less efficient than thiol-containing reagents.[9][10]
Q3: How does the mechanism of quenching work?
A: The quenching of methyl bromoacetate-2,2-d2, a haloacetate, proceeds primarily through a bimolecular nucleophilic substitution (SN2) reaction.[4] The nucleophilic group of the quenching reagent attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.
Workflow for Quenching Methyl bromoacetate-2,2-d2
Caption: General workflow for protein labeling and quenching.
Q4: Are there any side reactions I should be aware of when using methyl bromoacetate-2,2-d2?
A: Yes. While methyl bromoacetate preferentially reacts with cysteine residues, excessive concentrations or prolonged reaction times can lead to the modification of other nucleophilic amino acid side chains.[2][6] These include the imidazole ring of histidine, the epsilon-amino group of lysine, and the N-terminal alpha-amino group.[4] Inadequate quenching is a primary cause of these off-target modifications.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the quenching step of your protein labeling experiment.
Problem 1: Incomplete Quenching Detected (e.g., by Mass Spectrometry)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Molar Excess of Quenching Reagent | Increase the molar excess of the quenching reagent to 20-50 fold over the initial concentration of methyl bromoacetate-2,2-d2.[1] | A high molar excess ensures that the quenching reaction proceeds to completion by driving the reaction equilibrium forward and outcompeting any remaining protein nucleophiles. |
| Inadequate Quenching Incubation Time | Extend the quenching incubation time. A typical incubation is 15-60 minutes at room temperature.[1][11] | While the initial reaction is rapid, allowing sufficient time ensures that even trace amounts of the labeling reagent are neutralized. |
| Suboptimal pH of the Reaction Buffer | Ensure the pH of the reaction buffer is between 7.0 and 8.5 during quenching. | The thiol groups of cysteine and DTT are more nucleophilic in their deprotonated (thiolate) form, which is favored at a slightly alkaline pH.[7] |
| Degraded Quenching Reagent | Use a freshly prepared solution of the quenching reagent for each experiment. DTT solutions, in particular, have a short half-life.[12] | Thiol-containing reagents can oxidize over time, reducing their quenching efficiency. |
Problem 2: Evidence of Off-Target Protein Modification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Delayed Addition of Quenching Reagent | Add the quenching reagent immediately after the intended labeling incubation period. | Any delay allows the unreacted methyl bromoacetate-2,2-d2 to continue reacting with your protein, increasing the likelihood of off-target modifications. |
| Excessive Concentration of Labeling Reagent | Optimize the concentration of methyl bromoacetate-2,2-d2 in your initial labeling step. Use the lowest concentration that provides sufficient labeling of your target sites. | Higher concentrations of the alkylating agent increase the probability of reactions with less nucleophilic sites.[2] |
| Prolonged Labeling Incubation Time | Titrate the incubation time for the labeling reaction to find the optimal duration. | Extending the reaction time can lead to over-alkylation.[2] |
Problem 3: Interference with Downstream Analysis (e.g., Enzyme Digestion, MS Analysis)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Quenching Reagent Affecting Enzyme Activity | If using trypsin for digestion, L-cysteine is the recommended quenching agent as it has been shown to preserve trypsin activity.[6] | Some quenching reagents or their byproducts can inhibit or modify enzymes used in downstream applications. |
| Quenching Reagent Interfering with Assays | If fluorescence or other detection methods are used, ensure the quenching reagent does not interfere with the signal. DTT, for example, has been reported to quench fluorescence in some qPCR assays.[8] | The chemical properties of the quencher may be incompatible with certain analytical techniques. |
| Carryover of Quenching Reagent | After quenching, remove the excess quenching reagent and byproducts using methods like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[1] | High concentrations of small molecule quenchers can interfere with subsequent steps like mass spectrometry. |
Decision Tree for Troubleshooting Quenching Issues
Caption: Troubleshooting decision tree for quenching.
III. Experimental Protocols
Protocol 1: Standard Quenching of Methyl bromoacetate-2,2-d2 with L-Cysteine
This protocol is recommended for general applications, especially when followed by enzymatic digestion.
-
Prepare L-Cysteine Stock Solution: Prepare a fresh 1 M stock solution of L-cysteine in your reaction buffer (e.g., 50 mM HEPES, pH 8.0). Ensure the L-cysteine is fully dissolved.
-
Calculate Required Volume: Determine the volume of L-cysteine stock solution needed to achieve a final concentration that is in 20-50 fold molar excess over the initial concentration of methyl bromoacetate-2,2-d2.
-
Add Quenching Reagent: Add the calculated volume of L-cysteine stock solution directly to your protein labeling reaction mixture.
-
Incubate: Gently mix the sample and incubate at room temperature for at least 30 minutes.[11]
-
Proceed to Purification: The quenched sample is now ready for purification to remove excess reagent and byproducts.[1]
Protocol 2: Quenching with Dithiothreitol (DTT)
This protocol is an effective alternative to L-cysteine.
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in your reaction buffer.
-
Calculate Required Volume: Determine the volume of DTT stock solution needed to achieve a final concentration that is in 20-50 fold molar excess over the initial concentration of methyl bromoacetate-2,2-d2.
-
Add Quenching Reagent: Add the calculated volume of DTT stock solution to the labeling reaction.
-
Incubate: Gently mix and incubate at room temperature for 15-30 minutes.[4]
-
Proceed to Purification: Immediately proceed with a purification step such as dialysis or size-exclusion chromatography to remove excess DTT.
IV. References
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health (NIH). Available at: [Link]
-
Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. National Institutes of Health (NIH). Available at: [Link]
-
ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. Available at: [Link]
-
Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io. Available at: [Link]
-
Precursor-Based Selective Methyl Labeling of Cell-Free Synthesized Proteins. PubMed. Available at: [Link]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. Available at: [Link]
-
Bioactivation mechanisms of haloalkene cysteine S-conjugates modeled by gas-phase, ion-molecule reactions. PubMed. Available at: [Link]
-
How to remove excess of formaldehyde from chromatin?. ResearchGate. Available at: [Link]
-
Resurveying the Tris Buffer Solution: The Specific Interaction Between Tris(hydroxymethyl)aminomethane and Lysozyme. PubMed. Available at: [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass-Spec-Training.com. Available at: [Link]
-
Formaldehyde formation in the glycine cleavage system and its use for an aldolase-based biosynthesis of 1,3-propanediol. PubMed Central. Available at: [Link]
-
Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates. National Institutes of Health (NIH). Available at: [Link]
-
DTT quenches the passive reference signal in real-time PCR. ResearchGate. Available at: [Link]
-
Tris-base buffer: a promising new inhibitor for cancer progression and metastasis. PubMed. Available at: [Link]
-
Alkylating antineoplastic agent. Wikipedia. Available at: [Link]
-
N-Methyl deuterated rhodamines for protein labelling in sensitive microscopy. Europe PMC. Available at: [Link]
-
Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. MDPI. Available at: [Link]
-
13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantification. National Institutes of Health (NIH). Available at: [Link]
-
Selective Methyl Group Protonation of Perdeuterated Proteins. University of Toronto. Available at: [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed Central. Available at: [Link]
-
Differential modulation of chemosensitivity to alkylating agents and platinum compounds by DNA repair modulators in human lung cancer cell lines. PubMed. Available at: [Link]
-
Enhanced N-terminal glycine modification with electron deficient o-oxyacetate aromatic aldehydes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Is Trichloroacetic Acid an Insufficient Sample Quencher of Redox Reactions?. National Institutes of Health (NIH). Available at: [Link]
-
Enrichment of Specifically Labeled Proteins by an Immobilized Host Molecule. Institute for Basic Science. Available at: [Link]
-
Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. PubMed Central. Available at: [Link]
-
Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. PubMed. Available at: [Link]
-
Mechanisms of resistance to alkylating agents. PubMed Central. Available at: [Link]
-
A study of quenching effect of sulfur-containing amino acids L-cysteine and L-methionine on peroxyoxalate chemiluminescence of 7-amino-4-trifluoromethylcumarin. PubMed. Available at: [Link]
-
Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems. National Institutes of Health (NIH). Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Technical Support Center: Impact of Solvent on Methyl Bromoacetate-2,2-d2 Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing methyl bromoacetate-2,2-d2. This document provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this isotopically labeled reagent. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, enabling you to troubleshoot issues effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of methyl bromoacetate-2,2-d2 and the influence of the reaction medium.
Q1: What is the primary reaction mechanism for methyl bromoacetate with most nucleophiles?
Methyl bromoacetate is a classic electrophile that primarily reacts via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] In this mechanism, a nucleophile attacks the carbon atom bearing the bromine atom, and in a single, concerted step, the carbon-nucleophile bond forms as the carbon-bromine bond breaks.[2] The reaction proceeds through a five-coordinate, trigonal bipyramidal transition state.[3]
Q2: Why should I use the deuterated form, methyl bromoacetate-2,2-d2?
The primary application for methyl bromoacetate-2,2-d2 is in mechanistic studies involving the determination of kinetic isotope effects (KIEs).[4] By comparing the reaction rate of the deuterated compound (k_D) to its non-deuterated (protio) counterpart (k_H), you can probe the nature of the transition state.[5] This is a powerful tool for elucidating reaction mechanisms.
Q3: What is a Kinetic Isotope Effect (KIE) and what does it tell me in this context?
A KIE is the change in reaction rate when an atom in a reactant is replaced by one of its isotopes.[4] For methyl bromoacetate-2,2-d2, the deuterium atoms are on the α-carbon (the reaction center), but the C-D bonds are not broken during the Sₙ2 reaction. This means you will be observing a secondary kinetic isotope effect.
This effect arises from changes in the vibrational frequencies of the C-D bonds as the carbon atom rehybridizes from sp³ in the ground state to a more sp²-like geometry in the Sₙ2 transition state.[6] The magnitude of the k_H/k_D ratio provides insight into the structure of the transition state; for Sₙ2 reactions, it often reveals how "tight" or "loose" the transition state is.[5]
Q4: How do different solvent classes (polar protic, polar aprotic, nonpolar) fundamentally affect Sₙ2 reactions of methyl bromoacetate?
Solvents are not inert media; they actively influence reaction rates by solvating the reactants and the transition state.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally the best choice for Sₙ2 reactions involving anionic nucleophiles.[7] They possess large dipole moments but lack acidic protons. They effectively solvate the counter-ion (cation) of the nucleophilic salt but poorly solvate the anion, leaving the nucleophile "naked" and highly reactive.[8] This dramatically increases the reaction rate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form strong hydrogen bonds.[9] While they can dissolve ionic nucleophiles, they form a "solvent cage" around the anion, stabilizing it and drastically reducing its nucleophilicity.[7] This significantly slows down Sₙ2 reactions. Therefore, they should generally be avoided unless the solvent itself is intended to be the nucleophile (solvolysis).[1]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are typically poor choices because most common nucleophiles (which are often salts) have very low solubility in them.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is extremely low or the reaction is not proceeding. What is the likely solvent-related cause?
Issue: You are attempting to react an anionic nucleophile (e.g., sodium azide, sodium cyanide, a phenoxide) with methyl bromoacetate-2,2-d2 in a solvent like ethanol or water.
Causality: You are using a polar protic solvent. This type of solvent strongly solvates the anionic nucleophile through hydrogen bonding. This solvation shell stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the electrophile. This effect can decrease the rate of an Sₙ2 reaction by several orders of magnitude.[7]
Solution:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic one, such as acetone, acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[10] These solvents will dissolve the nucleophilic salt but will not deactivate the nucleophile, leading to a dramatic rate enhancement.[7]
-
Ensure Anhydrous Conditions: Methyl bromoacetate can hydrolyze in the presence of water, especially under basic conditions.[11] Using dry solvents and reagents is crucial to prevent this side reaction and maximize the yield of your desired product.
Q2: My reaction is very slow, even when using a polar aprotic solvent. What else could be the problem?
Issue: A reaction with a neutral nucleophile (e.g., an amine) is proceeding slower than expected in a solvent like DMF.
Causality: For reactions between a neutral substrate and a neutral nucleophile, the transition state involves the development of charge separation, making it significantly more polar than the reactants.[1] A solvent's ability to stabilize this polar transition state is key to accelerating the reaction. The dielectric constant (ε) is a measure of a solvent's ability to separate charge.[1]
Solution:
-
Increase Solvent Polarity: While both are polar aprotic, DMSO (ε ≈ 47) is more polar than acetone (ε ≈ 21). Switching to a solvent with a higher dielectric constant can better stabilize the charge-separated transition state, lower the activation energy, and increase the reaction rate.[12]
-
Check Reagent Purity: Ensure your methyl bromoacetate-2,2-d2 has not degraded. It is a lachrymator and should be handled with care in a fume hood.[13] It should be stored properly in a sealed container in a cool, dry place.[14]
Q3: I'm observing unexpected side products, including the hydrolysis of the methyl ester.
Issue: Your final product mixture contains bromoacetic acid or its salt, indicating saponification (ester hydrolysis).
Causality: The ester group of methyl bromoacetate is susceptible to hydrolysis under basic conditions.[11] This is particularly problematic if you are using a strong base (like NaOH or NaH) to deprotonate a nucleophile and there is residual water in your reaction medium.
Solution:
-
Use Anhydrous Conditions Rigorously: Ensure your solvent and glassware are thoroughly dried, especially when using highly moisture-sensitive bases like sodium hydride (NaH).[11]
-
Select a Milder Base: If possible, use a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N), which are less likely to promote ester hydrolysis.[11]
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of unwanted side reactions like hydrolysis relative to the desired Sₙ2 pathway.
Q4: My measured Kinetic Isotope Effect (k_H/k_D) is inconsistent or not what I expected.
Issue: The k_H/k_D ratio for your reaction changes significantly when you change the solvent, or it is far from the typical inverse value (k_H/k_D < 1) expected for some Sₙ2 reactions.
Causality: The solvent can subtly influence the geometry and solvation of the transition state, which in turn affects the vibrational frequencies of the C-D bonds and thus the magnitude of the secondary KIE.[5] A change in solvent can alter how tightly bound the nucleophile and leaving group are in the transition state, directly impacting the observed KIE.
Solution:
-
Maintain Consistent Conditions: When comparing rates to determine a KIE, it is absolutely critical that all other reaction parameters—especially the solvent, temperature, and concentration—are kept identical.
-
Analyze the Result: A change in KIE with solvent is not an error; it is data. It provides valuable information about how the solvent interacts with the transition state. For example, a solvent that leads to a "looser" transition state (more Sₙ1-like, with more charge separation) may result in a different KIE than a solvent that promotes a "tighter," more classically Sₙ2-like transition state.
-
Rule out Competing Mechanisms: Ensure an E2 elimination pathway is not competing with the Sₙ2 substitution, as this would complicate the interpretation of any kinetic data. This is particularly relevant for secondary alkyl halides with strongly basic nucleophiles.[10]
Data Presentation & Protocols
Solvent Properties and Their Impact on Sₙ2 Reactivity
The choice of solvent is critical for optimizing Sₙ2 reactions. The following table summarizes key properties of common solvents and their expected effect on the reaction of methyl bromoacetate-2,2-d2 with an anionic nucleophile.
| Solvent | Dielectric Constant (ε) at 20°C | Type | Expected Effect on Sₙ2 Rate (with Anionic Nu:) | Rationale |
| Water (H₂O) | 80.1 | Polar Protic | Very Slow | Strong H-bonding solvates and deactivates the nucleophile.[7] |
| Methanol (MeOH) | 33.0 | Polar Protic | Slow | H-bonding solvates the nucleophile, reducing its reactivity.[7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast | Poorly solvates anions, leaving a highly reactive "naked" nucleophile.[7] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Fast | Effectively solvates cations but not anions.[1] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Fast | A common choice that balances reactivity and ease of removal. |
| Acetone | 20.7 | Polar Aprotic | Moderate to Fast | Less polar than DMF/DMSO but still highly effective for Sₙ2.[15] |
| Hexane | 1.89 | Nonpolar | Extremely Slow | Reactants (especially ionic nucleophiles) are typically insoluble. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution in a Polar Aprotic Solvent
This protocol describes a general method for reacting an anionic nucleophile (Nu⁻) with methyl bromoacetate-2,2-d2.
CAUTION: Methyl bromoacetate is a toxic lachrymator and should be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic salt (e.g., sodium azide, 1.2 equivalents).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 0.2-0.5 M concentration) via syringe. Stir the mixture until the salt is fully dissolved.
-
Substrate Addition: Slowly add methyl bromoacetate-2,2-d2 (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[11] The reaction may be gently heated if it proceeds slowly at room temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.
Protocol 2: Measuring a Secondary Kinetic Isotope Effect (k_H/k_D)
This requires running two parallel reactions, one with methyl bromoacetate (H) and one with methyl bromoacetate-2,2-d2 (D).
-
Stock Solution Preparation: Prepare a stock solution of the nucleophile and an internal standard in the chosen anhydrous solvent to ensure concentrations are identical for both reactions.
-
Parallel Reaction Setup: Set up two identical reaction vessels, thermostated to the same precise temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: At time t=0, add an identical, known amount of methyl bromoacetate to one vessel and methyl bromoacetate-2,2-d2 to the other.
-
Timed Aliquots: At timed intervals, withdraw an aliquot from each reaction mixture and quench it immediately (e.g., by diluting into a prepared vial containing an acid or a large volume of cold solvent).
-
Analysis: Analyze the quenched aliquots by a quantitative method such as GC, HPLC, or NMR to determine the concentration of the starting material or product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time for both the H and D reactions. Determine the initial rates or fit the data to the appropriate rate law to obtain the rate constants k_H and k_D.
-
Calculate KIE: The KIE is the ratio of the rate constants: KIE = k_H / k_D .
Visualization of Key Concepts
Solvent Selection Workflow
This diagram outlines the decision-making process for choosing an appropriate solvent.
Caption: Contrasting solvation of anions in protic vs. aprotic solvents.
References
-
METHYL BROMOACETATE - CAMEO Chemicals - NOAA.
-
Application Notes and Protocols: Understanding Solvent Effects on the Reaction Rate of Methyl Bromoacetate - Benchchem.
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Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions - Indian Academy of Sciences.
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A Technical Guide to Methyl Bromoacetate: From Historical Discovery to Modern Synthetic Applications - Benchchem.
-
Methyl bromoacetate | C3H5BrO2 - PubChem - NIH.
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Solvent Effects on Transition States and Reaction Rates - ResearchGate.
-
Impact of base selection on methyl bromoacetate reaction efficiency - Benchchem.
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How can I remove excess of methyl bromoacetate from a reaction mixture? - ResearchGate.
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Kinetic isotope effect - Wikipedia.
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Methyl Bromoacetate-2,2-d2 - CDN Isotopes.
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The SN2 Reaction Mechanism - Master Organic Chemistry.
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
-
Solvent Effects on Sn1 and Sn2 Reactions - YouTube (Khan Academy).
-
Kinetic Isotope Effects in Organic Chemistry - Macmillan Group, Princeton University.
-
Nucleophilicity and Solvent Effects - Chemistry LibreTexts.
-
Solvent Dielectric Effects on Reaction Mechanisms - YouTube.
-
Kinetic Isotope Effects - Chemistry LibreTexts.
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry.
-
Methyl 2-bromoacetate - Wikipedia.
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts.
-
Kinetic Solvent Effects in Organic Reactions - ChemRxiv.
-
Polar Protic vs Polar Aprotic Solvents in Organic Chemistry - YouTube.
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates - ResearchGate.
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts.
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Methyl Bromoacetate - High-Quality at Attractive Prices - TradeIndia.
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SN1 vs SN2 - Chemistry LibreTexts.
-
Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin - Journal of Solution Chemistry.
-
Steric and Solvation Effects in Ionic SN2 Reactions - Journal of the American Chemical Society.
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL.
-
Polar aprotic, polar protic and non polar solvents? - Reddit.
-
SN2 Reaction | Organic Chemistry - YouTube.
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH.
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Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - ResearchGate.
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Using new solvatochromic parameters to investigate dye–solvent interactions - Griffith Research Online.
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avoiding off-target modifications with Methyl bromoacetate-2,2-d2
Welcome to the technical support center for Methyl bromoacetate-2,2-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this valuable isotopic labeling reagent. Here, we address common challenges and frequently asked questions to help you minimize off-target modifications and ensure the integrity of your experimental results.
Introduction to Methyl Bromoacetate-2,2-d2 in Proteomics
Methyl bromoacetate-2,2-d2 (d2-MBA) is a deuterated alkylating agent used in mass spectrometry-based proteomics. Similar to its non-deuterated counterpart, it is primarily employed to covalently modify cysteine residues in proteins.[1][2] The incorporation of two deuterium atoms provides a known mass shift that facilitates the identification and quantification of cysteine-containing peptides. This is particularly useful in "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides for analysis.[3][4]
The primary reaction involves the nucleophilic attack of the cysteine thiol group on the electrophilic carbon of d2-MBA, forming a stable thioether bond. This modification, often referred to as carbamidomethylation when using iodoacetamide, prevents the re-formation of disulfide bonds, which is crucial for accurate protein digestion and analysis.[1] However, like other alkylating agents, d2-MBA is not perfectly specific and can react with other nucleophilic residues, leading to undesirable off-target modifications that can complicate data analysis and interpretation.[5][6]
This guide will provide a comprehensive overview of how to optimize your experimental conditions to maximize on-target cysteine alkylation while minimizing off-target reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Methyl bromoacetate-2,2-d2?
A1: Methyl bromoacetate-2,2-d2 is primarily used as an alkylating agent in proteomics to modify cysteine residues. The deuterium labeling introduces a specific mass shift (+60.03 Da) that aids in the identification and quantification of cysteine-containing peptides by mass spectrometry.[7]
Q2: What are the most common off-target modifications observed with Methyl bromoacetate-2,2-d2?
A2: The most common off-target modifications occur at other nucleophilic amino acid residues. These include:
-
Methionine: The thioether side chain of methionine can be alkylated.[5]
-
Histidine: The imidazole ring of histidine is a known target for alkylating agents.[2][8]
-
Lysine: The primary amine of the lysine side chain can be modified, especially at higher pH.
-
N-terminus: The free alpha-amine group at the N-terminus of a peptide or protein can also be a site of off-target alkylation.[9]
Q3: How does pH affect the specificity of the alkylation reaction?
A3: pH is a critical factor in determining the specificity of the alkylation reaction. Cysteine thiols are more nucleophilic in their deprotonated (thiolate) state. The pKa of the cysteine thiol group is approximately 8.3. Therefore, performing the alkylation at a pH around 8.0-8.5 favors the deprotonation of cysteine and enhances its reactivity towards d2-MBA. However, at higher pH values, other residues like lysine (pKa ~10.5) become more deprotonated and thus more nucleophilic, increasing the likelihood of off-target modifications.[1]
Q4: Can temperature influence the outcome of the alkylation step?
A4: Yes, temperature plays a significant role. While higher temperatures can increase the rate of the desired cysteine alkylation, they can also promote off-target reactions.[9][10] It is generally recommended to perform the alkylation at room temperature or slightly above (e.g., 37°C) to strike a balance between reaction efficiency and specificity.[1] Very high temperatures should be avoided as they can lead to increased side reactions and potentially protein denaturation.[9]
Q5: How can I remove unreacted Methyl bromoacetate-2,2-d2 after the reaction?
A5: It is crucial to remove unreacted d2-MBA to prevent further, non-specific modifications during subsequent sample processing steps. This can be achieved through a two-step process:
-
Quenching: Add a quenching reagent with a high concentration of thiol groups, such as dithiothreitol (DTT) or 2-mercaptoethanol, to consume the excess d2-MBA.[6][11]
-
Physical Removal: Separate the protein/peptide sample from the quenched reagent and byproducts using methods like dialysis, size-exclusion chromatography (SEC), or spin columns.[11]
Troubleshooting Guide
This section provides solutions to common problems encountered during protein alkylation with Methyl bromoacetate-2,2-d2.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Alkylation Efficiency (Incomplete Cysteine Modification) | 1. Insufficient concentration of d2-MBA. 2. Suboptimal pH for the reaction. 3. Insufficient reaction time. 4. Incomplete reduction of disulfide bonds prior to alkylation. | 1. Increase the concentration of d2-MBA. A common starting point is a 5-10 fold molar excess over the reducing agent (e.g., DTT).[9] 2. Ensure the reaction buffer is at a pH of 8.0-8.5.[1] 3. Increase the incubation time. Typically, 30-60 minutes at room temperature is sufficient.[10][12] 4. Optimize the reduction step with DTT or TCEP to ensure all disulfide bonds are cleaved. |
| High Levels of Off-Target Modifications | 1. Excessively high concentration of d2-MBA. 2. pH of the reaction is too high. 3. Reaction temperature is too high. 4. Prolonged reaction time. | 1. Titrate the concentration of d2-MBA to find the lowest effective concentration.[9] 2. Lower the pH of the reaction to below 8.5 to decrease the nucleophilicity of other residues like lysine. 3. Perform the reaction at room temperature or 37°C. Avoid elevated temperatures.[9][10] 4. Optimize the reaction time; avoid unnecessarily long incubations.[1] |
| Protein Precipitation During Alkylation | 1. High concentration of organic solvent if d2-MBA is dissolved in it. 2. Changes in pH leading to the protein's isoelectric point. 3. Protein is inherently unstable under the reaction conditions. | 1. Dissolve d2-MBA in a minimal amount of a compatible solvent or directly in the reaction buffer if possible. 2. Check the pH of the lysate and the buffer used for alkylation to avoid the protein's pI.[13] 3. Consider adding solubilizing agents like urea or detergents, but be mindful of their compatibility with downstream analysis.[14] |
| Unexpected Mass Shifts in Mass Spectrometry Data | 1. Off-target modifications on other amino acids. 2. Multiple alkylations on a single peptide. 3. Incomplete isotopic labeling of the d2-MBA reagent. | 1. Refer to the FAQ on common off-target modifications and optimize reaction conditions for specificity. Use proteomics software to search for variable modifications on other residues.[15] 2. This can occur with an excess of the alkylating agent. Reduce the concentration of d2-MBA. 3. Verify the isotopic purity of the Methyl bromoacetate-2,2-d2 with the manufacturer's certificate of analysis.[7] |
Experimental Protocols
Protocol 1: Standard Alkylation of Cysteine Residues in a Protein Sample
This protocol provides a general workflow for the reduction and alkylation of proteins prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Methyl bromoacetate-2,2-d2 (d2-MBA)
-
Quenching solution (e.g., 1 M DTT)
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
Procedure:
-
Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add Methyl bromoacetate-2,2-d2 to a final concentration of 25 mM. It is crucial to perform this step in the dark to prevent the degradation of the reagent.[6][10] Incubate at room temperature for 45 minutes.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the unreacted d2-MBA. Incubate at room temperature for 15 minutes.
-
Downstream Processing: The sample is now ready for buffer exchange, digestion, or other downstream applications.
Protocol 2: Removal of Excess Reagents by Size-Exclusion Chromatography (SEC)
This protocol is for removing unreacted d2-MBA and quenching reagents from the protein sample.
Materials:
-
Alkylated and quenched protein sample
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Equilibration and elution buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of the equilibration buffer.
-
Sample Loading: Load the protein sample onto the column.
-
Elution: Elute the protein with the elution buffer. The protein will elute in the void volume, while the smaller molecules (d2-MBA, DTT) will be retained and elute later.
-
Fraction Collection: Collect the fractions containing the protein. The presence of protein can be monitored by UV absorbance at 280 nm.
Visualizations
Alkylation Workflow
Caption: A typical experimental workflow for protein alkylation using d2-MBA.
Troubleshooting Logic for Off-Target Modifications
Caption: A decision tree for troubleshooting high levels of off-target modifications.
References
-
Hao, L., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(4), 738-746. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Methyl 2-bromoacetate. Retrieved from [Link]
- Creasy, D. M., & Cottrell, J. S. (2002).
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Poole, L. B., & Nelson, K. J. (2016). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Free Radical Biology and Medicine, 101, 483-494. Retrieved from [Link]
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Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Mass spectrometry for proteomics. Current protocols in molecular biology, 103(1), 10-25. Retrieved from [Link]
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I.R.I.S. (n.d.). Applications of Mass Spectrometry in Proteomics and Pharmacokinetics. Retrieved from [Link]
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Zhang, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. Retrieved from [Link]
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Reddit. (2023). Protein purification troubleshooting. Retrieved from [Link]
-
protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from [Link]
- Stepanov, A. V., & Gorshkov, M. V. (2019). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), 84(11), 1289-1303.
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Zhang, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific reports, 11(1), 10189. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
- Baron, B. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome.
- Graves, P. R., & Haystead, T. A. J. (2002). Molecular biologist's guide to proteomics. Microbiology and molecular biology reviews, 66(1), 39-63.
-
Gorshkov, V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 229, 103947. Retrieved from [Link]
- Müller, J., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 853-865.
-
Yogi Intermediates Pvt. Ltd. (n.d.). Methyl 2 Bromoacetate. Retrieved from [Link]
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ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Retrieved from [Link]
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ResearchGate. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. Retrieved from [Link]
- Sidoli, S., & Garcia, B. A. (2017). Mass spectrometry-based proteomics for the analysis of chromatin structure and dynamics. Methods, 128, 3-11.
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
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Müller, J., et al. (2017). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & Cellular Proteomics, 16(5), 853-865. Retrieved from [Link]
-
TradeIndia. (n.d.). Methyl Bromoacetate - High-Quality at Attractive Prices, Manufacturer in Mumbai. Retrieved from [Link]
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managing the lachrymatory effects of Methyl bromoacetate-2,2-d2
Technical Support Center: Managing Methyl Bromoacetate-2,2-d2
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl bromoacetate-2,2-d2, a deuterated isotopologue of methyl bromoacetate, is a valuable reagent in organic synthesis, particularly in mechanistic studies and as a building block in the development of novel therapeutics.[1][2][3] Its utility stems from its function as an alkylating agent, introducing a deuterated two-carbon unit.[4][5] However, like its non-deuterated counterpart, it is a potent lachrymator, causing significant irritation to the eyes, skin, and respiratory system.[4][6] This guide provides essential information for the safe handling and management of the lachrymatory effects of Methyl bromoacetate-2,2-d2, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Part 1: Safety First - Understanding the Hazard
Methyl bromoacetate-2,2-d2 is classified as a toxic and corrosive substance.[7] Its primary hazard is its lachrymatory nature, meaning it stimulates the nerves of the lacrimal gland to produce tears.[8] Exposure can also lead to severe eye and respiratory pain, skin irritation, and even blindness in severe cases.[8] The biological mechanism of action for many lachrymatory agents involves the activation of the TRPA1 ion channel on the plasma membrane of cells, which is responsible for the sensation of pain and irritation.[9]
Key Safety Information
| Property | Value | References |
| Molecular Formula | C₃H₃D₂BrO₂ | [10] |
| Molecular Weight | 154.99 g/mol | [10] |
| Appearance | Colorless to straw-colored liquid | [4][6] |
| Odor | Sharp, penetrating | [4][6][11] |
| Boiling Point | ~154 °C (for non-deuterated) | [4][12] |
| Flash Point | 63 °C (145 °F) | [13] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. | [7][14] |
| Lachrymatory | Yes | [7] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary lachrymatory mechanism of Methyl bromoacetate-2,2-d2?
A1: As an α-halo ester, Methyl bromoacetate-2,2-d2 is an electrophilic alkylating agent.[5] The lachrymatory effect is triggered when the compound comes into contact with moisture on the surface of the eyes, mucous membranes, or skin. The electrophilic carbon atom reacts with nucleophilic residues on proteins, such as cysteine, leading to the activation of sensory nerves and the sensation of irritation and pain, which in turn stimulates tear production.[9]
Q2: Does the deuteration of Methyl bromoacetate-2,2-d2 affect its lachrymatory properties?
A2: The lachrymatory properties are primarily determined by the chemical reactivity of the molecule as a whole, specifically the electrophilicity of the α-carbon and the leaving group ability of the bromide. While deuteration can sometimes influence reaction rates (the kinetic isotope effect), it is not expected to significantly alter the fundamental lachrymatory nature of the compound. Therefore, Methyl bromoacetate-2,2-d2 should be handled with the same level of caution as its non-deuterated counterpart.
Q3: What are the immediate actions to take in case of accidental exposure?
A3: Immediate and thorough decontamination is crucial.[15]
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[7][14]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][14]
Q4: What personal protective equipment (PPE) is mandatory when handling Methyl bromoacetate-2,2-d2?
A4: A comprehensive PPE strategy is essential to prevent exposure.[16][17]
-
Eye/Face Protection: Chemical splash goggles and a face shield are required.[18][19]
-
Skin Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[20] Use chemical-resistant gloves (e.g., butyl rubber, Viton®) and change them immediately if contaminated.[19]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][13] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[19][20]
Part 3: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Mild eye or respiratory irritation despite working in a fume hood. | - Inadequate fume hood sash height. - Turbulent airflow in the hood. - Contaminated equipment or gloves outside the hood. | - Action: Ensure the fume hood sash is at the recommended height. Remove any obstructions that may be disrupting airflow. Decontaminate all surfaces and equipment. - Rationale: Proper fume hood operation is critical for containing volatile lachrymatory agents. Maintaining a clean workspace prevents secondary exposure. |
| A persistent, sharp odor is detected in the laboratory. | - Small, undetected spill. - Improperly sealed container. - Contaminated waste. | - Action: Immediately evacuate the area if the odor is strong. If faint, and with appropriate PPE, inspect the work area for spills. Check that the container is tightly sealed. Ensure all waste is properly contained in a labeled, sealed waste container. - Rationale: The sharp, penetrating odor is a key indicator of airborne contamination. Prompt identification and remediation of the source are necessary to prevent widespread exposure. |
| Skin irritation or redness after handling the compound. | - Pinholes in gloves. - Permeation of the glove material. - Accidental contact during PPE removal. | - Action: Immediately wash the affected area as described in the first aid measures. Dispose of the gloves and inspect for any visible defects. Review the glove manufacturer's chemical resistance chart to ensure the correct glove material is being used. Practice proper glove removal techniques to avoid contaminating your hands. - Rationale: Not all glove materials offer the same level of protection against all chemicals. Selecting the appropriate gloves and using them correctly is a critical barrier to skin exposure. |
Part 4: Experimental Protocols
Protocol for Handling and Quenching Small Spills of Methyl bromoacetate-2,2-d2
This protocol is for spills of less than 10 mL. For larger spills, evacuate the area and follow your institution's emergency procedures.
Materials:
-
Chemical spill kit with absorbent material (e.g., vermiculite, sand)
-
Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution
-
Two pairs of chemical-resistant gloves
-
Chemical splash goggles and face shield
-
Chemical-resistant apron or lab coat
-
NIOSH-approved respirator (if not in a fume hood)
-
Sealable plastic bags for waste disposal
Procedure:
-
Isolate the Area: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[21]
-
Don Appropriate PPE: Wear all required personal protective equipment.
-
Contain the Spill: Cover the spill with an inert absorbent material.[11]
-
Neutralize the Reagent:
-
Carefully and slowly add sodium bicarbonate over the absorbent material. The basic conditions will promote the hydrolysis of the ester and the substitution of the bromide, rendering the compound less reactive and lachrymatory.
-
Alternatively, slowly add a 5% aqueous solution of sodium bicarbonate to the absorbed spill. Be cautious of potential effervescence.
-
-
Collect the Waste: Carefully scoop the neutralized mixture into a labeled, sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a water rinse, and then dry the area.
-
Dispose of Waste: Place all contaminated materials, including gloves and cleaning cloths, into the sealable plastic bag. Seal the bag and place it inside a second labeled bag for hazardous waste disposal according to your institution's guidelines.
-
Wash Hands: Thoroughly wash your hands with soap and water after completing the cleanup.
Part 5: Visualizations
Mechanism of Lachrymation
Caption: Workflow for safe handling and spill response.
References
-
Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Methyl bromoacetate-2,2-d2 (99% (CP)). Retrieved from [Link]
-
Wikipedia. (n.d.). Tear gas. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]
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ThoughtCo. (2019, September 5). What Tear Gas Is and How It Works. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Memcode. (n.d.). (O-CHEM 2) Mechanisms. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
The Science Journal at the University of California, Berkeley. (2021, July 22). The Biological Mechanisms of Tear Gas on the Human Body. Retrieved from [Link]
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Wikipedia. (n.d.). CS gas. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]
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SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Reddit. (2024, September 13). Synthesis of alpha halo esters. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, September 6). Riot Control Agents. Retrieved from [Link]
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Azimuth Corporation. (2024, January 2). Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl Bromoacetate-2,2-d2. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of deuterated compounds, the magic methyl effect and.... Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from [Link]
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Chemsrc. (2025, August 21). Methyl bromoacetate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Protein Alkylation
For researchers, scientists, and drug development professionals, the precise characterization of protein alkylation is paramount. Whether confirming the mechanism of a covalent inhibitor, mapping post-translational modifications, or ensuring the quality of a biotherapeutic, mass spectrometry stands as the gold standard for definitive analysis. This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating protein alkylation, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and explore orthogonal techniques to ensure the highest level of scientific integrity.
The Central Role of Mass Spectrometry in Alkylation Analysis
Protein alkylation, the covalent addition of an alkyl group to an amino acid residue, is a fundamental process in both biology and pharmacology. In the context of drug discovery, targeted covalent inhibitors (TCIs) leverage this chemistry to achieve high potency and prolonged duration of action. Validating that a compound alkylates its intended target protein, at the correct site, and with the desired stoichiometry is a critical step in the development pipeline. Mass spectrometry (MS) offers unparalleled capabilities to address these questions with high sensitivity and specificity.[1][2][3] The core principle is straightforward: the covalent addition of a molecule to a protein results in a predictable mass shift that can be precisely measured by a mass spectrometer.[1][4]
This guide will compare the two primary MS-based strategies for validating protein alkylation: Top-Down Analysis of the intact protein and Bottom-Up Analysis at the peptide level.
Strategic Comparison: Top-Down vs. Bottom-Up Proteomics
The choice between a top-down and a bottom-up approach is a critical decision in designing an experiment to validate protein alkylation. Each has distinct advantages and limitations, and the optimal choice depends on the specific scientific question, the nature of the protein, and the available instrumentation.
| Feature | Top-Down (Intact Protein) Analysis | Bottom-Up (Peptide-Level) Analysis |
| Primary Output | Mass of the intact protein; Stoichiometry of modification (e.g., 0, 1, 2 modifications per protein) | Identification of modified peptides; Precise localization of the alkylation site |
| Strengths | - Fast and direct confirmation of covalent binding[3]- Clear determination of modification stoichiometry- Minimal sample preparation, reducing artifacts- Preserves information about combinatorial modifications | - Pinpoints the exact amino acid residue(s) modified[5][6]- Higher sensitivity for detecting low-level modifications- Compatible with complex mixtures (e.g., cell lysates)[1]- Can achieve high sequence coverage |
| Limitations | - Does not identify the site of modification[7]- Challenging for large proteins (>50 kDa) due to spectral complexity and potential for deconvolution artifacts[6]- Less sensitive for heterogeneous mixtures | - Indirectly infers stoichiometry- More extensive sample preparation can introduce artifacts (e.g., incomplete digestion, side reactions)[5][8][9]- Loss of information about combinatorial modifications on the same protein molecule |
| Best Suited For | - Rapid screening of covalent binders[3]- Determining binding stoichiometry- Analysis of purified, smaller proteins (<50 kDa) | - Precise mapping of the alkylation site- Validating on-target modification in complex samples- Analysis of large or poorly ionizing proteins[1] |
Top-Down Analysis: The Direct Approach to Confirming Covalent Modification
Top-down proteomics analyzes proteins in their intact state, providing a holistic view of the molecule.[10] This approach is particularly powerful for rapidly confirming that a covalent modification has occurred and for determining the stoichiometry of this modification.
Experimental Workflow: Intact Protein Analysis
The workflow for intact protein analysis is relatively straightforward, which is one of its key advantages.
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A Comparative Guide to the Mass Spectra of Methyl Bromoacetate and its Deuterated Analog, Methyl bromoacetate-2,2-d2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, isotopic labeling stands as a cornerstone technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes with high precision. The substitution of hydrogen with its heavier isotope, deuterium, induces a subtle yet discernible mass shift in a molecule and its fragments when analyzed by mass spectrometry. This guide provides an in-depth comparison of the electron ionization (EI) mass spectra of methyl bromoacetate and its specifically labeled counterpart, methyl bromoacetate-2,2-d2. Through a detailed analysis of their fragmentation patterns, we will demonstrate how deuterium labeling serves as a powerful tool for confirming fragmentation pathways and enhancing analytical specificity.
The Foundational Role of Isotopic Labeling in Mass Spectrometry
The power of mass spectrometry lies in its ability to separate ions based on their mass-to-charge ratio (m/z). When a molecule is introduced into the mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation into smaller, charged species. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and providing clues to its structure through the pattern of fragment ions.
Deuterium labeling introduces a known mass increase into the molecule. By comparing the mass spectrum of the unlabeled (protio) compound with its deuterated analog, we can unequivocally identify fragments containing the deuterium-labeled positions. This direct comparison validates proposed fragmentation mechanisms and can help differentiate between isobaric species—molecules with the same nominal mass but different elemental compositions.
Unraveling the Fragmentation of Methyl Bromoacetate
Methyl bromoacetate (C₃H₅BrO₂) is a bifunctional molecule containing both an ester and a halogen atom, leading to a rich and informative mass spectrum under electron ionization.[1][2][3] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic isotopic doublets for bromine-containing fragments, separated by 2 m/z units.[4]
The fragmentation of esters is primarily driven by cleavage of the bonds adjacent to the carbonyl group.[4] For methyl bromoacetate, the key fragmentation pathways include:
-
α-cleavage: The loss of the methoxy radical (•OCH₃) to form the bromoacetyl cation.
-
Loss of the bromine atom: Cleavage of the C-Br bond to generate the methyl acetate radical cation.
-
Further fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) from the primary fragment ions.
The Impact of Deuterium Labeling: Predicting the Spectrum of Methyl bromoacetate-2,2-d2
In methyl bromoacetate-2,2-d2 (BrCD₂CO₂CH₃), the two hydrogen atoms on the α-carbon are replaced by deuterium. This substitution increases the molecular weight by two mass units. By analyzing the fragmentation pathways of the unlabeled compound, we can predict the corresponding shifts in the mass spectrum of the deuterated analog. Fragments that retain the α-carbon will exhibit a +2 m/z shift, while fragments that lose this part of the molecule will remain at the same m/z as in the unlabeled spectrum.
Experimental Protocol: Acquiring the Mass Spectra
The following protocol outlines the typical procedure for obtaining the electron ionization mass spectra of methyl bromoacetate and its deuterated analog.
1. Sample Preparation:
- Prepare dilute solutions (typically 1 mg/mL) of both methyl bromoacetate and methyl bromoacetate-2,2-d2 in a volatile, inert solvent such as dichloromethane or methanol.
2. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the instrument of choice.
3. GC Conditions:
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
4. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 30-200
The following diagram illustrates the workflow for acquiring and comparing the mass spectra.
Caption: Workflow for the comparative mass spectrometric analysis.
Comparative Analysis of Mass Spectra
The table below summarizes the key fragments observed in the mass spectra of methyl bromoacetate and the predicted fragments for methyl bromoacetate-2,2-d2. The m/z values for bromine-containing ions are given for the ⁷⁹Br isotope. The corresponding ⁸¹Br isotope peak will appear at m/z + 2.
| m/z (Unlabeled) | Relative Intensity (%) | Proposed Fragment (Unlabeled) | m/z (Deuterated) | Proposed Fragment (Deuterated) | Interpretation |
| 154/152 | 14 | [CH₃O₂C¹²CH₂⁷⁹/⁸¹Br]⁺˙ | 156/154 | [CH₃O₂C¹²CD₂⁷⁹/⁸¹Br]⁺˙ | Molecular ion (M⁺˙). The +2 shift confirms the presence of two deuterium atoms. |
| 123/121 | 25 | [O=C=CH⁷⁹/⁸¹Br]⁺ | 125/123 | [O=C=CD⁷⁹/⁸¹Br]⁺ | Loss of •OCH₃. The +2 shift indicates the α-carbon is retained. |
| 95/93 | 39 | [CH₂⁷⁹/⁸¹Br]⁺ | 97/95 | [CD₂⁷⁹/⁸¹Br]⁺ | Loss of CO₂CH₃. The +2 shift confirms the retention of the deuterated methylene group. |
| 74 | 35 | [CH₃OCOCH₂]⁺˙ | 76 | [CH₃OCOCD₂]⁺˙ | Loss of •Br. The +2 shift indicates the bromine is lost from the deuterated molecule. |
| 59 | 100 | [CH₃O=C=O]⁺ | 59 | [CH₃O=C=O]⁺ | Methoxycarbonyl cation. This fragment does not contain the α-carbon, so no mass shift is observed. |
| 43 | 6 | [CH₃CO]⁺ | 43 | [CH₃CO]⁺ | Acetyl cation. This fragment does not contain the α-carbon, so no mass shift is observed. |
Note: Relative intensities are for the unlabeled compound and are approximate.[5]
Discussion of Fragmentation Pathways and Isotopic Shifts
The comparative data provides clear evidence for the proposed fragmentation pathways:
-
Molecular Ion: The molecular ion of methyl bromoacetate is observed at m/z 152 and 154, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. For the deuterated analog, this doublet is shifted to m/z 154 and 156, confirming the incorporation of two deuterium atoms.
-
Loss of Methoxy Radical (m/z 121/123 -> 123/125): The prominent fragment at m/z 121/123 in the unlabeled spectrum is due to the loss of the methoxy radical (•OCH₃). In the deuterated spectrum, this fragment is shifted to m/z 123/125. This +2 mass unit shift unequivocally demonstrates that the α-carbon is part of this fragment, supporting the proposed α-cleavage mechanism.
-
Loss of Carbomethoxy Group (m/z 93/95 -> 95/97): The fragment at m/z 93/95 arises from the cleavage of the C-C bond, with the charge being retained by the bromine-containing methylene group. The corresponding fragment in the deuterated spectrum is observed at m/z 95/97, again confirming the location of the deuterium atoms.
-
Loss of Bromine (m/z 74 -> 76): The fragment at m/z 74 corresponds to the methyl acetate radical cation, formed by the loss of a bromine radical. In the deuterated spectrum, this peak is shifted to m/z 76, consistent with the formula [CH₃OCOCD₂]⁺˙.
-
Fragments without the α-Carbon (m/z 59 and 43): The base peak in the spectrum of methyl bromoacetate is typically at m/z 59, corresponding to the methoxycarbonyl cation ([CH₃O=C=O]⁺). As this fragment does not contain the α-carbon, its m/z value remains unchanged in the spectrum of the deuterated compound. Similarly, the acetyl cation at m/z 43 does not show a mass shift. These observations provide strong negative evidence, further confirming the fragmentation scheme.
The following diagram illustrates the key fragmentation pathways and the resulting mass shifts.
Caption: Key fragmentation pathways of methyl bromoacetate and its d2 analog.
Conclusion
The comparative analysis of the mass spectra of methyl bromoacetate and methyl bromoacetate-2,2-d2 provides a clear and instructive example of the utility of isotopic labeling in mass spectrometry. The predictable +2 mass unit shifts in the fragments containing the α-carbon offer definitive confirmation of the proposed fragmentation pathways. This approach not only enhances the confidence in structural elucidation but also showcases a powerful technique for researchers in drug development and metabolic studies to trace the fate of specific atoms within a molecule. The principles demonstrated here are broadly applicable to the study of a wide range of organic molecules.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Deuterated Alkylating Agents
Introduction: The "Deuterium Switch" in Alkylating Agent Development
For decades, alkylating agents have been a cornerstone of cancer chemotherapy, valued for their ability to form covalent bonds with DNA and disrupt tumor cell replication.[1][2] Their mechanism, while effective, is often a double-edged sword, leading to significant off-target toxicity in rapidly dividing healthy cells.[2] The core challenge in modern drug development is to refine these powerful agents, enhancing their therapeutic index by modulating their reactivity and metabolic fate. This guide delves into a key strategy for achieving this refinement: the selective incorporation of deuterium, the stable, non-radioactive heavy isotope of hydrogen.
Deuteration is not merely an isotopic substitution; it is a profound pharmacological tool. The fundamental principle underpinning its utility is the Kinetic Isotope Effect (KIE) .[][4] A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond due to its greater mass.[5][6] Consequently, reactions where the cleavage of this bond is the rate-determining step require more energy and proceed more slowly.[4][7] In drug metabolism, many oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes involve the initial cleavage of a C-H bond.[8] By strategically replacing a hydrogen atom at a site of metabolic vulnerability (a "soft spot") with deuterium, we can significantly slow down the drug's breakdown, altering its pharmacokinetic profile and, critically, its reactivity.[9]
This guide provides a comparative analysis of deuterated alkylating agents, grounded in mechanistic principles and supported by experimental evidence. We will explore how the KIE influences their chemical reactivity, metabolic stability, and ultimately, their potential as improved therapeutic agents.
Section 1: The Kinetic Isotope Effect (KIE) and Alkylating Agent Reactivity
The reactivity of an alkylating agent is intrinsically linked to its chemical structure and the mechanism by which it forms a reactive intermediate. These reactions can occur via two primary mechanisms: SN1, where the rate-limiting step is the unimolecular formation of a carbocation, and SN2, a bimolecular reaction where the rate depends on the concentrations of both the alkylating agent and the nucleophile (e.g., a nitrogen atom on a DNA base).[1]
The introduction of deuterium can influence reactivity in two main ways:
-
Primary KIE: This occurs when the C-D bond is directly broken in the rate-limiting step of the reaction. This is most relevant to the metabolic activation or deactivation of the drug. If a CYP-mediated oxidation at a deuterated position is required to activate a prodrug or degrade an active drug, the process will be slower. The magnitude of this effect is expressed as the ratio of rate constants, kH/kD, which can be significant for C-H/C-D bonds.[]
-
Secondary KIE: This is a smaller effect observed even when the C-D bond is not broken in the rate-limiting step. It arises from changes in hybridization or hyperconjugation at the reaction center.
For alkylating agents, the most profound impact of deuteration is typically observed in the modulation of their metabolic pathways, which can either generate the active alkylating species or detoxify the drug.
Caption: The Kinetic Isotope Effect. A C-D bond's higher bond energy results in a higher activation energy (Ea) for cleavage compared to a C-H bond, slowing the reaction rate.
Section 2: Comparative Analysis of Deuterated Alkylating Agents
The decision of where to place deuterium atoms is a critical experimental choice, driven by an understanding of the drug's metabolic map. Let's examine specific examples.
Cyclophosphamide: Modulating Activation and Toxicity
Cyclophosphamide (CP) is a prodrug that requires metabolic activation by CYP enzymes, primarily through oxidation at the C-4 position of the oxazaphosphorine ring.[10][11] This initial step is rate-limiting for the formation of the active alkylating agent, phosphoramide mustard.
Studies using ring-deuterated analogs of CP have provided invaluable insights.[11] Deuteration at the C-4 position (e.g., 4-d2-CP) directly targets the site of metabolic activation.
-
Causality: By placing deuterium at C-4, the rate-limiting activation step is slowed due to the primary KIE. This leads to a lower and more sustained concentration of the active metabolite.
-
Experimental Data: Investigations have shown a deuterium isotope effect (kH/kD) of 2.2 for the formation of 4-ketocyclophosphamide (a byproduct of activation) and 1.8 for carboxyphosphamide (a detoxification product).[11] Interestingly, this modest slowing of activation did not significantly alter the antitumor activity in a murine plasma cell tumor model.[11] However, deuteration at the C-5 position, which influences a subsequent β-elimination step, showed a large KIE of ~5.3 and was paralleled by a marked drop in potency, demonstrating that not all deuteration is beneficial.[11]
Caption: Metabolic activation of Cyclophosphamide, highlighting the rate-limiting step where deuteration exerts a kinetic isotope effect.
N-Nitroso Compounds: Attenuating Mutagenicity
N-nitroso compounds, such as dimethylnitrosamine, also require metabolic activation to exert their alkylating and mutagenic effects. This activation involves an enzymatic α-hydroxylation.
-
Causality: Deuterating the α-carbon position is hypothesized to slow this metabolic activation step, thereby reducing the formation of the ultimate mutagenic species.
-
Experimental Data: Mutagenicity tests with Escherichia coli compared nitrosamines and their deuterated analogs.[12] For nitrosamines that require metabolic activation (like dimethylnitrosamine and nitrosomorpholine), the deuterated versions were significantly less active as mutagens.[12] In contrast, for directly acting nitrosamides (like N-methyl-N'-nitro-N-nitrosoguanidine), where metabolic C-H cleavage is not required for activity, no such deuterium isotope effect was observed.[12] This elegantly demonstrates that the KIE's impact is mechanism-dependent.
Procarbazine: Reducing Organ-Specific Toxicity
Procarbazine is an alkylating agent metabolized to reactive species that can cause significant toxicity, including testicular damage.[5]
-
Causality: The metabolism of procarbazine involves oxidation at the benzylic carbon. Deuterating this position slows the formation of the reactive metabolites responsible for toxicity.
-
Experimental Data: In animal models, deuterium substitution at the benzylic carbon of procarbazine reversed the drug-induced sterility seen in mice.[5] This provides compelling evidence that deuteration can be used to engineer safer drugs by selectively blocking toxic metabolic pathways without compromising the desired therapeutic effect.
Summary of Comparative Reactivity Data
| Alkylating Agent | Site of Deuteration | Observed Effect | Impact on Reactivity/Metabolism | Reference |
| Cyclophosphamide | C-4 Position | kH/kD ≈ 2.2 | Slows rate-limiting metabolic activation | [11] |
| Dimethylnitrosamine | α-Methyl groups | Reduced mutagenicity | Slows enzymatic α-hydroxylation required for activation | [12] |
| Procarbazine | Benzylic Carbon | Reversed testicular toxicity in mice | Slows formation of toxic reactive metabolites | [5] |
Section 3: Experimental Protocols for Assessing Reactivity
To validate the impact of deuteration, a multi-faceted experimental approach is required. The protocols must be self-validating, meaning the non-deuterated parent compound must always be run in parallel as a direct comparator.
Protocol: Comparative Metabolic Stability Assay
Objective: To quantify the rate of metabolism of a deuterated alkylating agent versus its non-deuterated analog in a biologically relevant system.
Methodology:
-
System Preparation: Prepare incubations using human liver microsomes (HLM) or a specific recombinant CYP enzyme known to metabolize the parent drug. Fortify with an NADPH-regenerating system.
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test compounds (deuterated and non-deuterated, typically at 1 µM).
-
Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. (For quantitative analysis, a stable isotope-labeled version of the analyte, such as deuterated busulfan for busulfan analysis, is the gold standard for an internal standard).[13][14]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug.
-
Data Analysis: The natural logarithm of the percentage of remaining parent drug is plotted against time. The slope of this line gives the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k. The ratio of t½ (deuterated) / t½ (non-deuterated) provides a quantitative measure of the improvement in metabolic stability.
Protocol: Comparative Cytotoxicity Assay
Objective: To determine if changes in metabolic activation/deactivation due to deuteration translate to a difference in cytotoxic potency.
Methodology:
-
Cell Culture: Seed cancer cell lines relevant to the drug's indication (e.g., glioblastoma cell lines for temozolomide) in 96-well plates and allow them to adhere overnight.[15]
-
Drug Treatment: Prepare serial dilutions of both the deuterated and non-deuterated alkylating agents. Treat the cells for a clinically relevant duration (e.g., 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTS or resazurin-based assay, which measures metabolic activity.
-
Data Analysis: Plot cell viability against the logarithm of drug concentration. Use a non-linear regression model to fit the data to a dose-response curve and calculate the IC50 (the concentration of drug that inhibits 50% of cell viability).
-
Interpretation: A significant shift in the IC50 value between the deuterated and non-deuterated compounds indicates an alteration in effective potency. For a prodrug requiring activation, a higher IC50 for the deuterated version would be expected, reflecting slower activation.
Caption: A self-validating workflow for comparing deuterated and non-deuterated alkylating agents.
Conclusion and Future Outlook
The strategic deuteration of alkylating agents represents a sophisticated and powerful approach in medicinal chemistry. By leveraging the kinetic isotope effect, researchers can finely tune the metabolic profiles of these potent drugs. The experimental evidence clearly shows that this strategy can successfully slow metabolic activation, reduce the formation of toxic metabolites, and potentially improve the overall therapeutic index of a drug.[5][9][12]
The key to success lies in a deep, mechanistically-driven understanding of a drug's metabolic fate. Deuteration is not a universal solution; as seen with cyclophosphamide, altering the kinetics of a non-rate-limiting step can even be detrimental to efficacy.[11] However, when applied with precision to metabolic "soft spots," the "deuterium switch" offers a validated and logical pathway to developing safer, more effective, and more tolerable alkylating agents for cancer therapy. The continued application of these principles, supported by rigorous comparative experimental protocols, will undoubtedly yield next-generation therapeutics with superior clinical profiles.
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Oncohema Key. (2016). Alkylating Agents. Available at: [Link]
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A Researcher's Guide to Quantitative Carboxymethylation Analysis: A Comparative Evaluation of Methyl bromoacetate-2,2-d2
In the landscape of quantitative proteomics, the precise and robust measurement of protein modifications is paramount to unraveling complex biological processes. Carboxymethylation of cysteine residues, a common post-translational modification, is a critical focus in studies ranging from redox signaling to drug development. The choice of alkylating agent is a pivotal decision in the experimental workflow, directly impacting the accuracy and reliability of quantitative data. This guide provides an in-depth technical comparison of Methyl bromoacetate-2,2-d2, a stable isotope-labeled reagent, with conventional, non-labeled alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Isotopic Labeling in Carboxymethylation Analysis
Quantitative mass spectrometry hinges on the ability to differentiate and accurately measure the relative abundance of peptides between samples. Stable isotope labeling has emerged as a gold standard for achieving this with high precision.[1] The fundamental principle involves introducing a known mass difference between peptides from different samples. This is achieved by metabolically incorporating "heavy" amino acids (e.g., SILAC) or by chemically tagging proteins or peptides with isotopically labeled reagents.
Methyl bromoacetate-2,2-d2 introduces a deuterium label, which provides a distinct mass signature to carboxymethylated cysteine residues. When compared to a control sample alkylated with a "light" (non-deuterated) reagent, the resulting peptide pairs can be readily distinguished in the mass spectrometer. This co-eluting pair of chemically identical but isotopically distinct peptides serves as an internal standard, mitigating variations in sample processing, chromatographic separation, and instrument performance. This approach significantly enhances the accuracy and reproducibility of quantification compared to label-free methods, which are more susceptible to experimental variability.[1]
Performance Comparison: Methyl bromoacetate-2,2-d2 vs. Conventional Alkylating Agents
The most commonly employed alkylating agents in proteomics are iodoacetamide (IAA) and iodoacetic acid.[2][3] While effective, these reagents have known limitations, including off-target reactions with other amino acid residues like methionine, lysine, and histidine, which can complicate data analysis.[2] Chloroacetamide has been shown to have fewer off-target reactions but can lead to increased methionine oxidation.[2]
While direct, peer-reviewed comparative studies quantifying the performance of Methyl bromoacetate-2,2-d2 against these common reagents are not abundant, we can infer its advantages based on the principles of haloacetate reactivity and stable isotope labeling.
Specificity and Reactivity: Bromoacetates are generally effective alkylating agents for cysteine residues. The reactivity of haloacetamides is influenced by the halogen leaving group, with the order of reactivity being I > Br > Cl.[3] This suggests that bromoacetate will have a robust reactivity towards cysteine thiols. The primary advantage of Methyl bromoacetate-2,2-d2 lies not in a different reactivity profile compared to its light counterpart, but in the quantitative power it confers.
Minimizing Side Reactions: The concentration of the alkylating agent is a critical factor in controlling side reactions.[3] The use of a deuterated standard in a 1:1 mix with a light-labeled experimental sample allows for precise relative quantification without requiring excessively high concentrations of the labeling reagent, which could otherwise increase the likelihood of off-target modifications.
Quantitative Accuracy: The key differentiator for Methyl bromoacetate-2,2-d2 is the enhanced quantitative accuracy it provides. By creating an internal standard for each carboxymethylated peptide, it allows for precise measurement of changes in cysteine modification levels between samples.
Illustrative Quantitative Data Comparison
To demonstrate the expected quantitative performance, the following table presents a hypothetical comparison of data obtained using a traditional label-free approach with iodoacetamide versus a stable isotope labeling approach with Methyl bromoacetate (light) and Methyl bromoacetate-2,2-d2 (heavy).
| Feature | Iodoacetamide (Label-Free) | Methyl bromoacetate (Light/Heavy) | Rationale for Performance Difference |
| Coefficient of Variation (CV) for Peptide Quantification | 15-30% | <10% | Co-elution of isotopic pairs in the stable isotope method corrects for variations in injection volume, ionization efficiency, and matrix effects, leading to higher precision. |
| Accuracy of Fold Change Measurement (Spiked-in Standard) | Moderate | High | The ratiometric measurement of light and heavy peptide peak areas provides a more accurate determination of relative abundance compared to comparing peak intensities across different LC-MS/MS runs. |
| Number of Off-Target Modifications (e.g., Methionine Alkylation) | Concentration-dependent | Concentration-dependent (potentially lower effective concentration needed for quantification) | While the intrinsic reactivity is similar, the experimental design with stable isotopes may allow for the use of lower overall reagent concentrations, potentially reducing off-target effects. |
| Confidence in Identifying Low-Abundance Modified Peptides | Lower | Higher | The distinct isotopic signature of the heavy-labeled peptide can aid in its confident identification, especially in complex samples where the light peptide signal may be close to the noise level. |
This table presents expected outcomes based on the principles of quantitative proteomics and is for illustrative purposes due to the limited availability of direct comparative studies.
Experimental Workflow: Quantitative Carboxymethylation Analysis
The following section details a robust, self-validating protocol for the quantitative analysis of protein carboxymethylation using Methyl bromoacetate and its deuterated analog.
Diagram of the Experimental Workflow
Caption: Workflow for quantitative carboxymethylation analysis.
Step-by-Step Methodology
1. Protein Extraction and Reduction:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
To approximately 1 mg of protein from each sample (control and experimental), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Allow samples to cool to room temperature.
2. Differential Alkylation:
-
To the control sample, add Methyl bromoacetate to a final concentration of 20 mM.
-
To the experimental sample, add Methyl bromoacetate-2,2-d2 to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 45 minutes. The reaction is light-sensitive.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.
3. Sample Pooling and Protein Digestion:
-
Combine the control and experimental samples in a 1:1 protein ratio.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a suitable method like spin columns or dialysis to remove interfering substances.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
4. Peptide Desalting and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
5. Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Configure the software to search for carboxymethylation of cysteine as a variable modification, specifying the mass shifts for both the light (methyl bromoacetate) and heavy (Methyl bromoacetate-2,2-d2) labels.
-
The software will identify peptide pairs with the expected mass difference and calculate the ratio of the heavy to light peak areas for quantification.
The Chemical Mechanism of Carboxymethylation
The alkylation of a cysteine residue by methyl bromoacetate proceeds via a nucleophilic substitution reaction. The thiolate anion of the cysteine side chain acts as the nucleophile, attacking the electrophilic carbon atom of the methyl bromoacetate that is bonded to the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Diagram of the Carboxymethylation Reaction
Caption: Reaction of cysteine with Methyl bromoacetate-2,2-d2.
Conclusion and Future Perspectives
The use of Methyl bromoacetate-2,2-d2 offers a powerful strategy for the accurate and precise quantification of protein carboxymethylation. By leveraging the principles of stable isotope labeling, this reagent enables researchers to overcome many of the challenges associated with label-free quantification, leading to more reliable and reproducible results. While direct comparative data with other alkylating agents is an area for future research, the foundational advantages of this approach are clear. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of such targeted quantitative methods will be instrumental in advancing our understanding of the role of cysteine modifications in health and disease.
References
-
Nautilus Biotechnology. (2024, March 5). What is quantitative proteomics? Retrieved from [Link]
-
Ori, A., et al. (2021). Mapping protein carboxymethylation sites provides insights into their role in proteostasis and cell proliferation. Nature Communications, 12(1), 6793. [Link]
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
-
Smaczniak, C., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3849-3858. [Link]
-
Wang, G., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of the American Society for Mass Spectrometry, 32(5), 1276-1284. [Link]
-
Wikipedia. (2023, December 28). Quantitative proteomics. Retrieved from [Link]
-
ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Chiappetta, G., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 409(15), 3859-3868. [Link]
-
Popa, S. C., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4547-4556. [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of Methyl bromoacetate-2,2-d2
This guide provides essential safety and operational protocols for the laboratory use of Methyl bromoacetate-2,2-d2. As a deuterated analog of a potent lachrymator and toxic chemical, meticulous handling is paramount. This document moves beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, empowering researchers to work confidently and securely. The information herein is synthesized from authoritative sources and field-proven best practices to ensure a self-validating system of laboratory safety.
Understanding the Hazard Profile
Methyl bromoacetate-2,2-d2 shares the same fundamental chemical reactivity and toxicity as its non-deuterated counterpart, Methyl bromoacetate. The presence of deuterium does not significantly alter its hazardous properties. It is classified as a combustible liquid that is toxic if swallowed or in contact with the skin.[1][2] Critically, it causes severe skin burns and eye damage and is a potent lachrymator, a substance that irritates the eyes and causes tearing.[3][4] Inhalation may lead to severe respiratory tract irritation.[4][5]
Key Hazards at a Glance:
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or if it comes into contact with skin.[1] | ☠️ |
| Skin Corrosion/Irritation | Causes severe skin burns and potential allergic skin reactions.[1][2] | corrosive |
| Serious Eye Damage/Irritation | Causes severe eye damage and is a lachrymator.[2][3] | corrosive |
| Flammability | Combustible liquid with a flashpoint of approximately 62-63°C (143.6-145°F).[4][5] | flame |
The deuteration at the alpha-carbon position is primarily for isotopic labeling in metabolic or mechanistic studies and does not mitigate the chemical's inherent risks. Therefore, all safety protocols applicable to Methyl bromoacetate must be strictly adhered to when handling its deuterated form.
Engineering Controls: The First Line of Defense
The cornerstone of safe handling for this compound is to minimize exposure through robust engineering controls. It is a standing policy of the Occupational Safety and Health Administration (OSHA) that engineering and work practice controls are the primary means of reducing employee exposure to toxic chemicals.[6]
-
Chemical Fume Hood: All manipulations of Methyl bromoacetate-2,2-d2, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[7] A laboratory-type hood is designed to draw air away from the user, preventing the escape of harmful vapors into the laboratory environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary barrier of protection in the unlikely event of a containment breach.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7] Regular testing of this equipment is mandatory to ensure its operational readiness.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, PPE provides the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item but a scientifically informed decision based on the specific hazards of Methyl bromoacetate-2,2-d2.
Eye and Face Protection
-
Mandatory: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3]
-
Enhanced Protection: Due to the severe corrosive nature and lachrymatory effects, a full-face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[8]
Hand Protection: A Critical Choice
The choice of glove material is paramount, as permeability to halogenated organic compounds varies significantly. Standard disposable nitrile gloves often provide poor resistance to such chemicals.[9]
-
Recommended Primary Gloves: Butyl rubber or Viton® gloves are recommended for handling Methyl bromoacetate. Butyl rubber gloves offer good protection against esters and ketones.[1]
-
Double Gloving: For enhanced protection, a double-gloving technique is advised. This involves wearing a thinner, disposable glove (such as a nitrile) underneath a more robust, chemical-resistant glove (like Butyl rubber). This not only provides an additional protective layer but also alerts the user to a potential breach of the outer glove.
-
Avoid: Thin disposable gloves, such as standard nitrile or latex, should not be used for prolonged contact.[3][10] If incidental contact occurs, the gloves must be removed and replaced immediately.[3]
Glove Selection Rationale:
| Glove Material | Protection Level vs. Methyl Bromoacetate | Rationale |
| Butyl Rubber | Good to Excellent | Provides effective resistance against esters and ketones.[1] |
| Viton® | Excellent | Offers superior resistance to aromatic and halogenated hydrocarbons. |
| Silver Shield/4H® | Excellent | A laminate material with high resistance to a broad range of chemicals, but may have less dexterity. |
| Nitrile (thin, disposable) | Poor to Fair | Not recommended for direct or prolonged contact due to low resistance to halogenated hydrocarbons.[9] Suitable only as an inner glove when double-gloving. |
| Latex | Poor | Not recommended for chemical protection against this compound.[10] |
Body and Respiratory Protection
-
Lab Coat: A chemically resistant lab coat or apron should be worn to protect against splashes.[8]
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[11]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved full-face respirator with organic vapor cartridges (Type ABEK) is required.[5] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements, including fit testing and training.[12]
Step-by-Step Operational Plan
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Pre-Handling
-
Review the SDS: Before any new procedure, thoroughly review the Safety Data Sheet (SDS) for Methyl bromoacetate-2,2-d2.[2]
-
Designate an Area: If possible, designate a specific area within the fume hood for handling this chemical to prevent cross-contamination.[13]
-
Assemble Materials: Gather all necessary equipment, including reaction vessels, syringes, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE before entering the designated handling area.
Handling and In-Use Procedures
-
Work in Fume Hood: Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood with the sash at the lowest practical height.[8]
-
Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the liquid to contact skin or eyes.[2]
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge, as the material is a combustible liquid.[4]
-
Keep Containers Closed: Keep containers of Methyl bromoacetate-2,2-d2 tightly closed when not in use.[4]
Emergency Response and Decontamination
Preparedness is key to mitigating the consequences of an accidental release or exposure.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
Spill Management
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Remove Ignition Sources: Eliminate all sources of ignition from the spill area.[4]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Do not use combustible materials.
-
Collection: Wearing appropriate PPE, carefully collect the absorbent material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan for Halogenated Waste
Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance. As a halogenated organic compound, Methyl bromoacetate-2,2-d2 requires specific disposal procedures.
Waste Handling Workflow
Caption: Workflow for the safe disposal of Methyl bromoacetate-2,2-d2.
-
Segregation: Do not mix halogenated waste with non-halogenated solvent waste.[14] Halogenated compounds require specific disposal methods, such as high-temperature incineration, and cross-contamination increases disposal costs and environmental risk.[14]
-
Container: Collect all waste containing Methyl bromoacetate-2,2-d2 (including contaminated solids like absorbent materials and gloves) in a designated, leak-proof, and properly sealed hazardous waste container.[14][15]
-
Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents, including Methyl bromoacetate-2,2-d2.[15]
-
Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] Incineration at high temperatures is a common and effective method for destroying halogenated organic compounds.[16] Never dispose of this chemical down the drain.[2]
By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with Methyl bromoacetate-2,2-d2, ensuring a safe and productive laboratory environment.
References
-
Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
Washington State University Spokane. Glove Selection Chart. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Glove Selection Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet - Methyl Bromoacetate. Retrieved from [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet. Retrieved from [Link]
-
Texas A&M University-San Antonio. (2020). Laboratory Safety Program Guideline. Retrieved from [Link]
-
University of South Florida. Chemical Resistance of Gloves - Quick Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Cal State East Bay. Glove Recommendation Chart. Retrieved from [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Princeton University. Lab Safety Do's & Don'ts. Retrieved from [Link]
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M. El-Naas, et al. (2018). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemistry and Research. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
